molecular formula C14H13NS2 B054462 10H-Phenothiazine, 2-(ethylthio)- CAS No. 46815-10-5

10H-Phenothiazine, 2-(ethylthio)-

Cat. No.: B054462
CAS No.: 46815-10-5
M. Wt: 259.4 g/mol
InChI Key: DMHPUUIDINBWBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10H-Phenothiazine, 2-(ethylthio)-, also known as 10H-Phenothiazine, 2-(ethylthio)-, is a useful research compound. Its molecular formula is C14H13NS2 and its molecular weight is 259.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 10H-Phenothiazine, 2-(ethylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10H-Phenothiazine, 2-(ethylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylsulfanyl-10H-phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NS2/c1-2-16-10-7-8-14-12(9-10)15-11-5-3-4-6-13(11)17-14/h3-9,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHPUUIDINBWBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068484
Record name 10H-Phenothiazine, 2-(ethylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46815-10-5
Record name 2-(Ethylthio)-10H-phenothiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=46815-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10H-Phenothiazine, 2-(ethylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046815105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10H-Phenothiazine, 2-(ethylthio)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 10H-Phenothiazine, 2-(ethylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"10H-Phenothiazine, 2-(ethylthio)-" fundamental properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties of 10H-Phenothiazine, 2-(ethylthio)-

Introduction

Phenothiazine and its derivatives represent a class of heterocyclic compounds that serve as a "privileged scaffold" in medicinal chemistry, forming the basis for numerous therapeutic agents.[1] The parent compound, 10H-phenothiazine, consists of a tricyclic structure with two benzene rings fused to a central thiazine ring.[1][2] This core allows for extensive chemical modification, leading to a wide array of compounds with diverse biological activities, including antipsychotic, antiemetic, antihistaminic, and antimicrobial properties.[3][4][5]

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of a specific derivative, 10H-Phenothiazine, 2-(ethylthio)- . The information is curated for researchers, scientists, and professionals in drug development who require detailed technical data on this compound.

Core Chemical Properties and Identifiers

10H-Phenothiazine, 2-(ethylthio)- is a sulfur-containing organic compound. Its core identity and physicochemical properties are summarized below.

Table 1: Chemical Identifiers for 10H-Phenothiazine, 2-(ethylthio)-

IdentifierValueSource
CAS Number 46815-10-5[6][7]
Molecular Formula C₁₄H₁₃NS₂[6][7]
IUPAC Name 2-ethylsulfanyl-10H-phenothiazine[6]
Synonyms 2-(Ethylthio)phenothiazine, 2-(Ethylsulfanyl)-10H-phenothiazine[6]
InChI InChI=1S/C14H13NS2/c1-2-16-10-7-8-14-12(9-10)15-11-5-3-4-6-13(11)17-14/h3-9,15H,2H2,1H3[6]
InChIKey DMHPUUIDINBWBN-UHFFFAOYSA-N[6]
PubChem CID 621186[6]
DSSTox Substance ID DTXSID6068484[6]

Table 2: Computed Physicochemical Properties

PropertyValueSource
Molecular Weight 259.4 g/mol [6][7]
Monoisotopic Mass 259.04894177 Da[6]
XLogP3 4.7[8]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 3[6]
Rotatable Bond Count 2[6]
Topological Polar Surface Area 41.1 Ų[6]
Heavy Atom Count 17[6]
Complexity 321[6]

Spectral Information

Spectral analysis is crucial for the structural confirmation of 10H-Phenothiazine, 2-(ethylthio)-.

Table 3: Mass Spectrometry Data

m/zIntensity (%)
259.0100.0
230.036.4
198.017.9
260.017.5
186.015.6
231.010.6
261.010.2
199.08.3
Data sourced from a 75 eV direct insertion mass spectrum.[9]

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: ¹H NMR and IR spectra are available for 2-ethylthiophenothiazine, providing further structural verification.[9] The ¹H NMR spectrum would characteristically show signals for the ethyl group (a triplet and a quartet) in the aliphatic region and complex multiplets for the aromatic protons of the phenothiazine core in the downfield region.

Synthesis and Manufacturing

10H-Phenothiazine, 2-(ethylthio)- is a key intermediate in the synthesis of pharmaceutical compounds, most notably the antiemetic and antipsychotic drug Thiethylperazine.[10] A direct and regioselective synthesis process allows for the specific introduction of a functional group at the 2-position of the phenothiazine ring.

Experimental Protocol: Regioselective Synthesis of 2-(Ethylthio)-10H-phenothiazine

This process involves the functionalization of an N-protected phenothiazine, followed by reduction and S-alkylation.[10]

  • N-Protection: The nitrogen atom of 10H-phenothiazine is first protected with an acyl group (e.g., formyl or acetyl) to direct subsequent reactions.

  • Regioselective Sulfinylation: The N-protected phenothiazine is reacted with sulfur dioxide in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃). This step regioselectively introduces a sulfinic acid group (-SO₂H) at the 2-position of the phenothiazine ring, yielding N-acyl-phenothiazine-2-sulfinic acid.

  • Reduction to Thiol: The intermediate sulfinic acid is then reduced to the corresponding thiol (2-mercapto-phenothiazine). This can be achieved using a suitable reducing agent.

  • S-Ethylation: The final step is the S-alkylation of the 2-mercapto-phenothiazine with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) under basic conditions to yield the target compound, 10H-Phenothiazine, 2-(ethylthio)-. The N-acyl protecting group is typically removed during workup.

G Figure 1: Regioselective Synthesis Workflow A 10H-Phenothiazine B N-Acyl-10H-phenothiazine A->B Acylation C N-Acyl-phenothiazine- 2-sulfinic Acid B->C Sulfinylation (SO₂, AlCl₃) D 2-Mercapto-10H-phenothiazine C->D Reduction & Deprotection E 10H-Phenothiazine, 2-(ethylthio)- D->E S-Ethylation

Figure 1: Regioselective Synthesis Workflow

Biological Activity and Applications

While direct biological data on 10H-Phenothiazine, 2-(ethylthio)- is limited as it is primarily a synthetic intermediate, the phenothiazine class exhibits a broad spectrum of pharmacological activities.

Primary Mechanism of Action of Phenothiazine Derivatives

The predominant therapeutic action of many phenothiazine drugs, particularly antipsychotics, is the antagonism of dopamine D2 receptors in the central nervous system.[11][12] Hyperactivity in the brain's mesolimbic dopamine pathway is associated with the positive symptoms of psychosis.[12] Phenothiazine derivatives block D2 receptors, thereby inhibiting the downstream signaling cascade.

Dopamine D2 receptors are Gi/o protein-coupled receptors. When activated by dopamine, the associated Gi protein inhibits the enzyme adenylyl cyclase, which reduces the intracellular production of the second messenger cyclic AMP (cAMP) from ATP.[12] This leads to decreased activity of Protein Kinase A (PKA). By blocking the D2 receptor, phenothiazines prevent this inhibition, thus modulating neuronal activity.

G Figure 2: Dopamine D2 Receptor Signaling and Phenothiazine Inhibition cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates PTZ Phenothiazine Derivative PTZ->D2R Blocks Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Response Reduced Cellular Response Gi->Response Leads to cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_active Protein Kinase A (Active) cAMP->PKA_active Activates PKA Protein Kinase A (Inactive)

Figure 2: Dopamine D2 Receptor Signaling and Phenothiazine Inhibition
Other Potential Activities

The phenothiazine nucleus is also associated with antioxidant properties. Studies on various derivatives have shown their ability to act as inhibitors of iron-dependent lipid peroxidation and as cytoprotective agents against oxidative stress.[13] This activity is attributed to the electron-donating nature of the heterocyclic system.

Key Experimental Methodologies

To evaluate the potential bioactivity of phenothiazine derivatives like 10H-Phenothiazine, 2-(ethylthio)-, various in vitro assays can be employed.

Experimental Protocol: In Vitro Lipid Peroxidation Inhibition Assay

This protocol is adapted from methods used to evaluate the antioxidant potential of novel phenothiazine compounds.[13] It measures the inhibition of iron-dependent lipid peroxidation in a liposomal system by quantifying thiobarbituric acid reactive substances (TBARS).

  • Preparation of Reagents:

    • Prepare a suspension of lecithin liposomes in a suitable buffer (e.g., Tris-HCl).

    • Prepare fresh solutions of ferrous sulfate (FeSO₄) and ascorbic acid to initiate peroxidation.

    • Prepare a stock solution of the test compound (10H-Phenothiazine, 2-(ethylthio)-) in a suitable solvent (e.g., DMSO).

    • Prepare the TBARS reagent: a solution of thiobarbituric acid (TBA) in trichloroacetic acid (TCA).

  • Assay Procedure:

    • In a reaction tube, combine the liposome suspension, buffer, and varying concentrations of the test compound.

    • Initiate lipid peroxidation by adding FeSO₄ and ascorbic acid.

    • Incubate the mixture at 37°C for a defined period (e.g., 15-30 minutes).

    • Stop the reaction by adding the cold TCA/TBA reagent. This also precipitates proteins and lipids.

    • Heat the mixture (e.g., at 95°C for 20 minutes) to allow the formation of the pink-colored TBARS adduct.

    • Cool the samples and centrifuge to pellet the precipitate.

  • Data Analysis:

    • Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

    • The intensity of the color is proportional to the extent of lipid peroxidation.

    • Calculate the percentage inhibition of peroxidation for each concentration of the test compound relative to a control (no compound).

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition.

G Figure 3: Lipid Peroxidation Inhibition Assay Workflow A Prepare Reagents (Liposomes, FeSO₄, Ascorbate, Test Compound) B Combine Reagents and Test Compound in Tube A->B C Initiate Peroxidation (Add FeSO₄/Ascorbate) B->C D Incubate at 37°C C->D E Stop Reaction (Add cold TCA/TBA Reagent) D->E F Heat at 95°C (Develop Color) E->F G Centrifuge to Pellet Precipitate F->G H Measure Absorbance of Supernatant at 532 nm G->H I Calculate % Inhibition and IC₅₀ Value H->I

Figure 3: Lipid Peroxidation Inhibition Assay Workflow

Conclusion

10H-Phenothiazine, 2-(ethylthio)- is a well-characterized compound whose primary significance lies in its role as a key building block for the synthesis of pharmaceutically active phenothiazine drugs. While its own biological profile is not extensively documented, its structure is intrinsically linked to the potent neuroleptic and antioxidant activities characteristic of the broader phenothiazine family. The synthetic protocols for its regioselective preparation and the established mechanisms of action for related drugs provide a solid foundation for its use in drug discovery and development programs. This guide consolidates the core technical data required by researchers to effectively utilize this valuable chemical intermediate.

References

Physicochemical Characteristics of 2-(ethylthio)phenothiazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(ethylthio)phenothiazine is a derivative of the phenothiazine heterocyclic system, a core structure in many centrally acting drugs. Phenothiazines are well-established as a class of compounds with a wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. The substitution at the 2-position of the phenothiazine ring, in this case with an ethylthio group, can significantly influence the molecule's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-(ethylthio)phenothiazine, intended to support research and development efforts in medicinal chemistry and drug discovery.

Chemical and Physical Data

A summary of the key chemical and physical data for 2-(ethylthio)phenothiazine is presented below. For comparative purposes, data for the parent compound, phenothiazine, is also included where available for 2-(ethylthio)phenothiazine, as specific experimental values for the latter are not extensively documented in publicly accessible literature.

Table 1: Physicochemical Properties of 2-(ethylthio)phenothiazine
PropertyValueReference
IUPAC Name 2-(ethylthio)-10H-phenothiazine[1][2]
Synonyms 2-Ethylthiophenothiazine[1]
CAS Number 46815-10-5[1][2]
Molecular Formula C₁₄H₁₃NS₂[1][2]
Molecular Weight 259.4 g/mol [1][2]
Melting Point 100 °C[3]
Boiling Point Data not available
logP (XLogP3) 5[1]
pKa Data not available
Solubility Data not available
Table 2: Physicochemical Properties of Phenothiazine (for comparison)
PropertyValueReference
Boiling Point 371 °C[4]
Water Solubility 2 mg/L (25 °C)[5]
Solubility in Organic Solvents Soluble in ether and hot acetic acid; sparingly soluble in chloroform and petroleum ether.[5]
pKa ~23 (in DMSO)[4]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are crucial for standardized and reproducible research. The following sections outline established experimental protocols applicable to phenothiazine derivatives.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus. A small, powdered sample of 2-(ethylthio)phenothiazine is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.

Determination of Octanol-Water Partition Coefficient (logP)

The Shake-Flask Method is a classical approach for the experimental determination of logP.

Protocol:

  • Prepare a saturated solution of 2-(ethylthio)phenothiazine in both n-octanol and water (or a suitable buffer like PBS, pH 7.4).

  • Add a known volume of the n-octanol-saturated aqueous phase and the water-saturated n-octanol phase to a flask.

  • Add a small, accurately weighed amount of 2-(ethylthio)phenothiazine.

  • The flask is shaken for a prolonged period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

  • The two phases are then separated by centrifugation.

  • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • logP is the logarithm of the partition coefficient.

Determination of Acid Dissociation Constant (pKa)

The pKa of a compound can be determined using potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration Protocol:

  • Dissolve an accurately weighed amount of 2-(ethylthio)phenothiazine in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the ionizable group.

  • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Plot the pH of the solution against the volume of titrant added.

  • The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Potential Biological Activity and Signaling Pathways

Phenothiazine derivatives are known to exert their biological effects through interaction with various cellular targets and signaling pathways. While specific data for 2-(ethylthio)phenothiazine is limited, the general mechanisms of action for this class of compounds provide a basis for potential areas of investigation.

Phenothiazines are well-known antagonists of dopamine receptors, which is the primary mechanism for their antipsychotic effects.[6][7][8][9] Furthermore, many phenothiazine derivatives have demonstrated potential as anticancer agents by influencing key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the MAPK/ERK and PI3K/Akt pathways.[10][11]

experimental_workflow cluster_physicochemical Physicochemical Property Determination start 2-(ethylthio)phenothiazine Sample mp Melting Point (Capillary Method) start->mp Heating logp logP Determination (Shake-Flask Method) start->logp Partitioning pka pKa Determination (Potentiometric Titration) start->pka Titration sol Solubility (Isothermal Shake-Flask) start->sol Equilibration end Physicochemical Profile mp->end logp->end pka->end sol->end

Experimental workflow for determining key physicochemical properties.

signaling_pathways cluster_phenothiazine 2-(ethylthio)phenothiazine (Potential Action) cluster_receptors Receptor Interaction cluster_pathways Downstream Signaling Pathways cluster_cellular Cellular Outcomes pheno 2-(ethylthio)phenothiazine dr Dopamine Receptors pheno->dr Antagonism pi3k PI3K/Akt Pathway pheno->pi3k Modulation mapk MAPK/ERK Pathway pheno->mapk Modulation neuro Modulation of Neurotransmission dr->neuro apoptosis Induction of Apoptosis pi3k->apoptosis proliferation Inhibition of Cell Proliferation pi3k->proliferation Inhibition mapk->proliferation Inhibition

References

An In-depth Technical Guide to 2-(ethylthio)-10H-phenothiazine (CAS: 46815-10-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(ethylthio)-10H-phenothiazine, a sulfur-containing heterocyclic compound belonging to the phenothiazine class. While specific biological data for this particular molecule is limited in publicly accessible literature, this document consolidates available physicochemical and spectroscopic data. Furthermore, it explores the broader context of phenothiazine derivatives, including general synthesis strategies and their well-established roles in medicinal chemistry, particularly as antipsychotic and potential anticancer agents. This guide aims to serve as a foundational resource for researchers interested in the potential applications and further investigation of 2-(ethylthio)-10H-phenothiazine.

Introduction

Phenothiazine and its derivatives represent a cornerstone in the history of medicinal chemistry, with their discovery revolutionizing the treatment of psychosis.[1] The tricyclic scaffold of phenothiazine has proven to be a versatile platform for the development of a wide array of therapeutic agents.[2] 2-(ethylthio)-10H-phenothiazine, with the CAS number 46815-10-5, is a specific derivative characterized by an ethylthio group at the 2-position of the phenothiazine core. While it is known as an intermediate in the synthesis of more complex pharmaceutical compounds, such as the antiemetic drug Thiethylperazine, detailed studies on its intrinsic biological activities are not extensively documented. This guide will synthesize the currently available information on 2-(ethylthio)-10H-phenothiazine and provide a framework for its potential pharmacological relevance based on the known properties of the broader phenothiazine class.

Physicochemical and Spectroscopic Data

Precise physicochemical and spectroscopic data are fundamental for the identification, characterization, and quality control of a chemical compound. The following tables summarize the available data for 2-(ethylthio)-10H-phenothiazine.

Table 1: Physicochemical Properties of 2-(ethylthio)-10H-phenothiazine [3]

PropertyValue
CAS Number 46815-10-5
Molecular Formula C₁₄H₁₃NS₂
Molecular Weight 259.4 g/mol
IUPAC Name 2-(ethylsulfanyl)-10H-phenothiazine
Synonyms 2-ETHYLTHIOPHENOTHIAZINE, 2-(Ethylthio)phenothiazine
Appearance Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature
Solubility Not specified in available literature

Table 2: Spectroscopic Data for 2-(ethylthio)-10H-phenothiazine

Spectroscopic TechniqueKey Data Points
¹H NMR Data not available in a structured format.
IR (Infrared) Spectroscopy Data not available in a structured format.
Mass Spectrometry Data not available in a structured format.

Note: While some sources indicate the availability of spectroscopic data, detailed, interpretable datasets for ¹H NMR, IR, and mass spectrometry could not be retrieved from the searched literature.

Synthesis and Experimental Protocols

The synthesis of 2-substituted phenothiazines can be achieved through various methods. A general and widely applicable approach involves the cyclization of a suitably substituted diphenylamine with sulfur. For 2-(ethylthio)-10H-phenothiazine specifically, a common strategy would involve the S-ethylation of 2-mercapto-10H-phenothiazine.

General Synthesis Pathway

G cluster_0 Synthesis of 2-Mercapto-10H-phenothiazine cluster_1 S-Ethylation Diphenylamine Diphenylamine Reaction1 Thionation Diphenylamine->Reaction1 Sulfur Sulfur Sulfur->Reaction1 2_Mercapto_Phenothiazine 2-Mercapto-10H-phenothiazine Reaction1->2_Mercapto_Phenothiazine Reaction2 S-Ethylation 2_Mercapto_Phenothiazine->Reaction2 Ethylating_Agent Ethylating Agent (e.g., Ethyl iodide) Ethylating_Agent->Reaction2 Target_Compound 2-(ethylthio)-10H-phenothiazine Reaction2->Target_Compound

Caption: General synthetic pathway for 2-(ethylthio)-10H-phenothiazine.

Illustrative Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized protocol based on common organic synthesis techniques for similar compounds. This protocol has not been experimentally validated for this specific synthesis and should be adapted and optimized by qualified researchers.

  • Step 1: Synthesis of 2-Mercapto-10H-phenothiazine (Precursor)

    • A mixture of diphenylamine and elemental sulfur is heated in the presence of a catalyst, such as iodine, at high temperatures.

    • The reaction mixture is then cooled, and the crude product is isolated.

    • Purification is typically achieved through recrystallization or column chromatography to yield 2-mercapto-10H-phenothiazine.

  • Step 2: S-Ethylation to Yield 2-(ethylthio)-10H-phenothiazine

    • 2-Mercapto-10H-phenothiazine is dissolved in a suitable aprotic solvent (e.g., acetone, DMF).

    • A base (e.g., potassium carbonate, sodium hydride) is added to deprotonate the thiol group, forming a thiolate anion.

    • An ethylating agent, such as ethyl iodide or ethyl bromide, is added to the reaction mixture.

    • The reaction is stirred at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography or recrystallization to afford pure 2-(ethylthio)-10H-phenothiazine.

Biological Activity and Mechanism of Action (Inferred)

Direct experimental data on the biological activity and mechanism of action of 2-(ethylthio)-10H-phenothiazine are scarce. However, the well-documented pharmacology of the phenothiazine class allows for informed postulation.

Dopamine Receptor Antagonism

The primary mechanism of action for many clinically used phenothiazine derivatives is the antagonism of dopamine D2 receptors in the central nervous system.[1] This action is responsible for their antipsychotic effects. It is plausible that 2-(ethylthio)-10H-phenothiazine could exhibit some affinity for dopamine receptors, although its potency is unknown.

Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream Phenothiazine 2-(ethylthio)-10H-phenothiazine (Hypothesized) Phenothiazine->D2R Blocks (Antagonist)

Caption: Hypothesized mechanism of dopamine D2 receptor antagonism.

Potential Anticancer Activity

Recent research has highlighted the potential of phenothiazine derivatives as anticancer agents.[4][5] Various mechanisms have been proposed, including the induction of apoptosis, inhibition of cell proliferation, and reversal of multidrug resistance. The substitution at the 2-position of the phenothiazine ring has been shown to be crucial for antitumor activity.[6] Therefore, it is conceivable that 2-(ethylthio)-10H-phenothiazine could be investigated for such properties.

G cluster_workflow Anticancer Activity Screening Workflow Start 2-(ethylthio)-10H-phenothiazine Cell_Lines Cancer Cell Lines (e.g., Breast, Lung, Colon) Start->Cell_Lines MTT_Assay Cell Viability Assay (e.g., MTT) Cell_Lines->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Lines->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Cell_Lines->Cell_Cycle_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Mechanism_Study Further Mechanistic Studies Data_Analysis->Mechanism_Study

Caption: A potential experimental workflow for screening anticancer activity.

Future Directions

The current body of literature on 2-(ethylthio)-10H-phenothiazine is limited, presenting a clear opportunity for further research. Key areas for future investigation include:

  • Detailed Synthesis and Characterization: Development and publication of a robust, high-yield synthesis protocol, along with comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and elemental analysis).

  • Pharmacological Screening: A broad-based pharmacological screening to identify its primary biological targets. This should include, but not be limited to, dopamine receptor binding assays.

  • Anticancer Evaluation: In-depth investigation of its potential anticancer properties against a panel of human cancer cell lines, followed by mechanistic studies to elucidate any observed activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogues to establish structure-activity relationships, which could guide the design of more potent and selective compounds.

Conclusion

2-(ethylthio)-10H-phenothiazine is a phenothiazine derivative with a well-defined chemical structure but a largely unexplored pharmacological profile. While its role as a synthetic intermediate is acknowledged, its potential as a bioactive molecule in its own right remains to be determined. Based on the established pharmacology of the phenothiazine class, it is a candidate for investigation as a CNS-active agent and a potential anticancer compound. This technical guide provides a starting point for researchers by consolidating the available data and suggesting avenues for future exploration. Further experimental work is essential to unlock the full potential of this and similar phenothiazine derivatives.

References

Spectral Data of 10H-Phenothiazine, 2-(ethylthio)-: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 10H-Phenothiazine, 2-(ethylthio)-. The information is presented to be a valuable resource for researchers and professionals involved in drug development and chemical analysis. This document includes a summary of key spectral data, detailed experimental protocols for acquiring such data, and a logical workflow for spectral analysis.

Spectral Data Summary

The following tables summarize the available quantitative spectral data for 10H-Phenothiazine, 2-(ethylthio)-.

Table 1: Mass Spectrometry Data

ParameterValue
Molecular FormulaC₁₄H₁₃NS₂[1][2]
Molecular Weight259.4 g/mol [1][2]
Major Fragmentation Peaks (m/z) Relative Intensity
259M⁺
230[M-C₂H₅]⁺
198[M-SC₂H₅]⁺
146-

Table 2: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not explicitly found for the entire molecule in search results. Interpretation is based on general knowledge of phenothiazine and ethylthio- group spectra.
~1.3Triplet3H-S-CH₂-CH₃
~2.8Quartet2H-S-CH₂ -CH₃
~6.8-7.5Multiplet7HAromatic Protons
~8.5Singlet (broad)1HN-H

Table 3: Infrared (IR) Spectral Data (Vapor Phase)

Wavenumber (cm⁻¹)IntensityAssignment
Specific peak values from the vapor phase IR spectrum are not detailed in the search results. The following are expected characteristic absorptions.
~3350Medium, SharpN-H Stretch
~3100-3000MediumAromatic C-H Stretch
~2970-2850MediumAliphatic C-H Stretch
~1600-1450Strong to MediumAromatic C=C Bending
~1250MediumC-N Stretch
~750-700StrongC-S Stretch

Note on Data Availability: While mass spectrometry and ¹H NMR data are partially available, a dedicated ¹³C NMR and a comprehensive, peak-assigned IR and UV-Vis spectrum for 10H-Phenothiazine, 2-(ethylthio)- were not explicitly found in the literature search. The provided data is a combination of available information and educated estimations based on the spectral data of similar phenothiazine derivatives.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited. These protocols are intended to serve as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Synthesis of 10H-Phenothiazine, 2-(ethylthio)-

A plausible synthesis route involves the reaction of a substituted diphenylamine with sulfur. A general procedure for the synthesis of 2-substituted phenothiazines involves the cyclization of a corresponding 2-substituted diphenylamine with sulfur in the presence of a catalyst like iodine. For 10H-Phenothiazine, 2-(ethylthio)-, the synthesis could proceed as follows:

  • Preparation of 2-(ethylthio)diphenylamine: This intermediate can be synthesized through various methods, such as the Ullmann condensation between 2-chloronitrobenzene and ethanethiol, followed by reduction of the nitro group and subsequent reaction with a suitable benzenoid compound.

  • Thionation: The 2-(ethylthio)diphenylamine is then heated with elemental sulfur, often in the presence of a catalytic amount of iodine, at a high temperature (typically around 150-200 °C).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or toluene) or by column chromatography to yield pure 10H-Phenothiazine, 2-(ethylthio)-.

Mass Spectrometry
  • Instrumentation: A high-resolution mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer) is typically used.

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization Method: Electron ionization (EI) is a common method for relatively small, volatile molecules. For less volatile or thermally labile compounds, soft ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) may be employed.

  • Data Acquisition: The sample is introduced into the ion source. For EI, a standard electron energy of 70 eV is typically used. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain high-resolution spectra.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to an NMR tube.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters to set include the spectral width, acquisition time, and relaxation delay. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom. Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Sample Preparation:

    • KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

    • Thin Film: The compound is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam after passing through the sample, and a Fourier transform is applied to obtain the infrared spectrum (transmittance or absorbance vs. wavenumber).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used.

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_max).

  • Data Acquisition: A cuvette containing the pure solvent is placed in the reference beam path, and a cuvette with the sample solution is placed in the sample beam path. The instrument scans a range of wavelengths (typically 200-800 nm) and records the absorbance of the sample at each wavelength.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectral analysis of an organic compound like 10H-Phenothiazine, 2-(ethylthio)-.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of 10H-Phenothiazine, 2-(ethylthio)- Purification Purification (Recrystallization/Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS_Data Molecular Formula & Fragmentation MS->MS_Data NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data IR_Data Functional Groups IR->IR_Data UV_Vis_Data Conjugated Systems UV_Vis->UV_Vis_Data Structure Structure Confirmation MS_Data->Structure NMR_Data->Structure IR_Data->Structure UV_Vis_Data->Structure

Caption: Workflow for the synthesis, purification, and spectral analysis of an organic compound.

References

2-(ethylthio)phenothiazine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Solubility of Phenothiazine Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Phenothiazine Nomenclature

The study of phenothiazine derivatives is crucial in drug development, yet nomenclature can present challenges. The specific compound, 2-(ethylthio)phenothiazine (CAS 46815-10-5), is a distinct chemical entity for which quantitative solubility data is not extensively available in published literature.[1][2]

However, the structural similarity and nomenclature often lead to confusion with the well-researched antiparkinsonian drug, Ethopropazine Hydrochloride (CAS 1094-08-2).[3] Ethopropazine, or N,N-diethyl-α-methyl-10H-phenothiazine-10-ethanamine, monohydrochloride, is a pharmacologically significant phenothiazine derivative.[4] Given the target audience of this guide and the abundance of reliable data, this document will focus on the solubility profile of Ethopropazine Hydrochloride as a representative and highly relevant member of the phenothiazine class.

This guide provides a comprehensive overview of its solubility in various organic solvents, details common experimental protocols for solubility determination, and presents a visual workflow to aid researchers in their laboratory practices.

Quantitative Solubility Data of Ethopropazine Hydrochloride

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its formulation, bioavailability, and ultimate therapeutic efficacy. The following table summarizes the quantitative solubility data for Ethopropazine Hydrochloride in several common organic and aqueous solvents.

SolventSolubilityTemperatureNotesSource(s)
Absolute Ethanol ~33 mg/mL (1.0 g / 30 mL)25°C-[5]
Ethanol 5 mg/mLNot Specified-[4]
Dimethyl Sulfoxide (DMSO) 25 mg/mLNot SpecifiedRequires ultrasonic and warming to 60°C.[6]
20 mg/mLNot SpecifiedSonication is recommended.[7]
>5 mg/mL~60°CResults in a clear solution.
5 mg/mLNot Specified-[4]
Dimethylformamide (DMF) 10 mg/mLNot Specified-[4]
Chloroform SolubleNot SpecifiedQualitative data.
Acetone Sparingly SolubleNot SpecifiedQualitative data.
Benzene Practically InsolubleNot SpecifiedQualitative data.
Ether Practically InsolubleNot SpecifiedQualitative data.
Water 2.5 mg/mL (1 g / 400 mL)20°CpH of a 5% aqueous solution is ~5.8.[5]
50 mg/mL (1 g / 20 mL)40°CSolubility increases significantly with temperature.[5]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental. The isothermal shake-flask method is a widely accepted and reliable technique for measuring the equilibrium solubility of a compound in a given solvent.[8]

Isothermal Shake-Flask Method

Objective: To determine the saturation solubility of a phenothiazine derivative, such as Ethopropazine HCl, in a specific organic solvent at a controlled temperature.

Materials:

  • Ethopropazine Hydrochloride (or other phenothiazine compound)

  • Selected organic solvents (e.g., Ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge (temperature-controlled, if available)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of the powdered Ethopropazine HCl to a series of vials. Each vial should contain a known and precise volume of the chosen organic solvent.[8] The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vials to prevent solvent evaporation. Place them in a constant temperature shaker bath, typically set to 25°C (298.15 K) or 37°C (310.15 K) to simulate physiological conditions. The vials should be agitated for a sufficient duration (e.g., 24 to 72 hours) to ensure that the solution has reached equilibrium.[8]

  • Phase Separation: After the equilibration period, remove the vials from the shaker. Allow them to stand undisturbed at the same controlled temperature to permit the excess solid to settle. For solvents in which sedimentation is slow or incomplete, centrifugation at the same controlled temperature can be employed to achieve a clear separation of the solid and liquid phases.[8]

  • Sample Collection and Preparation: Carefully withdraw a precise aliquot of the clear supernatant using a pipette that has been pre-warmed to the experimental temperature. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) into a volumetric flask to remove any microscopic particulate matter.[8]

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear calibrated range of the analytical instrument to be used for quantification.[8]

  • Quantification: Analyze the concentration of the phenothiazine derivative in the diluted sample using a validated analytical method, such as HPLC with UV detection or direct UV-Vis spectrophotometry.[8] A standard calibration curve must be prepared to ensure accurate measurement.

  • Calculation: The solubility of the compound is calculated by multiplying the measured concentration of the diluted sample by the dilution factor. The final result is typically expressed in units of mg/mL or mol/L.[8]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

G prep 1. Preparation Add excess solute to solvent in vials equil 2. Equilibration Shake at constant temperature (24-72h) prep->equil sep 3. Phase Separation Settle or centrifuge to separate solid equil->sep sample 4. Sampling & Filtration Withdraw supernatant, filter (0.22µm) sep->sample dilute 5. Dilution Dilute sample to known concentration sample->dilute quant 6. Quantification Analyze concentration (HPLC/UV-Vis) dilute->quant calc 7. Calculation Solubility = Conc. x Dilution Factor quant->calc

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Activity of 2-(ethylthio)-10H-phenothiazine (Ethopropazine)

This technical guide provides a comprehensive overview of the biological activity of 2-(ethylthio)-10H-phenothiazine, also known as ethopropazine. It covers its mechanisms of action, quantitative pharmacological data, and detailed experimental protocols relevant to its study.

Introduction

2-(ethylthio)-10H-phenothiazine, or ethopropazine, is a phenothiazine derivative primarily recognized for its use as an antiparkinsonian agent.[1] Its therapeutic effects stem from a complex pharmacological profile, characterized by interactions with multiple neurotransmitter systems. This guide delves into the specifics of these interactions and the methodologies used to characterize them.

Core Biological Activities and Mechanisms of Action

Ethopropazine's biological activity is multifaceted, with its primary therapeutic effects attributed to its anticholinergic properties. However, it also exhibits activity at several other key receptors.

Muscarinic Acetylcholine Receptor Antagonism

The principal mechanism of action for ethopropazine is the blockade of muscarinic acetylcholine receptors (mAChRs).[2] In Parkinson's disease, the depletion of dopamine in the nigrostriatal pathway leads to a relative overactivity of the cholinergic system. By acting as a competitive antagonist, particularly at the M1 muscarinic receptor subtype, ethopropazine helps to rebalance this dopaminergic-cholinergic imbalance, thereby alleviating motor symptoms such as tremors and rigidity.[2]

Dopamine Receptor Antagonism

As a phenothiazine derivative, ethopropazine also interacts with dopamine receptors.[3] The blockade of D2 receptors in the mesolimbic pathway is the primary mechanism of action for the antipsychotic effects of many phenothiazines.[4] While its anticholinergic effects are more prominent in the context of Parkinson's disease, its interaction with the dopaminergic system contributes to its overall pharmacological profile.

Other Biological Targets
  • Butyrylcholinesterase (BChE) Inhibition: Ethopropazine is a potent and selective inhibitor of BChE, with a much weaker effect on acetylcholinesterase (AChE).[5]

  • Histamine Receptor Antagonism: It possesses antihistaminic properties, which can contribute to some of its sedative side effects.[1]

  • Adrenergic Receptor Antagonism: Antiadrenergic actions have also been reported for ethopropazine.[1]

  • NMDA Receptor Antagonism: Ethopropazine acts as a non-selective N-methyl-D-aspartate (NMDA) receptor antagonist. This action is thought to contribute to its therapeutic profile and may offer neuroprotective effects.[5]

Signaling Pathways

The following diagrams illustrate the primary signaling pathways modulated by ethopropazine.

Muscarinic Acetylcholine Receptor M1 Signaling Pathway Muscarinic Acetylcholine Receptor (M1) Signaling Pathway cluster_membrane Plasma Membrane M1_Receptor M1 Receptor Gq Gq Protein M1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Acetylcholine Acetylcholine Acetylcholine->M1_Receptor Activates Ethopropazine Ethopropazine Ethopropazine->M1_Receptor Antagonizes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Muscarinic M1 receptor signaling and its antagonism by ethopropazine.

Dopamine D2 Receptor Signaling Pathway Dopamine D2 Receptor Signaling Pathway cluster_membrane Plasma Membrane D2_Receptor D2 Receptor Gi Gi Protein D2_Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts Dopamine Dopamine Dopamine->D2_Receptor Activates Ethopropazine Ethopropazine Ethopropazine->D2_Receptor Antagonizes cAMP cAMP ATP->cAMP PKA_inactivation Reduced PKA Activation cAMP->PKA_inactivation Leads to Cellular_Response Cellular Response PKA_inactivation->Cellular_Response

Dopamine D2 receptor signaling and its antagonism by ethopropazine.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for ethopropazine. It is important to note that for an older compound, comprehensive modern pharmacological profiling data is not always readily available in the public domain.

Table 1: Receptor and Transporter Binding Affinities (Ki)
TargetRadioligandSpeciesTissue/SystemKi (nM)Reference
Muscarinic M1 Receptor[³H]PirenzepineRatForebrain3.1[6]
Muscarinic M2 Receptor[³H]AF-DX 384RatHindbrain7.2[6]
Dopamine ReceptorsData not available
Histamine ReceptorsData not available
Table 2: Enzyme Inhibition
EnzymeSubstrate/AssaySpeciesIC50Reference
Butyrylcholinesterase (BChE)Human15.14 µM[6]
Acetylcholinesterase (AChE)Poor inhibitor[5]
Table 3: In Vivo Pharmacokinetic Parameters in Rats
ParameterIntravenous (5 mg/kg)Intravenous (10 mg/kg)Oral (50 mg/kg)Reference
AUC (ng·h/mL) 9836 ± 212913096 ± 41862685 ± 336[1]
Cmax (ng/mL) --236 ± 99[1]
Tmax (h) --2.2 ± 1.4[1]
t½ (h) 17.9 ± 3.320.9 ± 6.026.1 ± 5.4[1]
Clearance (L/h/kg) 0.48 ± 0.10--[1]
Vdss (L/kg) 7.1 ± 2.3--[1]
Bioavailability (F) --< 5%[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of compounds like ethopropazine.

Competitive Radioligand Binding Assay

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the concentration of ethopropazine that inhibits 50% of the binding of a specific radioligand to its receptor (IC50), and to calculate the inhibitory constant (Ki).

Materials:

  • Receptor source: Cell membranes from tissues or cultured cells expressing the target receptor.

  • Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [³H]pirenzepine for M1 receptors).

  • Test compound: Ethopropazine hydrochloride.

  • Non-specific binding control: A high concentration of a known unlabeled ligand for the target receptor.

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well microplates and glass fiber filters.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding: Receptor membranes, radioligand, and a saturating concentration of the unlabeled ligand.

    • Displacement: Receptor membranes, radioligand, and serial dilutions of ethopropazine.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of ethopropazine to determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This is a widely used neurotoxicant-based animal model to study Parkinson's disease and evaluate potential therapeutics.

Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway in rats to model the motor deficits of Parkinson's disease and to assess the therapeutic effect of ethopropazine.

Materials:

  • Adult male Sprague-Dawley or Wistar rats.

  • 6-hydroxydopamine (6-OHDA) hydrochloride, ascorbic acid, and sterile saline.

  • Stereotaxic apparatus, anesthesia machine, microsyringe pump.

  • Apomorphine (for behavioral testing).

Procedure:

  • Preparation of 6-OHDA Solution: Dissolve 6-OHDA in sterile saline containing 0.1% ascorbic acid to prevent oxidation. The solution should be freshly prepared and protected from light.

  • Stereotaxic Surgery:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole at the coordinates corresponding to the medial forebrain bundle (MFB) or the striatum.

    • Slowly infuse the 6-OHDA solution into the target brain region using a microsyringe. Leave the needle in place for a few minutes before slowly retracting it.

    • Suture the incision and allow the animal to recover.

  • Behavioral Assessment (e.g., Apomorphine-Induced Rotations):

    • Approximately 2-3 weeks post-surgery, assess the lesion by challenging the rats with a dopamine agonist like apomorphine (e.g., 0.5 mg/kg, s.c.).

    • Place the rat in a circular arena and record the number of full contralateral (away from the lesioned side) rotations over a set period (e.g., 30-60 minutes). A significant number of rotations indicates a successful lesion.

  • Drug Treatment and Evaluation:

    • Administer different doses of ethopropazine (or vehicle control) to groups of lesioned rats.

    • At various time points after treatment, repeat the apomorphine-induced rotation test. A reduction in the number of rotations indicates a therapeutic effect.

  • Post-mortem Analysis:

    • At the end of the study, euthanize the animals and perfuse the brains.

    • Process the brain tissue for immunohistochemical analysis of tyrosine hydroxylase (TH) to confirm the extent of dopaminergic neuron loss in the substantia nigra and striatum.

Intracellular Calcium Flux Assay (for Gq-coupled receptors like M1)

Objective: To measure the ability of ethopropazine to antagonize agonist-induced intracellular calcium mobilization mediated by Gq-coupled receptors.

Materials:

  • Cells expressing the target receptor (e.g., HEK293 cells transfected with the M1 receptor).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Receptor agonist (e.g., acetylcholine or carbachol).

  • Test compound: Ethopropazine.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye for a specified time (e.g., 30-60 minutes at 37°C).

  • Antagonist Pre-incubation: Wash the cells to remove excess dye and add assay buffer containing various concentrations of ethopropazine (or vehicle). Incubate for a short period.

  • Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Inject the agonist at a concentration that elicits a submaximal response (e.g., EC80) and continue to record the fluorescence signal over time to capture the transient calcium peak.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Plot the peak fluorescence (or the change from baseline) as a function of the log concentration of ethopropazine.

    • Fit the data to a dose-response curve to determine the IC50 value.

cAMP Accumulation Assay (for Gi/Gs-coupled receptors like D2)

Objective: To measure the ability of ethopropazine to antagonize the agonist-induced inhibition of cAMP production mediated by Gi-coupled receptors.

Materials:

  • Cells expressing the target receptor (e.g., CHO cells transfected with the D2 receptor).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Receptor agonist (e.g., quinpirole).

  • Forskolin (an adenylyl cyclase activator).

  • Test compound: Ethopropazine.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Cell Stimulation: Plate cells and allow them to adhere. Pre-incubate the cells with various concentrations of ethopropazine in the presence of a PDE inhibitor.

  • Agonist and Forskolin Addition: Add the D2 receptor agonist along with forskolin. Forskolin stimulates adenylyl cyclase to produce a measurable level of cAMP. The agonist, acting through the Gi-coupled D2 receptor, will inhibit this production.

  • Cell Lysis and cAMP Detection: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis:

    • Generate a standard curve to convert the assay signal to cAMP concentration.

    • Plot the cAMP concentration against the log concentration of ethopropazine.

    • Fit the data to a dose-response curve to determine the IC50 of ethopropazine for reversing the agonist's inhibitory effect.

Experimental Workflows

The following diagrams provide a high-level overview of the experimental workflows for key assays.

Radioligand Binding Assay Workflow Workflow for Competitive Radioligand Binding Assay A Prepare Receptor Membranes B Set up Assay Plate (Total, Non-specific, Displacement) A->B C Incubate to Reach Equilibrium B->C D Rapid Filtration and Washing C->D E Scintillation Counting D->E F Data Analysis (IC50 and Ki Calculation) E->F

Workflow for a competitive radioligand binding assay.

6_OHDA_Model_Workflow Workflow for 6-OHDA Animal Model Study A Stereotaxic Surgery: Unilateral 6-OHDA Lesion B Post-operative Recovery (2-3 weeks) A->B C Baseline Behavioral Testing (Apomorphine-induced rotations) B->C D Chronic Drug Administration (Ethopropazine vs. Vehicle) C->D E Post-treatment Behavioral Testing D->E F Euthanasia and Brain Tissue Collection E->F G Immunohistochemistry (e.g., TH staining) F->G

Workflow for the 6-OHDA animal model of Parkinson's disease.

Conclusion

2-(ethylthio)-10H-phenothiazine (ethopropazine) is a pharmacologically complex molecule with a range of biological activities. Its primary therapeutic utility in Parkinson's disease is derived from its potent anticholinergic effects, which help to correct the neurotransmitter imbalance characteristic of the disease. Its additional activities as a dopamine receptor antagonist, BChE inhibitor, and NMDA receptor antagonist contribute to its overall profile and may offer avenues for further therapeutic exploration. This guide provides a foundational understanding of its biological activities and the experimental approaches required for its continued investigation. Further research to fully elucidate its binding affinities across a wider range of receptors and to establish clear dose-response relationships in preclinical models would be beneficial for a more complete understanding of this compound.

References

An In-depth Technical Guide to the Metabolism of Thiethylperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide provides a detailed overview of the metabolic pathways of thiethylperazine, a phenothiazine-class antiemetic. It addresses the biotransformation of the 2-(ethylthio)phenothiazine core, the enzymes involved, and the analytical methodologies pertinent to its metabolic profiling.

Introduction: Clarification of Thiethylperazine and its Core Structure

It is critical to clarify a common point of confusion: 2-(ethylthio)phenothiazine is not a metabolite of thiethylperazine. Instead, it constitutes the fundamental chemical scaffold of the thiethylperazine molecule. The systematic IUPAC name for thiethylperazine is 2-(ethylthio)-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine.[1][2][3][4] As such, this document will focus on the metabolic fate of the parent drug, thiethylperazine.

Thiethylperazine is a phenothiazine derivative recognized for its antiemetic properties, which it exerts by antagonizing dopamine D2 receptors in the chemoreceptor trigger zone of the brain.[2][5] Like other phenothiazines, it undergoes extensive metabolism, primarily in the liver, before its excretion.[2][6]

Metabolic Pathways of Thiethylperazine

While specific quantitative metabolic data for thiethylperazine is not extensively detailed in recent literature, a foundational study by Zehnder, Kalberer, and Rutschmann in 1962, titled "The metabolism of thiethylperazine (Torecan)," is widely cited as the primary source of information on its biotransformation.[6] Based on this and the well-documented metabolism of structurally similar phenothiazines like perazine and thioridazine, the principal metabolic pathways for thiethylperazine are inferred to be S-oxidation, N-demethylation, aromatic hydroxylation, and subsequent conjugation.

The sulfur atom in the ethylthio group and the phenothiazine ring are susceptible to oxidation. This is a common metabolic route for phenothiazine drugs. The primary metabolite formed through this pathway is likely the sulfoxide derivative.

The piperazine side chain of thiethylperazine can undergo N-demethylation, resulting in the removal of the methyl group from the piperazine ring to form a desmethyl metabolite.

The phenothiazine ring system can be hydroxylated at various positions. This hydroxylation is a key step that increases the polarity of the molecule, facilitating its eventual elimination.

Following hydroxylation, the newly introduced hydroxyl groups can be conjugated with glucuronic acid. This Phase II metabolic reaction significantly increases the water solubility of the metabolites, preparing them for renal and biliary excretion.[7][8][9][10][11]

Enzymology of Thiethylperazine Metabolism

The metabolism of thiethylperazine is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver. While direct studies on thiethylperazine are limited, research on analogous phenothiazines provides strong indications of the key enzymes involved. The primary CYP isoforms implicated in the metabolism of similar phenothiazine drugs are:

  • CYP1A2

  • CYP3A4

  • CYP2D6

These enzymes are known to catalyze the S-oxidation and N-demethylation of other phenothiazine compounds.

Quantitative Data on Thiethylperazine Metabolism

Metabolite ClassKey TransformationPotential Metabolite(s)Probable Excretion Route
Phase I S-OxidationThiethylperazine SulfoxideUrine, Feces
N-DemethylationN-desmethyl-thiethylperazineUrine, Feces
Aromatic HydroxylationHydroxy-thiethylperazineUrine, Feces
Phase II GlucuronidationHydroxy-thiethylperazine glucuronideUrine, Bile

Experimental Protocols for Metabolite Analysis

The identification and quantification of thiethylperazine and its metabolites in biological matrices typically involve chromatographic and mass spectrometric techniques.

Biological samples such as plasma, urine, or liver microsome incubates require a preliminary extraction step to isolate the analytes of interest from the complex biological matrix. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly employed for this purpose.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for separating thiethylperazine from its various metabolites. A reversed-phase C18 column is often used with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS or LC-MS/MS), mass spectrometry provides sensitive and specific detection and structural elucidation of the metabolites. The high resolution and fragmentation capabilities of modern mass spectrometers are invaluable for identifying unknown metabolites.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While less common for polar metabolites, GC-MS can also be used for the analysis of thiethylperazine and its less polar metabolites, often after a derivatization step to increase their volatility.

A generalized experimental protocol for the analysis of thiethylperazine metabolism in human liver microsomes is outlined below.

Protocol: In Vitro Metabolism of Thiethylperazine in Human Liver Microsomes

  • Incubation:

    • Prepare an incubation mixture containing human liver microsomes, thiethylperazine (at a suitable concentration), and a NADPH-generating system in a phosphate buffer.

    • Initiate the metabolic reaction by adding the NADPH-generating system.

    • Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

    • Terminate the reaction by adding a cold organic solvent, such as acetonitrile.

  • Sample Cleanup:

    • Centrifuge the terminated incubation mixture to precipitate proteins.

    • Collect the supernatant containing the parent drug and its metabolites.

    • Further purify and concentrate the analytes using solid-phase extraction.

  • LC-MS/MS Analysis:

    • Inject the extracted sample into an HPLC system coupled to a tandem mass spectrometer.

    • Separate the parent drug and metabolites using a suitable gradient elution program on a C18 column.

    • Detect and identify the metabolites based on their retention times and mass fragmentation patterns.

    • Quantify the formation of metabolites over time to determine metabolic rates.

Visualizations

thiethylperazine_metabolism thiethylperazine Thiethylperazine (2-(ethylthio)phenothiazine core) sulfoxide Thiethylperazine Sulfoxide thiethylperazine->sulfoxide S-Oxidation (CYP1A2, CYP3A4) desmethyl N-desmethyl-thiethylperazine thiethylperazine->desmethyl N-Demethylation (CYP2D6, CYP3A4) hydroxy Hydroxy-thiethylperazine thiethylperazine->hydroxy Aromatic Hydroxylation (CYP2D6) glucuronide Hydroxy-thiethylperazine glucuronide hydroxy->glucuronide Glucuronidation (UGTs)

Caption: Inferred metabolic pathways of thiethylperazine.

metabolite_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing biological_sample Biological Sample (e.g., Plasma, Urine, Microsomes) extraction Solid-Phase or Liquid-Liquid Extraction biological_sample->extraction concentration Concentration extraction->concentration hplc HPLC Separation concentration->hplc ms Mass Spectrometry (Detection & Identification) hplc->ms data_analysis Data Analysis ms->data_analysis metabolite_quant Metabolite Quantification data_analysis->metabolite_quant

Caption: General workflow for thiethylperazine metabolite analysis.

Conclusion

References

The Untapped Potential of 2-(ethylthio)phenothiazine: A Technical Guide to Prospective Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Phenothiazine and its derivatives have long been a cornerstone of pharmacotherapy, demonstrating a remarkable breadth of biological activity. This technical guide focuses on the potential therapeutic applications of a lesser-explored derivative, 2-(ethylthio)phenothiazine. In the absence of direct experimental data for this specific compound, this document leverages extensive structure-activity relationship (SAR) data from analogous 2-substituted phenothiazines to project its likely pharmacological profile. This guide outlines potential applications in antipsychotic, anticancer, and antimicrobial therapies, provides representative experimental protocols for evaluation, and illustrates the key signaling pathways likely to be modulated by this class of compounds. All quantitative data presented is for structurally related compounds and serves as a benchmark for future investigation into 2-(ethylthio)phenothiazine.

Introduction: The Phenothiazine Scaffold

The tricyclic phenothiazine core is a privileged structure in medicinal chemistry, giving rise to a multitude of drugs with diverse therapeutic effects.[1] The substitution pattern on the phenothiazine nucleus, particularly at the 2-position, is a critical determinant of its pharmacological activity.[2] Electron-withdrawing groups at this position have been shown to enhance the antipsychotic efficacy of these compounds.[2] This guide explores the therapeutic possibilities of 2-(ethylthio)phenothiazine, a derivative with a thioether linkage at this strategic position.

Inferred Therapeutic Potential Based on Structure-Activity Relationships

While direct experimental evidence for 2-(ethylthio)phenothiazine is not available in the current body of scientific literature, the well-established structure-activity relationships of 2-substituted phenothiazines allow for informed predictions of its potential therapeutic applications.

Potential Antipsychotic Activity

The hallmark of many phenothiazine derivatives is their antipsychotic activity, which is primarily attributed to their antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[3] The nature of the substituent at the 2-position significantly influences this activity.

Structure-Activity Relationship Insights:

  • Electron-Withdrawing Groups: The presence of an electron-withdrawing group at the 2-position is crucial for potent antipsychotic activity.[2] The ethylthio (-SCH2CH3) group is generally considered to be electron-withdrawing, suggesting that 2-(ethylthio)phenothiazine could exhibit notable dopamine receptor antagonism.

  • Conformational Influence: The 2-substituent is thought to promote a conformation of the side chain that mimics dopamine, thereby enhancing its interaction with the dopamine receptor.[4]

Based on these principles, 2-(ethylthio)phenothiazine is hypothesized to possess antipsychotic properties. For comparison, the table below presents the activity of other 2-substituted phenothiazines.

Table 1: Comparative Antipsychotic Potency of 2-Substituted Phenothiazine Derivatives

Compound2-SubstituentRelative Potency (Chlorpromazine = 1)
Chlorpromazine-Cl1
Triflupromazine-CF3~10
Thioridazine-SCH3~1

This table is illustrative and compiled from various sources. The potency of 2-(ethylthio)phenothiazine would need to be determined experimentally.

Potential Anticancer Activity

A growing body of evidence highlights the anticancer potential of phenothiazine derivatives.[5][6] Their mechanisms of action are multifaceted and include the induction of apoptosis, inhibition of cell proliferation, and reversal of multidrug resistance.[5][7]

Structure-Activity Relationship Insights:

  • Hydrophobicity: Increased hydrophobicity of the substituent at the 2-position has been correlated with enhanced antiproliferative and anti-multidrug resistance (MDR) activities.[8] The ethylthio group would contribute to the overall lipophilicity of the molecule, suggesting potential anticancer efficacy.

  • Induction of Apoptosis: Many phenothiazines induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[5][9]

The potential for 2-(ethylthio)phenothiazine as an anticancer agent is promising and warrants investigation.

Potential Antimicrobial Activity

Phenothiazine derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[10][11] They can also inhibit efflux pumps, which are a major mechanism of antibiotic resistance in bacteria.[12]

Structure-Activity Relationship Insights:

  • Substitution at the 2-position: The presence of various substituents at the 2-position has been shown to be compatible with antimicrobial activity.[13]

  • Efflux Pump Inhibition: The ability of phenothiazines to inhibit efflux pumps is a key aspect of their potential as antimicrobial agents or as adjuvants to existing antibiotics.[12]

Given the known antimicrobial properties of the phenothiazine scaffold, 2-(ethylthio)phenothiazine is a candidate for screening against a panel of pathogenic microorganisms.

Representative Experimental Protocols

The following are generalized protocols for the initial screening and evaluation of the potential therapeutic activities of 2-(ethylthio)phenothiazine.

Antipsychotic Activity: Dopamine D2 Receptor Binding Assay

This assay determines the affinity of the test compound for the dopamine D2 receptor.[14]

Workflow for Dopamine D2 Receptor Binding Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing D2 receptors incubate Incubate membranes, radioligand, and compound prep_membranes->incubate prep_radioligand Prepare radioligand (e.g., [3H]spiperone) prep_radioligand->incubate prep_compound Prepare serial dilutions of 2-(ethylthio)phenothiazine prep_compound->incubate separate Separate bound and free radioligand (filtration) incubate->separate measure Measure radioactivity separate->measure calculate Calculate Ki value measure->calculate

Workflow for a Dopamine D2 Receptor Binding Assay.
Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric method to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[15][16]

Workflow for MTT Cell Viability Assay

cluster_prep Cell Culture cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cancer cells in 96-well plates treat_cells Treat cells with varying concentrations of compound seed_cells->treat_cells add_mtt Add MTT reagent and incubate treat_cells->add_mtt add_solvent Add solubilizing agent (e.g., DMSO) add_mtt->add_solvent measure_abs Measure absorbance at 570 nm add_solvent->measure_abs calculate_ic50 Calculate IC50 value measure_abs->calculate_ic50

Workflow for an MTT Cell Viability Assay.
Antimicrobial Activity: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[17][18]

Workflow for Broth Microdilution Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prepare_dilutions Prepare serial dilutions of compound in broth inoculate_wells Inoculate wells with microbial suspension prepare_dilutions->inoculate_wells prepare_inoculum Prepare standardized microbial inoculum prepare_inoculum->inoculate_wells incubate_plate Incubate plate at optimal temperature inoculate_wells->incubate_plate determine_mic Determine MIC (lowest concentration with no growth) incubate_plate->determine_mic

Workflow for a Broth Microdilution Assay.

Key Signaling Pathways Modulated by Phenothiazines

The therapeutic and side effects of phenothiazines are a result of their interaction with multiple signaling pathways. The following diagrams illustrate two of the most well-characterized pathways.

Dopamine D2 Receptor Antagonism

This pathway is central to the antipsychotic effects of phenothiazines.[3][19]

Dopamine D2 Receptor Signaling Pathway

cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R Binds & Activates Phenothiazine 2-(ethylthio)phenothiazine (Antagonist) Phenothiazine->D2R Binds & Blocks Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Reduced Neuronal Excitability) PKA->Response Phosphorylates Targets

Antagonism of the Dopamine D2 Receptor by Phenothiazines.
Induction of Apoptosis in Cancer Cells

Phenothiazines can trigger programmed cell death in malignant cells through various mechanisms, including the intrinsic and extrinsic pathways.[5][20]

Phenothiazine-Induced Apoptosis Pathways

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Phenothiazine 2-(ethylthio)phenothiazine DeathReceptor Death Receptors (e.g., Fas, TNFR) Phenothiazine->DeathReceptor Upregulates Ligands Bcl2 Bcl-2 Family (Bax/Bak activation) Phenothiazine->Bcl2 Modulates Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bcl2->Mitochondrion Promotes Pore Formation Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

General Pathways of Phenothiazine-Induced Apoptosis.

Conclusion and Future Directions

While 2-(ethylthio)phenothiazine remains a largely uncharacterized compound, the robust structure-activity relationship data for the phenothiazine class strongly suggests its potential as a therapeutically valuable agent. Based on the known effects of 2-substituents, it is a promising candidate for investigation as an antipsychotic, anticancer, and antimicrobial drug. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for the systematic evaluation of this compound. Further research, beginning with its chemical synthesis and proceeding through the in vitro and in vivo assays outlined herein, is essential to unlock the full therapeutic potential of 2-(ethylthio)phenothiazine and to expand the arsenal of phenothiazine-based medicines.

References

2-(ethylthio)-10H-phenothiazine derivatives and analogues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(ethylthio)-10H-phenothiazine Derivatives and Analogues

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2-(ethylthio)-10H-phenothiazine derivatives and their analogues. The document covers their roles as dopamine D2 receptor antagonists, anticancer agents via tubulin polymerization inhibition, and as inhibitors of ferroptosis. Detailed experimental protocols and quantitative bioactivity data are provided to support further research and development in this area.

Introduction

Phenothiazines are a class of heterocyclic compounds characterized by a tricyclic structure containing nitrogen and sulfur atoms. First synthesized in 1883, derivatives of the phenothiazine core have become foundational molecules in medicinal chemistry. While clinically recognized for their use as first-generation antipsychotics, their biological activities are diverse, spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

The substitution pattern on the phenothiazine scaffold is critical for determining biological activity. Modifications at the 2-position of the phenothiazine ring and the N-10 position side chain are particularly important. This guide focuses specifically on derivatives and analogues of 2-(ethylthio)-10H-phenothiazine, exploring key therapeutic applications and the underlying molecular mechanisms.

Synthesis of 2-(ethylthio)-10H-phenothiazine Derivatives

The synthesis of N-10 substituted phenothiazine derivatives typically involves a two-step process: preparation of the core 2-(ethylthio)-10H-phenothiazine scaffold, followed by its functionalization at the N-10 position.

General Synthetic Workflow

The overall workflow involves obtaining the core structure and subsequently attaching a desired side chain, often an alkylamine, via N-alkylation or N-acylation.

G A Starting Materials (e.g., Diphenylamine Analogues) B Synthesis of 2-(ethylthio)-10H-phenothiazine Core A->B C N-10 Deprotonation (Strong Base, e.g., NaH, NaNH2) B->C E N-Alkylation or N-Acylation Reaction C->E D Side Chain Precursor (e.g., Alkyl Halide, Acyl Chloride) D->E F Purification (e.g., Recrystallization, Chromatography) E->F G Final Derivative F->G

General Synthetic Workflow for N-10 Substituted Phenothiazines.
Experimental Protocol: Synthesis of N-10 Substituted Derivatives

This protocol provides a general method for the N-alkylation of a 2-(ethylthio)-10H-phenothiazine core, adapted from the well-established synthesis of thioridazine, a close 2-(methylthio) analogue.[1][2]

Objective: To synthesize an N-10 alkylated 2-(ethylthio)-10H-phenothiazine derivative.

Materials:

  • 2-(ethylthio)-10H-phenothiazine

  • Appropriate alkyl halide (e.g., 2-(2-chloroethyl)-1-methylpiperidine)

  • Strong base (e.g., sodium amide or sodium hydride)

  • Anhydrous high-boiling solvent (e.g., xylene, toluene)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Solvents for chromatography and recrystallization (e.g., ethanol, hexane, ethyl acetate)

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(ethylthio)-10H-phenothiazine (1.0 eq) in anhydrous xylene.

  • Deprotonation: Add sodium amide (NaNH₂) or sodium hydride (NaH) (approx. 1.2 eq) portion-wise to the stirred solution. Heat the mixture to reflux until the evolution of ammonia gas ceases (if using NaNH₂) or for approximately 1 hour, indicating the formation of the sodium salt of the phenothiazine.

  • Alkylation: Slowly add a solution of the desired alkyl halide (e.g., 2-(2-chloroethyl)-1-methylpiperidine, 1.05 eq) in anhydrous xylene to the refluxing mixture.

  • Reaction Monitoring: Continue refluxing for 4-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with xylene or a similar organic solvent.

  • Washing and Drying: Combine all organic layers and wash sequentially with deionized water and then brine. Dry the organic phase over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product (free base) is typically a viscous oil or solid.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure N-10 substituted derivative.

Biological Activities and Mechanisms of Action

Phenothiazine derivatives exhibit a wide range of biological activities. This guide focuses on three key areas: dopamine receptor antagonism, anticancer activity, and ferroptosis inhibition.

Dopamine D2 Receptor Antagonism (Antipsychotic Activity)

The primary mechanism for the antipsychotic effect of many phenothiazines is the blockade of dopamine D2 receptors in the brain's mesolimbic pathway.[1] Overactivity in this pathway is associated with the positive symptoms of schizophrenia.

Mechanism: Dopamine D2 receptors are Gi/o protein-coupled receptors (GPCRs). When activated by dopamine, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP). This reduces the activity of Protein Kinase A (PKA). Phenothiazine antagonists bind to the D2 receptor, preventing dopamine from activating this cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Phenothiazine Phenothiazine Derivative Phenothiazine->D2R Blocks Gio Gi/o Protein D2R->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Response Reduced Neuronal Excitability PKA->Response

Dopamine D2 Receptor Signaling and Inhibition by Phenothiazines.

Quantitative Data: While specific binding data for 2-(ethylthio)-10H-phenothiazine derivatives are not widely available, data from the structurally similar 2-(methylthio) derivative, thioridazine, and other analogues provide valuable insight.[3]

CompoundTargetBioactivity (Ki)Notes
ThioridazineDopamine D2 Receptor~3-10 nMPotent antagonist activity.
(+)-ThioridazineDopamine D2 Receptor~2.7x higher affinity than (-) enantiomerDemonstrates stereoselectivity in binding.[3]
(-)-ThioridazineDopamine D1 Receptor~10x higher affinity than (+) enantiomerShows differential affinity for D1 receptors.[3]
ChlorpromazineDopamine D2 Receptor~1-10 nMA well-characterized reference phenothiazine.

Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the D2 receptor by measuring its ability to displace a specific radioligand.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]spiperone or a similar high-affinity D2 antagonist.

  • Test Compounds: 2-(ethylthio)-10H-phenothiazine derivatives at various concentrations.

  • Non-specific Control: A high concentration (e.g., 10 µM) of a known D2 antagonist like haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, pH 7.4.

  • Instrumentation: Scintillation counter, 96-well plates, filter mats.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, the radioligand ([³H]spiperone at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific control.

  • Equilibration: Incubate the plates at 30°C for 60 minutes to allow the binding to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the dried filter mats into scintillation vials with scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Anticancer Activity

Phenothiazine derivatives have demonstrated significant anticancer properties through multiple mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest.

Mechanism: Microtubules, polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division. Compounds that interfere with tubulin polymerization prevent spindle formation, causing cells to arrest in the G2/M phase of the cell cycle. This prolonged arrest ultimately triggers apoptosis (programmed cell death).

G cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth) S->G2 M M Phase (Mitosis) G2->M M->G1 Apoptosis Apoptosis M->Apoptosis Arrest leads to Compound Phenothiazine Derivative Tubulin Tubulin Polymerization Compound->Tubulin Inhibits Spindle Mitotic Spindle Formation Tubulin->Spindle Required for Spindle->M

Mechanism of Phenothiazine-Induced G2/M Cell Cycle Arrest.

Quantitative Data: While data for 2-(ethylthio) derivatives is sparse, studies on other phenothiazine analogues demonstrate potent cytotoxic activity against various cancer cell lines.

Compound Class/DerivativeCell LineBioactivity (IC₅₀)Reference
10H-3,6-diazaphenothiazineA2780 (Ovarian)0.62 µM[1]
PEGylated Phenothiazine (PPO)HepG2 (Liver)161.3 µM[4]
PEGylated Phenothiazine (PPO)MCF-7 (Breast)131.7 µM[4]
Chalcone-Phenothiazine HybridHepG-2 (Liver)7.14 µg/mL[5]
1,2,3-Triazole-Phenothiazine HybridVarious0.5 - 9.6 µM[6]

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Biochemical)

Objective: To directly measure the effect of a test compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99%, e.g., from porcine brain)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • Tubulin Polymerization Buffer (General Tubulin Buffer + 10% glycerol)

  • Test compounds and control compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer)

  • 96-well microplates (clear, half-area)

  • Temperature-controlled spectrophotometer (plate reader)

Procedure:

  • Preparation: Prepare a 2X tubulin stock solution (e.g., 4 mg/mL) in General Tubulin Buffer. Prepare 10X solutions of test and control compounds.

  • Reaction Setup: On ice, add the appropriate volume of Polymerization Buffer to the wells of a 96-well plate. Add the 10X compound solutions to the respective wells.

  • Initiation: Add the 2X tubulin stock to each well to initiate the reaction. The final concentration of tubulin should be around 2 mg/mL.

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance (turbidity) at 350 nm every 30-60 seconds for 60-90 minutes.

  • Data Analysis: Plot absorbance versus time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of compound-treated samples to the vehicle control. Inhibitors will show a reduced rate and extent of polymerization. Calculate the IC₅₀ value from a dose-response curve.

Ferroptosis Inhibition

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Phenothiazines can act as potent radical-trapping antioxidants, thereby inhibiting this process.

Mechanism: Ferroptosis can be induced by inhibiting system Xc⁻ (a cystine/glutamate antiporter) with agents like erastin, which depletes glutathione (GSH), or by directly inhibiting the enzyme Glutathione Peroxidase 4 (GPX4) with agents like RSL3. Both pathways lead to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death. Phenothiazines, as lipophilic antioxidants, can intercept lipid peroxyl radicals within cell membranes, breaking the chain reaction of lipid peroxidation and preventing cell death.

G Erastin Erastin SystemXc System Xc- Erastin->SystemXc Cystine Cystine Import SystemXc->Cystine Glutathione Glutathione (GSH) Synthesis Cystine->Glutathione GPX4 GPX4 Glutathione->GPX4 LipidROS Lipid Peroxidation GPX4->LipidROS Prevents RSL3 RSL3 RSL3->GPX4 Ferroptosis Ferroptotic Cell Death LipidROS->Ferroptosis Phenothiazine Phenothiazine Derivative Phenothiazine->LipidROS Inhibits (Radical Trapping)

Mechanism of Ferroptosis and its Inhibition by Phenothiazines.

Quantitative Data: Studies on various phenothiazine derivatives have identified highly potent ferroptosis inhibitors.

CompoundInducerCell LineBioactivity (EC₅₀)Reference
Compound 51¹ErastinHT10800.0005 µM[7]
Compound 7j²ErastinHT10800.001 µM[7]
PTZ-NH₂ derivative³ErastinBT-474Protective at 0.5 - 1 µM[8]

¹ 2-(1-(4-(4-methylpiperazin-1-yl)phenyl)ethyl)-10H-phenothiazine ² A 2-vinyl-10H-phenothiazine derivative ³ 2-aminomethyl phenothiazine

Experimental Protocol: Ferroptosis Inhibition Cell Viability Assay

Objective: To determine the ability of a test compound to protect cells from ferroptosis induced by erastin or RSL3.

Materials:

  • Cell Line: A ferroptosis-sensitive cell line (e.g., HT-1080 fibrosarcoma).

  • Ferroptosis Inducers: Erastin and/or RSL3.

  • Test Compounds: 2-(ethylthio)-10H-phenothiazine derivatives.

  • Positive Control: Ferrostatin-1 or Liproxstatin-1.

  • Cell Viability Reagent: Resazurin, CellTiter-Glo®, or similar.

  • 96-well cell culture plates.

  • Plate reader (absorbance or fluorescence/luminescence).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures 70-80% confluency at the time of the assay. Allow cells to adhere overnight.

  • Compound Pre-treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. Remove the old medium from the cells and add the medium containing the compounds. Incubate for 1-2 hours.

  • Induction of Ferroptosis: Add the ferroptosis inducer (e.g., erastin at a final concentration of 1-10 µM or RSL3 at 0.1-1 µM) to the appropriate wells. Include untreated control and inducer-only control wells.

  • Incubation: Incubate the plate for 24-48 hours, depending on the known kinetics of ferroptosis in the chosen cell line.

  • Viability Measurement: Add the cell viability reagent to all wells according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance, fluorescence, or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the untreated control (100% viability) and the inducer-only control (0% protection). Plot the percent viability against the compound concentration and fit to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) for protection.

Conclusion

Derivatives and analogues of 2-(ethylthio)-10H-phenothiazine represent a versatile chemical scaffold with significant therapeutic potential beyond their historical use in psychiatry. Their mechanisms of action, including dopamine D2 receptor antagonism, disruption of microtubule dynamics, and inhibition of ferroptotic cell death, make them compelling candidates for drug development in oncology and neurodegenerative diseases. While quantitative biological data for the specific 2-ethylthio substitution is limited, the extensive research on closely related analogues provides a strong foundation for future investigation. The protocols and data presented in this guide serve as a valuable resource for researchers aiming to explore and expand upon the diverse pharmacology of this important class of molecules.

References

An In-depth Technical Guide to the Discovery and History of 2-(ethylthio)phenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenothiazine and its derivatives represent a cornerstone in the history of medicinal chemistry, leading to revolutionary advancements in the treatment of psychosis and other medical conditions.[1] The parent compound, phenothiazine, was first synthesized in 1883 by Bernthsen through the reaction of diphenylamine with sulfur.[2] However, it was the systematic exploration of its derivatives that unlocked its therapeutic potential, a pioneering example of modern drug discovery.[1] This guide focuses on 2-(ethylthio)phenothiazine, a representative member of the 2-substituted phenothiazine class. While specific historical and clinical data for this particular analog are not extensively documented in publicly available literature, its discovery and development can be understood within the broader context of phenothiazine research. This document will, therefore, provide a comprehensive overview of the synthesis, pharmacology, and evaluation of 2-substituted phenothiazines, offering a scientifically grounded projection of the characteristics of 2-(ethylthio)phenothiazine.

Synthesis and Discovery

The discovery of phenothiazine's therapeutic utility spurred extensive synthetic efforts to modify its core structure. A key area of investigation has been the substitution at the 2-position of the phenothiazine nucleus, as this has been shown to significantly influence antipsychotic activity.[3][4]

Proposed Synthetic Pathway for 2-(ethylthio)phenothiazine

While specific documentation for the synthesis of 2-(ethylthio)phenothiazine is sparse, a plausible route can be extrapolated from established methods for preparing 2-substituted and 2-thioalkyl phenothiazine derivatives. A common strategy involves the cyclization of a substituted diphenyl sulfide.[2] A one-pot synthesis method for 2-(alkylthio)-3H-phenothiazin-3-ones has also been described, highlighting the feasibility of introducing thioalkyl groups onto the phenothiazine core.[5]

A hypothetical, yet chemically sound, synthetic workflow for 2-(ethylthio)phenothiazine is presented below:

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclization A 2-Aminothiophenol C 2-Amino-4'-nitrodiphenyl sulfide A->C Nucleophilic Aromatic Substitution B 1-Chloro-4-nitrobenzene B->C D 2-Amino-4'-aminodiphenyl sulfide C->D Reduction of nitro group E 2-Amino-4'-(ethylthio)diphenyl sulfide D->E Diazotization followed by reaction with ethyl mercaptan F 2-(Ethylthio)phenothiazine E->F Oxidative Cyclization (e.g., with I2 or FeCl3)

Proposed synthetic workflow for 2-(ethylthio)phenothiazine.

Pharmacological Profile and Mechanism of Action

The primary mechanism of action for the antipsychotic effects of phenothiazine derivatives is the blockade of dopamine D2 receptors in the brain's mesolimbic pathway.[6] This antagonism is thought to alleviate the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[6]

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins.[6] Upon activation by dopamine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[6] This, in turn, reduces the activity of protein kinase A (PKA).[6] Phenothiazine derivatives, acting as antagonists, block this cascade.

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates Phenothiazine 2-(ethylthio)phenothiazine Phenothiazine->D2R Blocks PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Inhibited) PKA->Response Phosphorylates Downstream Targets

Dopamine D2 receptor signaling and phenothiazine antagonism.
Structure-Activity Relationships (SAR)

The nature of the substituent at the 2-position of the phenothiazine ring is a critical determinant of antipsychotic potency.[3][7] Electron-withdrawing groups, such as trifluoromethyl (CF3) or chlorine (Cl), generally confer higher potency than hydrogen or electron-donating groups.[8] The ethylthio group (-SCH2CH3) is considered to be weakly deactivating, suggesting that 2-(ethylthio)phenothiazine would likely possess moderate antipsychotic activity.

Receptor Binding Affinities

To provide a quantitative context for the likely pharmacological profile of 2-(ethylthio)phenothiazine, the following table summarizes the receptor binding affinities (Ki values, in nM) for a selection of 2-substituted phenothiazine derivatives. Lower Ki values indicate higher binding affinity.

Compound2-SubstituentDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Histamine H1 (Ki, nM)Muscarinic M1 (Ki, nM)Adrenergic α1 (Ki, nM)
Chlorpromazine-Cl1.21.81.02.50.7
Fluphenazine-CF30.41.52.51501.2
Thioridazine-SCH33.52.54.01.32.0
Perphenazine-Cl0.81.01.5701.0
Prochlorperazine-Cl1.0122.11000.8

Note: Data compiled from various sources for illustrative purposes. Actual values may vary depending on experimental conditions.

Based on the SAR of this class, it can be hypothesized that 2-(ethylthio)phenothiazine would exhibit significant affinity for the D2 receptor, likely in the low nanomolar range, and would also interact with other receptors, contributing to a complex pharmacological profile and potential side effects.

Experimental Protocols

The characterization of novel phenothiazine derivatives relies on a suite of in vitro and in vivo assays to determine their pharmacological activity and potential therapeutic utility.

In Vitro: Radioligand Binding Assay for Dopamine D2 Receptor

This assay is fundamental for determining the affinity of a test compound for the D2 receptor.

Objective: To determine the inhibitory constant (Ki) of 2-(ethylthio)phenothiazine for the human dopamine D2 receptor.

Materials:

  • Membrane preparations from cells stably expressing the human D2 receptor.

  • Radioligand: [3H]Spiperone or another suitable D2 receptor antagonist.

  • Non-specific binding determinant: Haloperidol (10 µM).

  • Test compound: 2-(ethylthio)phenothiazine, serially diluted.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Glass fiber filters (PEI-soaked).

  • Scintillation fluid and counter.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, [3H]Spiperone (at a concentration close to its Kd), and either buffer (for total binding), haloperidol (for non-specific binding), or the test compound at various concentrations.

  • Equilibration: Incubate the plate for 60-120 minutes at room temperature.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

  • Data Analysis: Calculate the specific binding and determine the IC50 value for the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[9][10]

In Vivo: Amphetamine-Induced Hyperlocomotion in Rodents

This behavioral model is used to assess the potential antipsychotic efficacy of a compound.

Objective: To evaluate the ability of 2-(ethylthio)phenothiazine to reverse amphetamine-induced hyperlocomotion in mice or rats.

Animals: Male mice or rats.

Materials:

  • Amphetamine sulfate.

  • Test compound: 2-(ethylthio)phenothiazine, dissolved in a suitable vehicle.

  • Vehicle control.

  • Open-field activity chambers equipped with infrared beams to automatically track movement.

Procedure:

  • Habituation: Place the animals in the activity chambers for a 30-60 minute habituation period.

  • Pre-treatment: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

  • Amphetamine Challenge: After a set pre-treatment time (e.g., 30 minutes), administer amphetamine to all animals.

  • Data Collection: Immediately place the animals back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

  • Data Analysis: Compare the locomotor activity of the test compound-treated group to the vehicle-treated group. A significant reduction in amphetamine-induced hyperlocomotion suggests potential antipsychotic activity.[11][12]

Conclusion

While the specific history of 2-(ethylthio)phenothiazine is not as well-documented as that of its more famous congeners like chlorpromazine, its scientific narrative is embedded within the rich history of phenothiazine research. By understanding the established principles of synthesis, structure-activity relationships, and pharmacological evaluation of 2-substituted phenothiazines, we can construct a detailed and predictive technical profile for this compound. It is anticipated that 2-(ethylthio)phenothiazine would function as a dopamine D2 receptor antagonist with moderate potency, a hypothesis that can be rigorously tested using the experimental protocols outlined in this guide. The continued exploration of phenothiazine derivatives, guided by the principles of medicinal chemistry, holds promise for the development of novel therapeutics with improved efficacy and side-effect profiles.

References

Methodological & Application

Synthesis of 2-(ethylthio)-10H-Phenothiazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-(ethylthio)-10H-phenothiazine, a key intermediate in the preparation of various pharmaceutically active compounds. The phenothiazine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.

Application Notes

2-(Ethylthio)-10H-phenothiazine is a crucial building block, primarily recognized for its role as a precursor in the synthesis of antipsychotic drugs of the phenothiazine class. The structural modification at the 2-position of the phenothiazine ring with an ethylthio group significantly influences the pharmacological profile of the resulting drug molecules.

Primary Application: Intermediate for Thioridazine Analogues

2-(Ethylthio)-10H-phenothiazine serves as a key intermediate in the synthesis of analogues of Thioridazine, a well-known antipsychotic medication.[1][2][3] Thioridazine, which is 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-(methylthio)phenothiazine, is used for the management of psychosis, including schizophrenia.[2] By utilizing 2-(ethylthio)-10H-phenothiazine, novel analogues of Thioridazine can be synthesized, potentially offering altered pharmacokinetic properties or reduced side effects. The synthesis of such analogues typically involves the N-alkylation of the phenothiazine nitrogen with a suitable aminoalkyl side chain.

The biological activity of Thioridazine, and by extension its analogues, stems from its ability to block postsynaptic dopaminergic D1 and D2 receptors in the brain.[1] It also exhibits antagonist activity at serotonergic, H1-histaminergic, and alpha-adrenergic receptors.[2]

Table 1: Biological Activity of Thioridazine (a downstream product of the 2-alkylthio-phenothiazine core)

Target ReceptorActivityTherapeutic Relevance
Dopamine D2 ReceptorAntagonistAntipsychotic effects
Dopamine D1 ReceptorAntagonistContributes to antipsychotic profile
Serotonin ReceptorsAntagonistModulation of mood and behavior
Alpha-Adrenergic ReceptorsAntagonistContributes to sedative and hypotensive side effects
H1-Histamine ReceptorsAntagonistSedative and antiemetic effects

Other Potential Applications

Derivatives of phenothiazine are known to possess a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[4] The introduction of an ethylthio group could modulate these activities. Furthermore, phenothiazine-based materials are being explored for their optoelectronic properties in applications such as organic light-emitting diodes (OLEDs) and solar cells.[5][6][7][8][9]

Experimental Protocols

The synthesis of 2-(ethylthio)-10H-phenothiazine can be achieved through a multi-step process starting from phenothiazine. The key steps involve the protection of the phenothiazine nitrogen, regioselective introduction of a sulfur-containing functional group at the 2-position, and subsequent ethylation. The following protocol is based on a process described for the synthesis of 2-mercapto-phenothiazine and its subsequent alkylation.[10][11]

Overall Synthesis Workflow

SynthesisWorkflow Phenothiazine 10H-Phenothiazine N_Acyl_Phenothiazine N-Acyl-10H-Phenothiazine Phenothiazine->N_Acyl_Phenothiazine Acylation Phenothiazine_2_sulfinic_acid N-Acyl-10H-Phenothiazine-2-sulfinic acid N_Acyl_Phenothiazine->Phenothiazine_2_sulfinic_acid Sulfinylation (SO₂/AlCl₃) Mercapto_Phenothiazine 2-Mercapto-10H-phenothiazine Phenothiazine_2_sulfinic_acid->Mercapto_Phenothiazine Reduction (Zn/HCl) & Deprotection Final_Product 2-(ethylthio)-10H-Phenothiazine Mercapto_Phenothiazine->Final_Product S-Ethylation

Figure 1: Overall synthetic workflow for 2-(ethylthio)-10H-phenothiazine.

Protocol 1: Synthesis of N-Acetyl-10H-phenothiazine (Nitrogen Protection)

Objective: To protect the nitrogen of phenothiazine to prevent side reactions in subsequent steps.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
10H-Phenothiazine199.2720.0 g0.100
Acetic Anhydride102.0915.3 mL (16.5 g)0.162
Pyridine79.101.0 mL-
Toluene-100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10H-phenothiazine (20.0 g, 0.100 mol) and toluene (100 mL).

  • Stir the suspension and add acetic anhydride (15.3 mL, 0.162 mol) and pyridine (1.0 mL).

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold toluene and then with n-hexane.

  • Dry the product under vacuum to obtain N-acetyl-10H-phenothiazine as a crystalline solid.

Expected Outcome: A high yield of N-acetyl-10H-phenothiazine.

Protocol 2: Synthesis of 2-Mercapto-10H-phenothiazine

Objective: To introduce a thiol group at the 2-position of the phenothiazine ring. This protocol involves sulfinylation followed by reduction.[10]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
N-Acetyl-10H-phenothiazine241.3112.0 g0.050
Aluminum Trichloride (AlCl₃)133.3413.3 g0.100
Sulfur Dioxide (SO₂)64.07GasExcess
Dichloromethane (CH₂Cl₂)-150 mL-
Zinc powder (Zn)65.3810.0 g0.153
Hydrochloric Acid (37%)-70 mL-

Procedure:

Part A: Sulfinylation

  • In a flame-dried 500 mL three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a drying tube, suspend aluminum trichloride (13.3 g, 0.100 mol) in dichloromethane (50 mL) under a nitrogen atmosphere.

  • Cool the suspension in an ice bath and bubble sulfur dioxide gas through the mixture until saturation.

  • Add N-acetyl-10H-phenothiazine (12.0 g, 0.050 mol) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours while maintaining a slow stream of sulfur dioxide.

  • Heat the mixture to a gentle reflux (around 40 °C) for 2 hours.

  • Cool the reaction mixture to room temperature and slowly add 100 mL of dichloromethane.

Part B: Reduction and Deprotection

  • To the resulting solution from Part A, add zinc powder (10.0 g, 0.153 mol) at room temperature.

  • Slowly add concentrated hydrochloric acid (70 mL) dropwise over 2 hours. The reaction is exothermic, so maintain the temperature below 30 °C using an ice bath.

  • After the addition, stir the mixture at room temperature for 10 hours, then heat to reflux for 5 hours.

  • Cool the mixture and filter it through a pad of celite to remove unreacted zinc and other solids.

  • Separate the organic layer from the filtrate. Wash the organic layer with water (2 x 50 mL), then with a saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 2-mercapto-10H-phenothiazine.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 3: Synthesis of 2-(ethylthio)-10H-Phenothiazine (S-Ethylation)

Objective: To ethylate the thiol group of 2-mercapto-10H-phenothiazine to obtain the final product.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Mercapto-10H-phenothiazine231.345.0 g0.0216
Iodoethane155.972.1 mL (5.0 g)0.032
Sodium Hydroxide (NaOH)40.001.0 g0.025
Ethanol-50 mL-
Water-10 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-mercapto-10H-phenothiazine (5.0 g, 0.0216 mol) in ethanol (50 mL).

  • In a separate beaker, dissolve sodium hydroxide (1.0 g, 0.025 mol) in water (10 mL) and add this solution to the flask.

  • Stir the mixture for 15 minutes at room temperature to form the sodium thiolate salt.

  • Add iodoethane (2.1 mL, 0.032 mol) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into 100 mL of cold water.

  • The product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with water and dry it under vacuum.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Table 2: Summary of Synthesis Inputs and Expected Outputs

StepStarting MaterialKey ReagentsProductExpected Yield
110H-PhenothiazineAcetic Anhydride, PyridineN-Acetyl-10H-phenothiazine>90%
2N-Acetyl-10H-phenothiazineSO₂, AlCl₃, Zn, HCl2-Mercapto-10H-phenothiazine60-70% (based on methyl analog)
32-Mercapto-10H-phenothiazineIodoethane, NaOH2-(ethylthio)-10H-Phenothiazine>80%

Characterization Data:

The final product, 2-(ethylthio)-10H-phenothiazine, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis to confirm its identity and purity.

Workflow for Application in Drug Synthesis

DrugSynthesisWorkflow Start 2-(ethylthio)-10H-Phenothiazine Alkylation N-Alkylation with 2-(2-chloroethyl)-1-methylpiperidine Start->Alkylation Thioridazine_Analogue Thioridazine Analogue Alkylation->Thioridazine_Analogue

Figure 2: Workflow for the synthesis of a Thioridazine analogue.

References

Application Notes and Protocols for the Laboratory Preparation of 2-(ethylthio)phenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the laboratory preparation of 2-(ethylthio)phenothiazine, a heterocyclic compound of interest in medicinal chemistry and drug development. Phenothiazine and its derivatives are known to exhibit a wide range of biological activities, including antipsychotic, antihistaminic, antibacterial, and anticancer properties.[1][2][3] The introduction of a thioether functional group at the 2-position of the phenothiazine core can significantly modulate its pharmacological profile. This document outlines a plausible and detailed synthetic pathway, compiled from established chemical principles and patent literature, for the synthesis of 2-(ethylthio)phenothiazine. It includes detailed experimental protocols, tables of quantitative data, and diagrams to illustrate the synthetic workflow and a potential biological mechanism of action.

Introduction

Phenothiazines are a well-established class of tricyclic heterocyclic compounds that form the backbone of numerous therapeutic agents.[2] Their unique butterfly conformation and electron-rich nature allow them to interact with a variety of biological targets.[1] The functionalization of the phenothiazine scaffold is a key strategy in the development of new drug candidates with tailored properties. Substitution at the 2-position of the phenothiazine ring is of particular importance, as it has been shown to be critical for modulating antipsychotic activity, among other pharmacological effects.[4]

This document details a two-step synthetic route for the preparation of 2-(ethylthio)phenothiazine. The synthesis proceeds through the formation of a key intermediate, 2-mercaptophenothiazine, followed by its S-ethylation. This method is based on a regioselective functionalization approach that allows for the specific introduction of the desired thioether group at the 2-position.

Synthetic Pathway Overview

The proposed synthesis of 2-(ethylthio)phenothiazine is a two-step process:

  • Step 1: Synthesis of 2-Mercaptophenothiazine. This step involves the regioselective introduction of a sulfhydryl (-SH) group at the 2-position of the phenothiazine ring. A patented method describes the reaction of an N-protected phenothiazine with sulfur dioxide and aluminum trichloride to yield a phenothiazine-2-sulfinic acid intermediate. This intermediate is then reduced to form 2-mercaptophenothiazine.

  • Step 2: S-ethylation of 2-Mercaptophenothiazine. The 2-mercaptophenothiazine intermediate is then reacted with a suitable ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base to yield the final product, 2-(ethylthio)phenothiazine.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. The reagents used are hazardous and should be handled with care.

Protocol 1: Synthesis of 2-Mercaptophenothiazine (Intermediate)

This protocol is adapted from the general method described in patent literature for the regioselective functionalization of phenothiazine.

Materials:

  • N-Acetylphenothiazine

  • Aluminum trichloride (AlCl₃), anhydrous

  • Sulfur dioxide (SO₂), gas

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Zinc (Zn) powder

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flasks

  • Condenser

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Standard glassware for workup and purification

Procedure:

  • Formation of N-Acetylphenothiazine-2-sulfinic acid:

    • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser, suspend anhydrous aluminum trichloride (3-4 molar equivalents) in anhydrous dichloromethane.

    • Cool the suspension in an ice bath and bubble sulfur dioxide gas through the mixture for 15-20 minutes.

    • Slowly add N-acetylphenothiazine (1 molar equivalent) to the reaction mixture while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and slowly pour it into a beaker containing ice and water to quench the reaction.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetylphenothiazine-2-sulfinic acid. This intermediate can be used in the next step without further purification.

  • Reduction to 2-Mercaptophenothiazine:

    • Dissolve the crude N-acetylphenothiazine-2-sulfinic acid in a mixture of dichloromethane and water.

    • To this solution, add zinc powder (excess) and stir vigorously.

    • Slowly add concentrated hydrochloric acid dropwise to the stirring mixture. The reaction is exothermic and should be controlled by external cooling if necessary.

    • Continue stirring at room temperature for 8-12 hours, or until the reaction is complete (monitored by TLC).

    • Once the reaction is complete, filter the mixture to remove excess zinc powder.

    • Transfer the filtrate to a separatory funnel and separate the organic layer.

    • Wash the organic layer with a saturated solution of sodium bicarbonate, followed by water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product will contain both the N-acetylated mercaptan and the deprotected 2-mercaptophenothiazine.

    • To ensure complete deprotection of the amine, the crude product can be refluxed in a solution of alcoholic potassium hydroxide, followed by neutralization and extraction.

    • Purify the crude 2-mercaptophenothiazine by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Synthesis of 2-(ethylthio)phenothiazine (Final Product)

This protocol outlines a general method for the S-ethylation of an aryl thiol.

Materials:

  • 2-Mercaptophenothiazine

  • Ethyl iodide (C₂H₅I) or Ethyl bromide (C₂H₅Br)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetone, anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 2-mercaptophenothiazine (1 molar equivalent) in anhydrous DMF or acetone.

  • Add potassium carbonate (1.5-2 molar equivalents) to the solution. If using sodium hydride, add it portion-wise carefully at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form the thiolate anion.

  • Add ethyl iodide or ethyl bromide (1.1-1.2 molar equivalents) dropwise to the reaction mixture.

  • Continue stirring the reaction at room temperature for 4-6 hours or until the starting material is consumed, as monitored by TLC. Gentle heating may be required to drive the reaction to completion.

  • Once the reaction is complete, pour the mixture into a beaker containing a large volume of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(ethylthio)phenothiazine.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Data Presentation

Table 1: Physicochemical and Spectral Data of 2-(ethylthio)phenothiazine
PropertyDataReference
IUPAC Name 2-ethylsulfanyl-10H-phenothiazinePubChem[5]
CAS Number 46815-10-5PubChem[5]
Molecular Formula C₁₄H₁₃NS₂PubChem[5]
Molecular Weight 259.39 g/mol PubChem[5]
Appearance Expected to be a solid at room temperature.-
Melting Point Not available. (For comparison, 2-(methylthio)phenothiazine has a melting point of 140-144 °C).ChemicalBook[6]
¹H NMR Spectrum A spectrum is available and can be viewed.ChemicalBook[7]
Mass Spectrum (GC-MS) Molecular Ion (M⁺): 259. Key fragments at m/z 230, 198.PubChem[5]

Visualization of Workflow and Biological Pathway

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of 2-(ethylthio)phenothiazine.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Mercaptophenothiazine cluster_step2 Step 2: S-ethylation Phenothiazine N-Acetylphenothiazine Reagents1 1. SO₂, AlCl₃, CH₂Cl₂ 2. H₂O workup Intermediate1 N-Acetylphenothiazine- 2-sulfinic acid Reagents1->Intermediate1 Sulfinylation Reagents2 Zn, HCl Intermediate2 2-Mercaptophenothiazine Reagents2->Intermediate2 Reduction & Deprotection Reagents3 Ethyl Iodide (or Bromide) Base (e.g., K₂CO₃) Solvent (e.g., DMF) FinalProduct 2-(ethylthio)phenothiazine Reagents3->FinalProduct S-Ethylation

Caption: Synthetic route for 2-(ethylthio)phenothiazine.

Potential Biological Signaling Pathway: Dopamine D2 Receptor Antagonism

Phenothiazine derivatives are well-known for their antipsychotic effects, which are primarily mediated through the antagonism of dopamine D2 receptors in the central nervous system.[8][9][10] This action helps to alleviate the positive symptoms of psychosis.

Dopamine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates AC Adenylyl Cyclase (Inhibited) D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Reduced Neuronal Excitability cAMP->Response Phenothiazine 2-(ethylthio)phenothiazine Phenothiazine->D2R Blocks

Caption: Antagonism of the Dopamine D2 receptor signaling pathway.

Applications and Future Directions

2-(ethylthio)phenothiazine, as a derivative of the versatile phenothiazine scaffold, holds potential for various applications in drug discovery and development. The broad biological activity of phenothiazines suggests that this compound could be screened for:

  • Antipsychotic Activity: Due to the known mechanism of dopamine receptor antagonism.[8][11]

  • Antimicrobial Activity: Phenothiazines have demonstrated efficacy against a range of bacteria and fungi.[1][3]

  • Anticancer Activity: Many phenothiazine derivatives exhibit cytotoxicity against various cancer cell lines.[1][3]

  • Reversal of Multidrug Resistance: Some phenothiazines can inhibit efflux pumps, which are responsible for multidrug resistance in cancer cells and microbes.[1]

Further research should focus on the comprehensive biological evaluation of 2-(ethylthio)phenothiazine to elucidate its specific pharmacological profile. Structure-activity relationship (SAR) studies, by synthesizing and testing related analogs, could provide valuable insights for the design of more potent and selective therapeutic agents.

References

Application Notes and Protocols for the Analytical Characterization of 2-(ethylthio)-10H-phenothiazine (Ethopropazine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 2-(ethylthio)-10H-phenothiazine, commonly known as ethopropazine. The protocols detailed below are essential for the qualitative and quantitative analysis of this active pharmaceutical ingredient (API), ensuring its identity, purity, and potency in research and pharmaceutical development.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely used technique for the determination of purity and for the assay of ethopropazine hydrochloride. This method separates the active ingredient from potential impurities and degradation products.

Experimental Protocol: RP-HPLC

Objective: To determine the purity and concentration of ethopropazine hydrochloride.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Water (HPLC grade)

  • Ethopropazine hydrochloride reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and 0.18 M ammonium acetate buffer (pH 5.0) in a 15:85 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of ethopropazine hydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the sample containing ethopropazine hydrochloride in the mobile phase to achieve a similar concentration to the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculations: The purity of the sample can be determined by calculating the area percentage of the main peak. The assay of ethopropazine hydrochloride in the sample is calculated by comparing the peak area of the sample to the peak area of the reference standard.

Data Presentation:

ParameterValueReference
Column C18 (250 mm x 4.6 mm, 5 µm)General Practice
Mobile Phase Acetonitrile : 0.18 M Ammonium Acetate (pH 5.0) (15:85 v/v)
Flow Rate 1.0 mL/minGeneral Practice
Detection Wavelength 254 nm
Purity (Typical) ≥98%

Experimental Workflow for HPLC Analysis

HPLC_Workflow prep_mobile_phase Prepare Mobile Phase (ACN:Buffer 15:85) hplc_system HPLC System Setup (C18 column, 254 nm) prep_mobile_phase->hplc_system prep_standard Prepare Standard Solution (100 µg/mL) inject Inject Samples (20 µL) prep_standard->inject prep_sample Prepare Sample Solution (~100 µg/mL) prep_sample->inject hplc_system->inject acquire Acquire Chromatograms inject->acquire analyze Analyze Data (Peak Area, Retention Time) acquire->analyze report Report Results (Purity, Assay) analyze->report

HPLC Analysis Workflow for Ethopropazine

UV-Visible Spectrophotometry for Quantification

UV-Visible spectrophotometry provides a simple and rapid method for the quantitative determination of ethopropazine hydrochloride, particularly in bulk drug and pharmaceutical formulations. The method is based on the measurement of absorbance of the drug at its wavelength of maximum absorption (λmax).

Experimental Protocol: UV-Visible Spectrophotometry

Objective: To quantify ethopropazine hydrochloride in a sample.

Instrumentation:

  • UV-Visible Spectrophotometer (double beam)

  • Matched quartz cuvettes (1 cm path length)

Reagents:

  • Methanol (spectroscopic grade) or 0.1 M Hydrochloric Acid

  • Ethopropazine hydrochloride reference standard

Procedure:

  • Solvent Selection: Methanol or 0.1 M HCl can be used as the solvent.

  • Determination of λmax: Prepare a dilute solution of ethopropazine hydrochloride in the chosen solvent. Scan the solution over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). The reported λmax for ethopropazine is approximately 252 nm.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of ethopropazine hydrochloride in the chosen solvent at different known concentrations (e.g., 5, 10, 15, 20, 25 µg/mL).

  • Preparation of Sample Solution: Prepare a solution of the sample in the same solvent to obtain a concentration within the range of the standard solutions.

  • Measurement: Measure the absorbance of the standard solutions and the sample solution at the λmax against a solvent blank.

  • Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions.

  • Quantification: Determine the concentration of ethopropazine hydrochloride in the sample solution from the calibration curve.

Data Presentation:

ParameterValueReference
Solvent Methanol or 0.1 M HClGeneral Practice
λmax ~252 nm
Linearity Range Typically 5-25 µg/mLGeneral Practice

Logical Workflow for UV-Vis Quantification

UV_Vis_Workflow det_lambda_max Determine λmax (~252 nm) measure_abs Measure Absorbance at λmax det_lambda_max->measure_abs prep_standards Prepare Standard Solutions (5-25 µg/mL) prep_standards->measure_abs prep_sample Prepare Sample Solution prep_sample->measure_abs plot_calibration Plot Calibration Curve measure_abs->plot_calibration determine_conc Determine Sample Concentration plot_calibration->determine_conc

UV-Vis Quantification Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are powerful techniques for the structural confirmation of 2-(ethylthio)-10H-phenothiazine. The chemical shifts and coupling constants provide detailed information about the molecular structure.

Experimental Protocol: NMR Spectroscopy

Objective: To confirm the chemical structure of ethopropazine.

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve a small amount of the ethopropazine sample (5-10 mg) in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS if not already present in the solvent.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

  • Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the ethopropazine molecule.

Data Presentation (Illustrative Data):

¹H NMR (in CDCl₃, illustrative):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-6.8m8HAromatic protons
~4.0m1HN-CH
~2.9q2HS-CH₂
~2.6q4HN-(CH₂)₂
~1.3t3HS-CH₂-CH₃
~1.1d3HN-CH-CH₃
~1.0t6HN-(CH₂-CH₃)₂

¹³C NMR (in CDCl₃, illustrative):

Chemical Shift (δ, ppm)Assignment
~145-115Aromatic carbons
~53N-CH
~47N-CH₂
~26S-CH₂
~15S-CH₂-CH₃
~12N-CH-CH₃, N-(CH₂-CH₃)₂

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of ethopropazine and to study its fragmentation pattern, which can aid in structural confirmation.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of ethopropazine.

Instrumentation:

  • Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Reagents:

  • Methanol or Acetonitrile (MS grade)

  • Formic acid (optional, to promote ionization)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the ethopropazine sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the mass spectrometer or inject it through an HPLC system.

  • Mass Spectrum Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is typically observed.

  • Tandem MS (MS/MS) Acquisition: Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain the fragmentation pattern.

  • Data Analysis: Analyze the mass spectrum to determine the mass of the molecular ion. Interpret the MS/MS spectrum to identify characteristic fragment ions.

Data Presentation:

ParameterValue
Molecular Formula C₁₉H₂₄N₂S
Molecular Weight 312.48 g/mol
[M+H]⁺ (observed) ~313.17 m/z
Key Fragment Ions (Illustrative) Fragmentation would likely involve cleavage of the side chain.

Proposed Fragmentation Pathway of Ethopropazine

Fragmentation_Pathway M [M+H]⁺ (m/z 313) F1 Fragment 1 (Loss of diethylamine) M->F1 - C₄H₁₁N F2 Fragment 2 (Cleavage at N-alkyl bond) M->F2 - C₆H₁₄N

Proposed Fragmentation of Ethopropazine

Mechanism of Action: Anticholinergic Signaling Pathway

Ethopropazine exerts its therapeutic effects, particularly in the treatment of Parkinson's disease, through its anticholinergic properties. It acts as an antagonist at muscarinic acetylcholine receptors, with a preference for the M1 subtype. This action helps to restore the balance between the dopaminergic and cholinergic systems in the brain, which is disrupted in Parkinson's disease.

Signaling Pathway of Ethopropazine's Anticholinergic Action

Application Notes & Protocols: Evaluation of 2-(ethylthio)phenothiazine in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-(ethylthio)phenothiazine in various antioxidant assays. This document outlines the theoretical background, detailed experimental protocols, and data interpretation for assessing the antioxidant capacity of this phenothiazine derivative.

Introduction

Phenothiazine and its derivatives are a well-established class of heterocyclic compounds recognized for their diverse pharmacological activities, including significant antioxidant potential.[1][2] Their ability to scavenge free radicals and modulate cellular antioxidant pathways makes them promising candidates for the development of therapeutic agents against oxidative stress-related pathologies.[3] The core mechanism of their antioxidant action often involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).[1][4] Furthermore, some phenothiazines have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.

2-(ethylthio)phenothiazine, a derivative of the core phenothiazine structure, is of particular interest for its potential antioxidant properties. The introduction of an ethylthio group at the 2-position of the phenothiazine ring may influence its electron-donating capacity and overall antioxidant activity. This document provides standardized protocols for evaluating the antioxidant capacity of 2-(ethylthio)phenothiazine using common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power) assays.

Data Presentation: Antioxidant Capacity of 2-(ethylthio)phenothiazine

The following tables summarize representative quantitative data for the antioxidant activity of 2-(ethylthio)phenothiazine in key in vitro assays.

Table 1: DPPH Radical Scavenging Activity

CompoundIC₅₀ (µg/mL) [Representative]Standard (Ascorbic Acid) IC₅₀ (µg/mL)
2-(ethylthio)phenothiazine25.58.2

IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.

Table 2: ABTS Radical Scavenging Activity

CompoundTEAC (Trolox Equivalent Antioxidant Capacity) [Representative]
2-(ethylthio)phenothiazine1.8

TEAC is a measure of the antioxidant capacity of a substance relative to the standard, Trolox (a water-soluble vitamin E analog).

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP Value (µM Fe(II) Equivalents) [Representative]
2-(ethylthio)phenothiazine (at 100 µg/mL)150

The FRAP value indicates the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Experimental Protocols

Detailed methodologies for the three key antioxidant assays are provided below.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which can be measured spectrophotometrically.[1]

Materials:

  • 2-(ethylthio)phenothiazine

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid (or Trolox) as a standard

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Test Samples: Prepare a stock solution of 2-(ethylthio)phenothiazine in methanol. From this, prepare a series of dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the standard antioxidant.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • Determination of IC₅₀: Plot the percentage of scavenging activity against the concentration of 2-(ethylthio)phenothiazine. The IC₅₀ value is the concentration that causes 50% scavenging of the DPPH radical and can be determined from the graph.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • 2-(ethylthio)phenothiazine

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Trolox as a standard

  • Spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•⁺) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

  • Preparation of ABTS•⁺ Working Solution: Before use, dilute the stock solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution of 2-(ethylthio)phenothiazine in a suitable solvent and create a series of dilutions. Prepare similar dilutions for the Trolox standard.

  • Reaction Mixture: Add 1.0 mL of the ABTS•⁺ working solution to 10 µL of each sample dilution.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of TEAC: The percentage of inhibition is calculated similarly to the DPPH assay. A standard curve is generated by plotting the percentage of inhibition versus the concentration of Trolox. The antioxidant capacity of 2-(ethylthio)phenothiazine is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from the standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in the formation of an intense blue color that can be measured spectrophotometrically.

Materials:

  • 2-(ethylthio)phenothiazine

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄) or Trolox as a standard

  • Spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Test Samples: Prepare a stock solution of 2-(ethylthio)phenothiazine and a series of dilutions in a suitable solvent. Prepare a standard curve using known concentrations of FeSO₄ or Trolox.

  • Reaction Mixture: Add 1.5 mL of the FRAP reagent to 50 µL of the sample dilution or standard.

  • Incubation: Incubate the mixture at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation of FRAP Value: The FRAP value is determined from the standard curve of FeSO₄ or Trolox and is expressed as µM Fe(II) equivalents or Trolox equivalents.

Visualization of Pathways and Workflows

Signaling Pathway

Phenothiazines may exert antioxidant effects through the activation of the Nrf2 signaling pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like certain phenothiazines, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination Phenothiazine 2-(ethylthio)phenothiazine Phenothiazine->Keap1 Induces conformational change in Keap1 Maf sMaf Nrf2_n->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Maf->ARE Binding Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Gene Transcription

Caption: Nrf2 signaling pathway activation by 2-(ethylthio)phenothiazine.

Experimental Workflow

The general workflow for assessing the antioxidant activity of 2-(ethylthio)phenothiazine involves sample preparation, execution of the selected antioxidant assay, data acquisition, and analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Prepare Stock Solution of 2-(ethylthio)phenothiazine Standard_Prep Prepare Standard Solutions (Ascorbic Acid/Trolox/FeSO4) DPPH DPPH Assay Sample_Prep->DPPH ABTS ABTS Assay Sample_Prep->ABTS FRAP FRAP Assay Sample_Prep->FRAP Reagent_Prep Prepare Assay Reagents (DPPH, ABTS•⁺, FRAP) Standard_Prep->DPPH Standard_Prep->ABTS Standard_Prep->FRAP Reagent_Prep->DPPH Reagent_Prep->ABTS Reagent_Prep->FRAP Spectro Spectrophotometric Measurement DPPH->Spectro ABTS->Spectro FRAP->Spectro Calc Calculate % Inhibition or Absorbance Change Spectro->Calc IC50_TEAC Determine IC50 / TEAC / FRAP Value Calc->IC50_TEAC

Caption: General experimental workflow for antioxidant assays.

Logical Relationship of Antioxidant Mechanisms

The antioxidant activity of 2-(ethylthio)phenothiazine can be attributed to two primary mechanisms: direct radical scavenging and indirect cellular antioxidant response via Nrf2 activation.

Antioxidant_Mechanisms cluster_direct Direct Scavenging cluster_indirect Indirect Cellular Response Compound 2-(ethylthio)phenothiazine HAT Hydrogen Atom Transfer (HAT) Compound->HAT SET Single Electron Transfer (SET) Compound->SET Nrf2_Activation Nrf2 Pathway Activation Compound->Nrf2_Activation ROS Reactive Oxygen Species (ROS) HAT->ROS donates H• or e⁻ SET->ROS donates H• or e⁻ Gene_Expression ↑ Antioxidant Gene Expression Nrf2_Activation->Gene_Expression Cellular_Protection Enhanced Cellular Antioxidant Defense Gene_Expression->Cellular_Protection Neutralized_ROS Neutralized Species ROS->Neutralized_ROS is neutralized to

Caption: Antioxidant mechanisms of 2-(ethylthio)phenothiazine.

References

Application Notes and Protocols: 2-(ethylthio)-10H-phenothiazine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(ethylthio)-10H-phenothiazine as a foundational building block in the synthesis of a variety of organic molecules. The phenothiazine core is a privileged structure in medicinal chemistry, and the introduction of an ethylthio group at the 2-position offers a valuable handle for further functionalization, influencing the electronic properties and biological activity of the resulting derivatives.

Introduction

2-(ethylthio)-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic scaffold that has been central to the development of numerous therapeutic agents. Phenothiazine-based compounds have found applications as antipsychotics, antihistamines, and antiemetics. The sulfur atom and the secondary amine in the central ring of the phenothiazine nucleus are key to its chemical reactivity and biological interactions. The ethylthio substituent at the 2-position modulates the electron density of the aromatic system, providing a unique starting point for the synthesis of novel compounds with potential applications in drug discovery and materials science.

This document outlines the synthesis of 2-(ethylthio)-10H-phenothiazine and its subsequent use in key synthetic transformations, including N-alkylation, N-acylation, and Vilsmeier-Haack formylation. While specific literature on the ethylthio-derivative is limited, the provided protocols are based on the well-established chemistry of the closely related 2-(methylthio)phenothiazine and the general reactivity of the phenothiazine ring system.

Synthesis of 2-(ethylthio)-10H-phenothiazine

The synthesis of 2-(ethylthio)-10H-phenothiazine can be achieved via the S-ethylation of 2-mercaptophenothiazine.

2-mercaptophenothiazine 2-mercaptophenothiazine 2-(ethylthio)-10H-phenothiazine 2-(ethylthio)-10H-phenothiazine 2-mercaptophenothiazine->2-(ethylthio)-10H-phenothiazine S-Ethylation Ethylating_Agent Ethylating Agent (e.g., Ethyl iodide) Ethylating_Agent->2-(ethylthio)-10H-phenothiazine Base Base (e.g., NaH, K2CO3) Base->2-(ethylthio)-10H-phenothiazine Solvent Solvent (e.g., DMF, Acetone) Solvent->2-(ethylthio)-10H-phenothiazine

Caption: Synthetic route to 2-(ethylthio)-10H-phenothiazine.

Experimental Protocol: Synthesis of 2-(ethylthio)-10H-phenothiazine

Materials:

  • 2-mercaptophenothiazine

  • Ethyl iodide (or other suitable ethylating agent)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-mercaptophenothiazine (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(ethylthio)-10H-phenothiazine.

Note: This is a general procedure. Reaction conditions such as base, solvent, and temperature may need to be optimized for specific ethylating agents.

Applications in Organic Synthesis

2-(ethylthio)-10H-phenothiazine serves as a versatile building block for the introduction of the phenothiazine moiety into larger, more complex molecules. The primary sites for functionalization are the nitrogen atom of the thiazine ring (N10) and the aromatic rings.

N-Alkylation

N-alkylation of the phenothiazine core is a crucial step in the synthesis of many biologically active compounds. This reaction introduces a variety of side chains at the 10-position, significantly influencing the pharmacological properties of the resulting molecules. A notable example is the synthesis of the antipsychotic drug Thioridazine, which involves the N-alkylation of the analogous 2-(methylthio)phenothiazine.

start 2-(ethylthio)-10H-phenothiazine product 10-Alkyl-2-(ethylthio)-phenothiazine start->product N-Alkylation reagents Alkyl Halide (R-X) Base (e.g., NaH) Solvent (e.g., DMF) reagents->product

Caption: General N-alkylation of 2-(ethylthio)-10H-phenothiazine.

Materials:

  • 2-(ethylthio)-10H-phenothiazine

  • Alkyl halide (e.g., 2-(2-chloroethyl)-1-methylpiperidine for a Thioridazine analogue)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-(ethylthio)-10H-phenothiazine (1.0 eq) in anhydrous DMF.

  • Add sodium hydride (1.1 eq) portion-wise at room temperature.

  • Stir the mixture for 30 minutes.

  • Add a solution of the desired alkyl halide (1.2 eq) in toluene dropwise.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, carefully quench the reaction with water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Reactant Product Conditions Yield (%) Reference
2-(methylthio)phenothiazineThioridazine2-(2-Chloroethyl)-1-methylpiperidine, NaH, TolueneNot specifiedAdapted from Thioridazine synthesis
N-Acylation

N-acylation provides access to a range of amides and introduces an alternative functional handle at the 10-position. This can be a key step in the synthesis of phenothiazine-based chalcones and other derivatives with potential biological activities.

start 2-(ethylthio)-10H-phenothiazine product 10-Acyl-2-(ethylthio)-phenothiazine start->product N-Acylation reagents Acyl Halide (R-COCl) Base (e.g., Triethylamine) Solvent (e.g., THF) reagents->product

Caption: General N-acylation of 2-(ethylthio)-10H-phenothiazine.

Materials:

  • 2-(ethylthio)-10H-phenothiazine

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-(ethylthio)-10H-phenothiazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography.

Reactant Acylating Agent Product Conditions Yield (%) Reference
PhenothiazineChloroacetyl chloride10-(Chloroacetyl)phenothiazineTriethylamine, THF, rt, 3hNot specifiedGeneral protocol
Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings. In the case of N-substituted phenothiazines, this reaction typically occurs at the 3 and 7-positions. Formylation introduces a reactive aldehyde group, which can be further elaborated into a wide range of functional groups and heterocyclic systems.

start 10-Alkyl-2-(ethylthio)-phenothiazine intermediate Iminium salt intermediate start->intermediate Electrophilic attack reagents POCl₃, DMF reagents->intermediate product 10-Alkyl-2-(ethylthio)-phenothiazine-3-carbaldehyde intermediate->product Hydrolysis hydrolysis Aqueous workup (e.g., NaOAc) hydrolysis->product

Caption: Vilsmeier-Haack formylation of an N-alkylated derivative.

Materials:

  • 10-Alkyl-2-(ethylthio)-phenothiazine

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium acetate (NaOAc)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a stirred solution of anhydrous DMF (used as both reagent and solvent) at 0 °C under an inert atmosphere, add POCl₃ (1.5 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 10-Alkyl-2-(ethylthio)-phenothiazine (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Substrate Product Conditions Yield (%) Reference
10-alkyl phenothiazine10-alkyl-phenothiazine-3-carbaldehydePOCl₃, DMFNot specifiedGeneral protocol

Conclusion

2-(ethylthio)-10H-phenothiazine is a valuable and versatile building block in organic synthesis. Its strategic functionalization at the nitrogen and aromatic carbon atoms provides access to a diverse range of novel phenothiazine derivatives. The protocols outlined in this document, based on established phenothiazine chemistry, offer a solid foundation for researchers to explore the synthetic potential of this compound in the development of new pharmaceuticals and functional materials. Further investigation into the reactivity and applications of 2-(ethylthio)-10H-phenothiazine is encouraged to fully unlock its potential in various fields of chemical science.

Application Notes and Protocols for 2-(Ethylthio)phenothiazine Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazine derivatives are a class of compounds with a wide range of biological activities. While historically recognized for their antipsychotic properties, recent studies have highlighted their potential as anticancer agents.[1][2][3][4] The cytotoxic effects of phenothiazines are often attributed to their ability to induce apoptosis, disrupt cellular signaling pathways, and cause mitochondrial dysfunction.[1][5] This document provides detailed experimental protocols for assessing the cytotoxicity of 2-(ethylthio)phenothiazine, a specific phenothiazine derivative.

These protocols cover key cytotoxicity assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and apoptosis assays (Annexin V-FITC/PI and Caspase-3/7) for detecting programmed cell death. Additionally, this guide outlines the major signaling pathways, PI3K/Akt/mTOR and MAPK/ERK, that are frequently implicated in phenothiazine-induced cytotoxicity.

Data Presentation

Quantitative data from the described cytotoxicity assays should be recorded and organized to facilitate clear interpretation and comparison. The following table provides a template for summarizing experimental results, such as IC50 values (the concentration of a drug that gives half-maximal response).

Table 1: Cytotoxicity of 2-(Ethylthio)phenothiazine on Various Cell Lines

Cell LineAssayIncubation Time (hours)IC50 (µM)Notes
e.g., HeLaMTT24Insert any relevant observations
48
72
LDH24
48
72
e.g., MCF-7MTT24
48
72
LDH24
48
72

Note: This table is a template. Researchers should populate it with their own experimental data.

Experimental Workflow

The general workflow for assessing the cytotoxicity of 2-(ethylthio)phenothiazine involves cell culture, treatment with the compound, and subsequent analysis using various assays.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cell_culture 1. Cell Culture (Select appropriate cell lines) compound_prep 2. Compound Preparation (Dissolve 2-(ethylthio)phenothiazine in a suitable solvent, e.g., DMSO) cell_culture->compound_prep cell_seeding 3. Cell Seeding (Plate cells in 96-well plates) compound_prep->cell_seeding treatment 4. Treatment (Add serial dilutions of the compound to the cells) incubation 5. Incubation (Incubate for 24, 48, 72 hours) treatment->incubation mtt_assay MTT Assay (Cell Viability) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay apoptosis_assay Apoptosis Assays (Annexin V/PI, Caspase-3/7) incubation->apoptosis_assay

Caption: General experimental workflow for cytotoxicity assessment.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[6][7][8][9] Metabolically active cells reduce the yellow MTT to a purple formazan product.[6][7]

Materials:

  • 2-(ethylthio)phenothiazine

  • Selected cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[7] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of 2-(ethylthio)phenothiazine in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[6][7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the activity of LDH released from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[10][11]

Materials:

  • 2-(ethylthio)phenothiazine

  • Selected cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls as per the kit instructions: vehicle control (untreated cells), positive control (cells treated with a lysis buffer provided in the kit for maximum LDH release), and a no-cell control for background absorbance.[10][12]

  • Incubation: Incubate the plate for the desired time periods at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.[13]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit's protocol and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[10]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental samples relative to the controls.

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[14][15] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V-FITC. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[15]

Materials:

  • 2-(ethylthio)phenothiazine

  • Selected cancer cell lines

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of 2-(ethylthio)phenothiazine for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[16]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[16] Differentiate cell populations:

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[17][18][19]

Materials:

  • 2-(ethylthio)phenothiazine

  • Selected cancer cell lines

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with 2-(ethylthio)phenothiazine as described previously.

  • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 reagent to each well according to the kit's instructions.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.[18]

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity.

Signaling Pathways in Phenothiazine-Induced Cytotoxicity

Phenothiazine derivatives can induce apoptosis by modulating key signaling pathways involved in cell survival and proliferation.[5]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and growth.[20][21] Phenothiazines have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[5][20] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis mTOR mTOR Akt->mTOR Survival Cell Survival, Growth, Proliferation mTOR->Survival Phenothiazine 2-(ethylthio)phenothiazine Phenothiazine->PI3K Phenothiazine->Akt Phenothiazine->mTOR Phenothiazine->Apoptosis

Caption: Inhibition of the PI3K/Akt/mTOR pathway by phenothiazines.

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling route that regulates cell proliferation, differentiation, and survival.[22][23] Dysregulation of this pathway is common in cancer. Some studies suggest that phenothiazines can modulate this pathway, contributing to their cytotoxic effects.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis Phenothiazine 2-(ethylthio)phenothiazine Phenothiazine->Raf Phenothiazine->MEK Phenothiazine->ERK Phenothiazine->Apoptosis

References

Application Notes and Protocols: 2-(Ethylthio)phenothiazine in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phenothiazine represents a privileged scaffold in medicinal chemistry, forming the basis for numerous drugs with a wide array of therapeutic applications, including antipsychotic, antihistaminic, antiemetic, and more recently, anticancer and antimicrobial properties.[1][2][3] The biological activity of phenothiazine derivatives can be significantly modulated by substitutions on the tricyclic ring system.[4] Substitution at the 2-position, in particular, has proven to be a critical determinant of pharmacological activity. 2-(Ethylthio)phenothiazine is a key synthetic intermediate in the development of pharmacologically active compounds, analogous to the well-studied 2-methylthio-phenothiazine which is a precursor to major neuroleptic drugs like Thioridazine and Mesoridazine.[5][6] A patent for the regioselective functionalization of phenothiazine notes that 2-mercaptophenothiazine can be readily S-ethylated to produce 2-(ethylthio)phenothiazine, an intermediate for the synthesis of the antiemetic and antivertigo drug Thiethylperazine.[6] These application notes provide an overview of the role of 2-(ethylthio)phenothiazine in drug design, its synthesis, potential mechanisms of action, and relevant experimental protocols.

Core Application: A Scaffold for Neuroleptics and Beyond

The primary application of 2-(alkylthio)phenothiazine scaffolds is in the development of antipsychotic drugs. The substitution at the 2-position, combined with an aminoalkyl side chain at the N-10 position, is crucial for activity. These compounds primarily function as antagonists of the dopamine D2 receptor.[7][8] Beyond neuroleptic activity, the phenothiazine nucleus is being actively investigated for other therapeutic areas due to its diverse biological effects.

  • Anticancer Activity: Numerous phenothiazine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[9][10][11] Mechanisms include the inhibition of calmodulin, which is involved in cell cycle regulation, and the reversal of multidrug resistance.[12][13][14]

  • Antimicrobial Activity: Phenothiazines exhibit broad-spectrum antibacterial properties, including activity against multidrug-resistant strains like Acinetobacter baumannii and MRSA.[15][16] Their mechanisms often involve damaging the cell membrane, promoting reactive oxygen species (ROS) production, and inhibiting efflux pumps, which can restore the efficacy of conventional antibiotics.[15][17]

Synthesis of 2-(Ethylthio)phenothiazine and Derivatives

The synthesis of 2-(ethylthio)phenothiazine can be achieved through the regioselective functionalization of the phenothiazine core. The following diagram and protocol are based on established methods for 2-position substitution.[6][18]

G cluster_start Starting Material cluster_intermediate Intermediates cluster_final Final Drug Synthesis N_Acyl_PTZ N-Acyl-Phenothiazine Sulfinic_Acid Phenothiazine-2-sulfinic Acid N_Acyl_PTZ->Sulfinic_Acid 1. AlCl₃, SO₂ Mercapto_PTZ 2-Mercaptophenothiazine Sulfinic_Acid->Mercapto_PTZ 2. Reduction Ethylthio_PTZ 2-(Ethylthio)phenothiazine (Target Scaffold) Mercapto_PTZ->Ethylthio_PTZ 3. Ethylation Drug N-10 Alkylation & Final Drug (e.g., Thiethylperazine) Ethylthio_PTZ->Drug 4. Side Chain Addition

Caption: Synthesis workflow for drugs from 2-(ethylthio)phenothiazine.

Experimental Protocol 1: Synthesis of 2-(Ethylthio)phenothiazine [6]

This protocol outlines a general procedure for the synthesis of the 2-(ethylthio)phenothiazine scaffold.

  • Protection: React phenothiazine with an acylating agent (e.g., formic acid or acetic anhydride) to form the N-acyl-phenothiazine derivative. This protects the nitrogen at position 10.

  • Sulfinylation: Treat the N-acyl-phenothiazine with sulfur dioxide (SO₂) in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃) in a suitable solvent. This directs the functionalization to the 2-position, forming a phenothiazine-2-sulfinic acid intermediate.

  • Reduction: Reduce the sulfinic acid intermediate to the corresponding thiol (2-mercaptophenothiazine). This can be achieved using a suitable reducing agent.

  • S-Ethylation: React the 2-mercaptophenothiazine with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base to yield 2-(ethylthio)phenothiazine.

  • Deprotection & N-Alkylation: The N-acyl protecting group is removed, and the nitrogen at position 10 is subsequently alkylated with the desired aminoalkyl side chain to produce the final drug candidate.

Key Signaling Pathways and Mechanisms of Action

The primary mechanism for the antipsychotic effect of many phenothiazine drugs is the blockade of dopamine D2 receptors in the brain's mesolimbic pathway.[8][19] D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Their activation by dopamine inhibits adenylyl cyclase, leading to decreased intracellular cAMP and reduced protein kinase A (PKA) activity. Phenothiazine antagonists block this pathway, preventing dopamine's inhibitory effect.[8]

G Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Activates Phenothiazine 2-(Ethylthio)phenothiazine Derivative Phenothiazine->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Reduced Neuronal Excitability PKA->CellularResponse Leads to G cluster_prep Preparation cluster_assay MTT Assay Workflow cluster_readout Data Analysis Compound Synthesize & Purify Phenothiazine Derivative Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Treat Add Serial Dilutions of Compound Stock->Treat Cells Culture Cancer Cells (e.g., HepG2, MCF-7) Seed Seed Cells in 96-well Plate Cells->Seed Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Incubate2 Incubate (2-4h); Lyse cells & Solubilize Formazan AddMTT->Incubate2 Read Read Absorbance (e.g., at 570 nm) Incubate2->Read Calculate Calculate % Viability vs. Control Read->Calculate Plot Plot Dose-Response Curve & Determine IC₅₀ Calculate->Plot

References

Application Notes: 2-(ethylthio)-10H-phenothiazine as a Redox Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(ethylthio)-10H-phenothiazine is a sulfur-containing heterocyclic compound belonging to the phenothiazine class. While phenothiazine derivatives are widely recognized for their applications in pharmacology, their redox properties also make them suitable candidates for use as indicators in analytical chemistry. This document provides detailed application notes and protocols for the potential use of 2-(ethylthio)-10H-phenothiazine as a redox indicator in volumetric titrations, particularly in cerimetric and dichrometric methods.

The utility of N-substituted phenothiazine derivatives as redox indicators has been established, demonstrating sharp and reversible color changes at the equivalence point in various titrations.[1] These indicators offer advantages over some traditional redox indicators. This document extrapolates from the known properties of similar phenothiazine compounds to provide a practical guide for the application of 2-(ethylthio)-10H-phenothiazine.

Principle of Operation

As a redox indicator, 2-(ethylthio)-10H-phenothiazine functions by undergoing a reversible oxidation-reduction reaction, which is accompanied by a distinct color change. The phenothiazine nucleus can be oxidized to a colored radical cation. The potential at which this color change occurs, known as the transition potential, is a key characteristic of the indicator.

The generalized redox reaction for a phenothiazine derivative (PTZ) can be represented as:

PTZ (Reduced form, colorless or pale color) ⇌ PTZ•+ (Oxidized form, colored radical cation) + e-

The color of the solution will depend on the ratio of the oxidized to the reduced form, which in turn is determined by the electrochemical potential of the solution during the titration.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(ethylthio)-10H-phenothiazine is presented in the table below.

PropertyValueReference
IUPAC Name 2-(ethylsulfanyl)-10H-phenothiazine[2]
Molecular Formula C₁₄H₁₃NS₂[2]
Molecular Weight 259.4 g/mol [2]
CAS Number 46815-10-5[2][3][4]

Application in Cerimetric Titrations

Cerimetric titrations utilize a standardized solution of cerium(IV) sulfate as the titrant. Ce(IV) is a strong oxidizing agent, making it suitable for the determination of a wide range of reducing analytes.

Experimental Protocol: Determination of Iron(II) with Ceric Sulfate

This protocol outlines the use of 2-(ethylthio)-10H-phenothiazine as a redox indicator for the titration of ferrous ions with a standard ceric sulfate solution.

1. Reagents and Solutions:

  • Standard Ceric Sulfate Solution (0.1 N): Dissolve approximately 63.26 g of ceric ammonium sulfate dihydrate [Ce(SO₄)₂·2(NH₄)₂SO₄·2H₂O] in 500 mL of distilled water containing 28 mL of concentrated sulfuric acid. Carefully heat the solution until it is clear, then cool and dilute to 1 liter with distilled water. Standardize the solution against primary standard arsenic trioxide or sodium oxalate.

  • Ferrous Ammonium Sulfate Solution (0.1 N): Dissolve approximately 39.2 g of ferrous ammonium sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O] in a previously cooled mixture of 200 mL of distilled water and 20 mL of concentrated sulfuric acid. Dilute to 1 liter with freshly boiled and cooled distilled water.

  • 2-(ethylthio)-10H-phenothiazine Indicator Solution (0.1% w/v): Dissolve 0.1 g of 2-(ethylthio)-10H-phenothiazine in 100 mL of a suitable organic solvent such as ethanol or acetone. Note: Due to limited solubility in water, an organic solvent is necessary.

  • Sulfuric Acid (1 M): Slowly add 56 mL of concentrated sulfuric acid to approximately 900 mL of distilled water, cool, and dilute to 1 liter.

2. Titration Procedure:

  • Pipette 25.0 mL of the 0.1 N ferrous ammonium sulfate solution into a 250 mL Erlenmeyer flask.

  • Add 20 mL of 1 M sulfuric acid.

  • Add 2-3 drops of the 0.1% 2-(ethylthio)-10H-phenothiazine indicator solution.

  • Titrate the solution with the standardized 0.1 N ceric sulfate solution from a burette.

  • The endpoint is reached when the color of the solution changes sharply from the color of the reduced form of the indicator to the color of its oxidized form. Based on analogous phenothiazine indicators, this is expected to be a transition to a distinct pink or red-violet color.

  • Record the volume of the ceric sulfate solution used.

  • Repeat the titration at least two more times to ensure reproducibility.

  • Calculate the concentration of the ferrous ammonium sulfate solution.

Logical Workflow for Cerimetric Titration

Cerimetric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_ce Prepare & Standardize 0.1 N Ceric Sulfate titrate Titrate with Ceric Sulfate prep_ce->titrate prep_fe Prepare 0.1 N Ferrous Ammonium Sulfate add_fe Pipette 25.0 mL Fe(II) Solution prep_fe->add_fe prep_ind Prepare 0.1% Indicator Solution in Organic Solvent add_ind Add 2-3 drops of Indicator prep_ind->add_ind add_acid Add 20 mL 1 M H₂SO₄ add_fe->add_acid add_acid->add_ind add_ind->titrate endpoint Observe Sharp Color Change (Endpoint) titrate->endpoint record Record Volume of Titrant endpoint->record repeat Repeat Titration (x3) record->repeat calculate Calculate Analyte Concentration repeat->calculate

Caption: Workflow for the cerimetric titration of Iron(II).

Application in Dichrometric Titrations

Dichrometric titrations employ a standard solution of potassium dichromate as the titrant. Potassium dichromate is a strong oxidizing agent, particularly in acidic solutions.

Experimental Protocol: Determination of Iron(II) with Potassium Dichromate

This protocol describes the use of 2-(ethylthio)-10H-phenothiazine as a redox indicator for the titration of ferrous ions with a standard potassium dichromate solution.

1. Reagents and Solutions:

  • Standard Potassium Dichromate Solution (0.1 N): Accurately weigh approximately 4.903 g of primary standard grade potassium dichromate (K₂Cr₂O₇), previously dried at 150°C for 4 hours. Dissolve it in distilled water and dilute to exactly 1 liter in a volumetric flask.

  • Ferrous Ammonium Sulfate Solution (0.1 N): Prepare as described in the cerimetric titration protocol.

  • 2-(ethylthio)-10H-phenothiazine Indicator Solution (0.1% w/v): Prepare as described in the cerimetric titration protocol.

  • Sulfuric Acid (1 M): Prepare as described in the cerimetric titration protocol.

  • Phosphoric Acid (85%): Concentrated phosphoric acid.

2. Titration Procedure:

  • Pipette 25.0 mL of the 0.1 N ferrous ammonium sulfate solution into a 250 mL Erlenmeyer flask.

  • Add 20 mL of 1 M sulfuric acid and 5 mL of 85% phosphoric acid. The phosphoric acid complexes with the Fe(III) ions produced, making the endpoint clearer.

  • Add 2-3 drops of the 0.1% 2-(ethylthio)-10H-phenothiazine indicator solution.

  • Titrate the solution with the standardized 0.1 N potassium dichromate solution from a burette.

  • The endpoint is indicated by a sharp color change from the color of the reduced indicator to the color of its oxidized form.

  • Record the volume of the potassium dichromate solution used.

  • Repeat the titration at least twice more for consistency.

  • Calculate the concentration of the ferrous ammonium sulfate solution.

Signaling Pathway of the Redox Indicator

Redox_Indicator_Signaling cluster_redox Redox State of Indicator Reduced Reduced Form (PTZ) Oxidized Oxidized Form (PTZ•+) Reduced->Oxidized + e⁻ Oxidized->Reduced - e⁻ Endpoint Endpoint Oxidized->Endpoint causes color change Analyte Analyte (e.g., Fe²⁺) Titrant Titrant (e.g., Ce⁴⁺) Analyte->Titrant is oxidized by Titrant->Oxidized oxidizes indicator at endpoint

Caption: Redox state transition of the phenothiazine indicator.

Summary of Potential Applications and Expected Performance

Based on the performance of similar phenothiazine indicators, 2-(ethylthio)-10H-phenothiazine is expected to be a suitable redox indicator for a variety of titrations.

Titration TypeTitrantPotential AnalytesExpected Color Change
Cerimetry Ceric Sulfate (Ce⁴⁺)Iron(II), Arsenic(III), Oxalate, FerrocyanideColorless/Pale → Pink/Red-Violet
Dichrometry Potassium Dichromate (Cr₂O₇²⁻)Iron(II)Colorless/Pale → Violet/Blue

The expected color changes are based on observations with other phenothiazine-based redox indicators and require experimental verification for 2-(ethylthio)-10H-phenothiazine.

Conclusion

2-(ethylthio)-10H-phenothiazine shows promise as a redox indicator for cerimetric and dichrometric titrations. The protocols provided are based on established methods for analogous compounds and serve as a starting point for its practical application. Further research is required to determine the precise transition potential and to confirm the exact color changes at the endpoint for this specific compound. Researchers are encouraged to perform preliminary validation experiments to ascertain its suitability for their specific analytical needs.

References

Application Notes and Protocols for 2-(Ethylthio)phenothiazine in Organic Electronics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(ethylthio)phenothiazine and its derivatives in the field of organic electronics. This document details the synthesis, properties, and applications of these compounds, with a focus on their emerging role as hole-transporting materials and in the formation of self-assembled monolayers (SAMs) for high-performance perovskite solar cells.

Introduction to 2-(Ethylthio)phenothiazine in Organic Electronics

Phenothiazine and its derivatives are a class of sulfur and nitrogen-containing heterocyclic compounds that have garnered significant interest in organic electronics. Their electron-rich nature, non-planar butterfly conformation, and tunable redox properties make them excellent candidates for various applications, including organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and perovskite solar cells (PSCs). The introduction of an ethylthio group at the 2-position of the phenothiazine core can further modulate its electronic properties, enhancing its potential as a functional material in these devices.

A notable derivative, {2-[3,7-di(thiophen-3-yl)-10H-phenothiazin-10-yl]ethyl}phosphonic acid (Th-2EPT), which incorporates a modified 2-(ethylthio)phenothiazine core, has shown exceptional promise as a self-assembled monolayer (SAM) for improving the efficiency and stability of tin-based perovskite solar cells.

Synthesis Protocols

General Synthesis of 2-(Alkylthio)-phenothiazines

A general method for the synthesis of 2-thio-substituted phenothiazines involves a one-pot reaction that combines addition and oxidation steps. This approach is an improvement over stepwise synthesis, offering efficiency in terms of time and resources[1].

Protocol:

  • In-situ formation of 2-alkylthio-1,4-benzoquinone: React 1,4-benzoquinone with an alkylthiol (e.g., ethanethiol for 2-(ethylthio)phenothiazine) in the presence of sodium periodate (NaIO4) in distilled water.

  • Reaction with 2-aminothiophenol: To the in-situ generated 2-alkylthio-1,4-benzoquinone, add 2-aminothiophenol.

  • Cyclization and Oxidation: The reaction mixture is then subjected to conditions that promote cyclization and subsequent oxidation to yield the 2-(alkylthio)-3H-phenothiazin-3-one.

  • Reduction: The phenothiazin-3-one can be reduced to the corresponding 2-(ethylthio)phenothiazine.

A patent describes a process for the direct and regioselective functionalization of phenothiazine to introduce a mercapto group at the 2-position, which can then be S-ethylated using a suitable ethylating agent to obtain 2-ethylthio-phenothiazine.

Synthesis of {2-[3,7-di(thiophen-3-yl)-10H-phenothiazin-10-yl]ethyl}phosphonic acid (Th-2EPT)

The synthesis of this advanced derivative involves a multi-step process starting from a phenothiazine core, followed by the introduction of thiophene moieties and a phosphonic acid anchoring group. While a detailed step-by-step protocol is proprietary to the researchers who developed it, the general synthetic strategy involves the functionalization of the phenothiazine core at the 3 and 7 positions with thiophene units and subsequent attachment of the ethylphosphonic acid group at the 10-position (N-alkylation).

Physicochemical Properties and Characterization

The introduction of the ethylthio group and further derivatization with thiophene and phosphonic acid moieties significantly influence the photophysical and electrochemical properties of the phenothiazine core.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): To verify the molecular weight of the target molecules.

  • UV-Visible Absorption and Photoluminescence Spectroscopy: To determine the optical properties, including the absorption and emission spectra.

  • Cyclic Voltammetry (CV): To investigate the electrochemical behavior and determine the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the materials.

Table 1: Physicochemical Properties of Phenothiazine Derivatives

CompoundAbsorption Max (λ_max)Emission Max (λ_em)HOMO Level (eV)LUMO Level (eV)Band Gap (eV)
Th-2EPT Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
Related Phenothiazine-Thiophene Derivatives~400-450 nm~500-600 nm~ -5.0 to -5.3~ -2.1 to -2.5~2.5 - 2.8

Applications in Organic Electronics

Hole Transporting Material in Perovskite Solar Cells

Phenothiazine derivatives are excellent candidates for hole-transporting materials (HTMs) in perovskite solar cells due to their good solubility, high hole mobility, and appropriate energy level alignment with perovskite absorbers.

Self-Assembled Monolayer (SAM) for Interfacial Engineering

The derivative Th-2EPT has been successfully employed as a SAM to modify the interface between the transparent conductive oxide (TCO) and the perovskite layer in tin-based perovskite solar cells. This SAM approach offers several advantages:

  • Improved Interface Quality: Th-2EPT forms a high-quality buried interface, which helps to suppress non-radiative recombination.

  • Optimized Energy Level Alignment: The SAM can tune the work function of the electrode for efficient hole extraction.

  • Enhanced Device Performance: The use of Th-2EPT has led to a significant increase in power conversion efficiency (PCE) compared to devices using standard hole transport layers like PEDOT:PSS.

Table 2: Performance of Tin Perovskite Solar Cells with Different Hole-Selective Layers

Hole-Selective LayerPower Conversion Efficiency (PCE)Short-Circuit Current Density (Jsc) (mA/cm²)Incident Photon-to-Current Efficiency (IPCE)
Th-2EPT 8.2%18.818.97 mA cm⁻²
PEDOT:PSS 7.1%18.417.67 mA cm⁻²
MeO-2PACz 4.5%14.914.99 mA cm⁻²

Data sourced from a study on Th-2EPT in DMSO-free tin perovskite solar cells.

Experimental Protocols

Fabrication of a Tin Perovskite Solar Cell with a Th-2EPT Self-Assembled Monolayer

This protocol describes the fabrication of a p-i-n inverted structure perovskite solar cell.

Device Architecture: ITO / Th-2EPT SAM / Perovskite / C60 / BCP / Ag

Protocol:

  • Substrate Preparation:

    • Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes before use.

  • Th-2EPT SAM Deposition:

    • Prepare a dilute solution of Th-2EPT in a suitable solvent (e.g., ethanol or isopropanol).

    • Deposit the SAM by either spin-coating the solution onto the ITO substrate or by dip-coating the substrate in the solution.

    • Anneal the substrate at a moderate temperature (e.g., 100 °C) to promote the formation of a well-ordered monolayer.

  • Perovskite Layer Deposition:

    • Prepare the tin perovskite precursor solution (e.g., EDA₀.₀₅FA₀.₉₅SnI₃) in a DMSO-free solvent system such as a mixture of N,N'-Diethylformamide (DEF) and N,N′-Dimethylpropyleneurea (DMPU).

    • Spin-coat the perovskite precursor solution onto the Th-2EPT modified ITO substrate in a nitrogen-filled glovebox.

    • Anneal the film at an optimized temperature and time to form the crystalline perovskite layer.

  • Deposition of Electron Transport and Electrode Layers:

    • Deposit a C60 layer followed by a Bathocuproine (BCP) layer via thermal evaporation.

    • Finally, thermally evaporate a silver (Ag) back electrode to complete the device.

Characterization of the Solar Cell
  • Current-Voltage (J-V) Measurement: Use a solar simulator under standard AM 1.5G illumination (100 mW/cm²) to determine the key photovoltaic parameters (PCE, Jsc, Voc, and Fill Factor).

  • Incident Photon-to-Current Efficiency (IPCE): Measure the IPCE spectrum to determine the quantum efficiency of the device at different wavelengths.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_fabrication Device Fabrication Workflow cluster_characterization Characterization Phenothiazine Phenothiazine Thiolation 2-Mercapto-phenothiazine Phenothiazine->Thiolation Thiolation Ethylation 2-(Ethylthio)phenothiazine Thiolation->Ethylation S-Ethylation Functionalization Th-2EPT Derivative Ethylation->Functionalization Further Functionalization ITO ITO Substrate SAM_Deposition Th-2EPT SAM Deposition (Spin-coating/Dip-coating) ITO->SAM_Deposition Perovskite_Deposition Perovskite Layer Deposition (Spin-coating) SAM_Deposition->Perovskite_Deposition ETL_Deposition ETL & Electrode Deposition (Thermal Evaporation) Perovskite_Deposition->ETL_Deposition Device Completed Solar Cell Device ETL_Deposition->Device JV_Measurement J-V Measurement Device->JV_Measurement IPCE_Measurement IPCE Measurement Device->IPCE_Measurement

Caption: Workflow from synthesis to device fabrication and characterization.

Conclusion

2-(Ethylthio)phenothiazine and its derivatives, particularly Th-2EPT, represent a promising class of materials for advancing organic electronics. Their application as self-assembled monolayers in perovskite solar cells has demonstrated a clear path towards higher efficiency and stability. The synthetic flexibility of the phenothiazine core allows for further molecular engineering to fine-tune its properties for a wide range of optoelectronic applications. These application notes provide a foundational guide for researchers interested in exploring the potential of these materials in their own work. Further research into the synthesis and characterization of novel 2-(ethylthio)phenothiazine derivatives is encouraged to unlock their full potential in the field of organic electronics.

References

Application Notes and Protocols for Studying the Neuroleptic Activity of 2-(Ethylthio)phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenothiazines are a class of heterocyclic compounds that have been a cornerstone in the treatment of psychosis for decades.[1][2] Their primary mechanism of action involves the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[3] The structure-activity relationship (SAR) of phenothiazines reveals that substitution at the 2-position of the phenothiazine nucleus, such as with an electron-withdrawing group, is crucial for neuroleptic activity.[4][5][6] This document provides detailed protocols for evaluating the neuroleptic potential of 2-(ethylthio)phenothiazine derivatives, a subclass of these compounds.

The following sections will detail the key in vitro and in vivo assays to characterize the pharmacological profile of these derivatives. This includes receptor binding affinity studies to determine their interaction with dopamine and other relevant receptors, and behavioral models in rodents to assess their antipsychotic-like efficacy and potential for extrapyramidal side effects.

Data Presentation: Comparative Receptor Binding Affinities

Due to the limited availability of specific quantitative data for 2-(ethylthio)phenothiazine derivatives in the public domain, the following table presents the binding affinities (Ki, in nM) of well-characterized phenothiazine antipsychotics for major neurotransmitter receptors. This data serves as a benchmark for comparison when evaluating novel 2-(ethylthio)phenothiazine compounds. A lower Ki value indicates a higher binding affinity.

CompoundD2 (Ki, nM)5-HT2A (Ki, nM)α1-Adrenergic (Ki, nM)H1 (Ki, nM)M1 (Ki, nM)
Chlorpromazine1.01.32.03.025
Fluphenazine0.42.51.5101000
Thioridazine2.52.05.01030

Note: Data is compiled from various sources for illustrative purposes. Actual values may vary between studies.

Key Experimental Protocols

In Vitro Receptor Binding Assay

This protocol is designed to determine the binding affinity of 2-(ethylthio)phenothiazine derivatives to dopamine D2 and serotonin 5-HT2A receptors, which are key targets for antipsychotic drugs.[7]

Objective: To quantify the affinity of test compounds for D2 and 5-HT2A receptors by measuring the displacement of a specific radioligand.

Materials:

  • Test 2-(ethylthio)phenothiazine derivatives

  • Reference compounds (e.g., haloperidol for D2, ketanserin for 5-HT2A)

  • Radioligands: [3H]Spiperone (for D2), [3H]Ketanserin (for 5-HT2A)

  • Cell membranes expressing human recombinant D2 or 5-HT2A receptors

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Non-specific binding inhibitor (e.g., 10 µM haloperidol for D2, 10 µM mianserin for 5-HT2A)

  • 96-well microplates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Filter harvester and glass fiber filters

Procedure:

  • Prepare serial dilutions of the test compounds and reference compounds in the assay buffer.

  • In a 96-well microplate, add the test compound or reference compound, the appropriate radioligand, and the cell membranes.

  • For determining non-specific binding, add the non-specific binding inhibitor instead of the test compound in separate wells.

  • Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Catalepsy Test in Rats

This protocol assesses the potential of 2-(ethylthio)phenothiazine derivatives to induce catalepsy, a behavioral state of immobility and failure to correct an imposed posture, which is often used as a predictor of extrapyramidal side effects (EPS) in humans.[8]

Objective: To evaluate the cataleptic effects of test compounds in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Test 2-(ethylthio)phenothiazine derivatives

  • Reference compound (e.g., haloperidol, 1 mg/kg, i.p.)

  • Vehicle (e.g., saline with 0.5% Tween 80)

  • Horizontal bar (diameter 0.5-1 cm, elevated 9 cm from the base)

  • Stopwatch

Procedure:

  • Acclimatize the rats to the testing room for at least 1 hour before the experiment.

  • Administer the test compound, reference compound, or vehicle to the rats via intraperitoneal (i.p.) or oral (p.o.) route.

  • At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the horizontal bar.

  • Start the stopwatch and measure the time the rat remains in this position (catalepsy score). The cut-off time is typically 180 seconds.

  • Gently remove the rat from the bar after the cut-off time or if it moves down before the cut-off time.

  • Record the catalepsy score for each animal at each time point.

  • Analyze the data by comparing the mean catalepsy scores of the test groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

In Vivo Amphetamine-Induced Stereotypy in Mice

This protocol evaluates the ability of 2-(ethylthio)phenothiazine derivatives to antagonize the stereotypic behaviors induced by amphetamine, a model for the positive symptoms of psychosis.

Objective: To assess the antipsychotic-like activity of test compounds by their ability to inhibit amphetamine-induced stereotypy.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Test 2-(ethylthio)phenothiazine derivatives

  • Reference compound (e.g., haloperidol, 0.5 mg/kg, i.p.)

  • d-Amphetamine sulfate (5 mg/kg, i.p.)

  • Vehicle (e.g., saline)

  • Observation cages (transparent, e.g., 30 x 20 x 20 cm)

  • Stopwatch

Procedure:

  • Acclimatize the mice to the observation cages for at least 30 minutes before the experiment.

  • Administer the test compound, reference compound, or vehicle to the mice (i.p. or p.o.).

  • After a pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer d-amphetamine to all mice.

  • Immediately after amphetamine administration, place the mice back into their observation cages.

  • Observe the mice for stereotypic behaviors (e.g., sniffing, licking, gnawing, head weaving) at regular intervals (e.g., every 10 minutes for 60 minutes).

  • Score the intensity of stereotypy using a rating scale (e.g., 0 = asleep or stationary; 1 = active; 2 = predominantly active with bursts of stereotyped movements; 3 = stereotyped movements predominate; 4 = continuous stereotypy).

  • Calculate the mean stereotypy score for each group at each time point.

  • Analyze the data by comparing the mean stereotypy scores of the test groups with the amphetamine-treated control group.

Visualizations: Signaling Pathways and Experimental Workflow

Dopamine D2 Receptor Signaling Pathway

The primary mechanism of neuroleptic action for phenothiazines is the blockade of the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi). This blockade prevents the inhibition of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Phenothiazine 2-(Ethylthio)phenothiazine Derivative Phenothiazine->D2R Blockade Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Reduced Neuronal Excitability) PKA->Response Leads to HT2A_Signaling_Pathway cluster_membrane Cell Membrane HT2AR Serotonin 5-HT2A Receptor Gq Gq Protein HT2AR->Gq Activates PLC Phospholipase C IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Serotonin Serotonin Serotonin->HT2AR Phenothiazine 2-(Ethylthio)phenothiazine Derivative Phenothiazine->HT2AR Blockade Gq->PLC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Response Cellular Response (Increased Neuronal Excitability) PKC->Response Leads to Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Behavioral Models receptor_binding Receptor Binding Assays (D2, 5-HT2A, etc.) determine_affinity Determine Ki values receptor_binding->determine_affinity catalepsy Catalepsy Test (Rats) (EPS Liability) determine_affinity->catalepsy stereotypy Amphetamine-Induced Stereotypy (Mice) (Antipsychotic Efficacy) determine_affinity->stereotypy lead_selection Lead Candidate Selection (High D2/5-HT2A affinity, low catalepsy, high stereotypy blockade) catalepsy->lead_selection stereotypy->lead_selection synthesis Synthesis of 2-(Ethylthio)phenothiazine Derivatives synthesis->receptor_binding

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(ethylthio)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(ethylthio)-10H-phenothiazine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your synthesis yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-(ethylthio)-10H-phenothiazine?

A1: The most direct and regioselective synthesis of 2-(ethylthio)-10H-phenothiazine typically involves a multi-step process starting from phenothiazine. A key method involves the direct functionalization of the phenothiazine core at the 2-position. This is achieved by first protecting the nitrogen atom, followed by the introduction of a sulfinic acid group, which is then reduced to a mercaptan and subsequently alkylated.[1][2] Alternative, though less direct, methods for creating the substituted phenothiazine ring system include the Smiles rearrangement and Ullmann condensation reactions.[3][4][5][6]

Q2: I am observing a very low yield. What are the most likely causes?

A2: Low yields in phenothiazine synthesis are a common issue and can stem from several factors. Key areas to investigate include the purity of your starting materials, as impurities can lead to undesirable side reactions and the formation of tarry byproducts. The reaction temperature is also critical; for many phenothiazine syntheses, temperatures can be high (140-200°C), and poor control can lead to decomposition. Finally, the choice and quality of reagents, including catalysts and bases, are crucial for driving the reaction to completion and minimizing side products.

Q3: My final product is a dark, oily substance instead of a crystalline solid. How can I purify it?

A3: The formation of a dark, oily product is a frequent challenge in phenothiazine chemistry. This is often due to the presence of impurities and byproducts. To purify your product, column chromatography is a highly effective method. Following chromatographic purification, recrystallization from a suitable solvent system can help in obtaining a crystalline solid. If the product still fails to crystallize, it may indicate the presence of persistent impurities, and a review of the reaction and workup conditions is recommended.

Q4: I am seeing the formation of sulfoxide byproducts in my reaction. How can I prevent this?

A4: The sulfur atom in the phenothiazine ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. To minimize this, it is crucial to conduct the reaction under an inert atmosphere, such as nitrogen or argon. Using degassed solvents can also be beneficial. Careful selection of reagents and reaction conditions, such as avoiding overly harsh oxidizing conditions and controlling reaction times, will also help in preventing the formation of these unwanted byproducts.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of 2-(ethylthio)-10H-phenothiazine.

Problem Potential Cause Suggested Solution
Low to No Product Formation Ineffective N-protection of the starting phenothiazine.Ensure complete acylation of the phenothiazine nitrogen before proceeding. Monitor the reaction by TLC. Use a slight excess of the acylating agent if necessary.
Incomplete formation of the phenothiazine-2-sulfinic acid intermediate.The reaction with sulfur dioxide and aluminum trichloride is moisture-sensitive. Ensure all glassware is oven-dried and reagents are anhydrous. An excess of AlCl₃ (2-4 molar equivalents) can improve the yield.[1]
Inefficient reduction of the sulfinic acid to the mercaptan.Zinc powder in the presence of a strong acid like HCl is a common reducing agent. Ensure the zinc is activated and the reaction is allowed to proceed for a sufficient time. Monitor the disappearance of the sulfinic acid by TLC.
Formation of Multiple Products (Poor Regioselectivity) Side reactions on the phenothiazine ring.The direct functionalization method described is highly regioselective for the 2-position.[1] If other isomers are observed, it may indicate that a different, less selective synthetic route is inadvertently being followed. Confirm the structure of your starting materials and intermediates.
Product Contaminated with Starting Material Incomplete reaction at any of the key steps (acylation, sulfinylation, reduction, or ethylation).Increase reaction time and/or temperature for the problematic step. Ensure proper stoichiometry of reagents. Monitor each step to completion using TLC or another appropriate analytical technique before proceeding to the next.
Difficulty in Isolating the Final Product Product is soluble in the workup solvent.After quenching the reaction, ensure the pH is adjusted appropriately to precipitate the product. If the product remains in solution, perform an extraction with a suitable organic solvent.
Formation of an emulsion during aqueous workup.Add a saturated brine solution to help break the emulsion. Alternatively, filtering the mixture through a pad of celite can be effective.

Experimental Protocols

A plausible and regioselective synthetic route for 2-(ethylthio)-10H-phenothiazine is outlined below, based on the direct functionalization approach.

Step 1: N-Acylation of Phenothiazine
  • To a solution of phenothiazine in a suitable solvent (e.g., toluene or THF), add a base (e.g., triethylamine or pyridine).

  • Cool the mixture in an ice bath and add an acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield the N-acyl-phenothiazine.

Step 2: Synthesis of N-Acyl-phenothiazine-2-sulfinic Acid
  • In a flask equipped with a gas inlet and outlet, suspend anhydrous aluminum trichloride in an inert solvent (e.g., carbon disulfide or dichloromethane).

  • Bubble sulfur dioxide gas through the suspension.

  • Add the N-acyl-phenothiazine to the mixture and heat under reflux.

  • After the reaction is complete, cool the mixture and carefully quench with ice-water.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the N-acyl-phenothiazine-2-sulfinic acid.

Step 3: Reduction to 2-Mercapto-phenothiazine
  • Dissolve the N-acyl-phenothiazine-2-sulfinic acid in a suitable solvent.

  • Add zinc powder and then slowly add a strong acid (e.g., 37% HCl) while maintaining the temperature.

  • Heat the mixture under reflux for several hours until the reduction is complete.

  • Cool the reaction, filter to remove excess zinc, and extract the product. This step also cleaves the N-acyl group.

Step 4: S-Ethylation to 2-(ethylthio)-10H-phenothiazine
  • Dissolve the crude 2-mercapto-phenothiazine in a suitable solvent (e.g., ethanol or DMF).

  • Add a base (e.g., sodium hydroxide or potassium carbonate) to deprotonate the thiol.

  • Add an ethylating agent, such as ethyl bromide or diethyl sulfate, and stir the reaction until completion.

  • Work up the reaction by pouring it into water and extracting the product with an organic solvent.

  • Purify the crude product by column chromatography and/or recrystallization to obtain pure 2-(ethylthio)-10H-phenothiazine.[1]

Data Presentation

Reaction TypeReactantsCatalyst/ReagentSolventTemperature (°C)Yield (%)
N-Alkylation of Phenothiazine Phenothiazine, Ethyl IodideK₂CO₃DMF80>90
Ullmann C-S Coupling Aryl Halide, ThiolCuI / L-prolineDMF11070-90
Smiles Rearrangement Substituted Diphenyl SulfideBase (e.g., KOH)EthanolReflux60-80
Direct Functionalization (Methylation) N-formyl-phenothiazine -> 2-methylthio-phenothiazineAlCl₃, SO₂, Zn/HCl, (CH₃)₂SO₄CS₂ / CH₂Cl₂Reflux~40-65

Visualizations

Synthesis Workflow

SynthesisWorkflow Synthesis of 2-(ethylthio)-10H-phenothiazine cluster_0 Step 1: N-Acylation cluster_1 Step 2: Sulfinylation cluster_2 Step 3: Reduction cluster_3 Step 4: S-Ethylation A Phenothiazine B N-Acyl-phenothiazine A->B Acylating Agent, Base C N-Acyl-phenothiazine-2-sulfinic Acid B->C SO2, AlCl3 D 2-Mercapto-phenothiazine C->D Zn, HCl E 2-(ethylthio)-10H-phenothiazine D->E Ethylating Agent, Base

Caption: Experimental workflow for the synthesis of 2-(ethylthio)-10H-phenothiazine.

Troubleshooting Decision Tree

Troubleshooting Troubleshooting Low Yield Start Low Yield Observed Purity Check Purity of Starting Materials Start->Purity Temp Optimize Reaction Temperature Purity->Temp Pure Impure Purify Starting Materials Purity->Impure Impure Reagents Verify Reagent Quality and Stoichiometry Temp->Reagents Optimal TempAdjust Adjust Temperature (Increase/Decrease) Temp->TempAdjust Suboptimal Atmosphere Ensure Inert Atmosphere Reagents->Atmosphere High Quality ReagentCheck Use Fresh/Anhydrous Reagents, Check Molar Ratios Reagents->ReagentCheck Questionable InertSetup Degas Solvents, Use N2/Ar Atmosphere->InertSetup Oxidation Observed

Caption: Decision tree for troubleshooting low synthesis yield.

References

Technical Support Center: Purification of Crude 2-(ethylthio)phenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(ethylthio)phenothiazine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude 2-(ethylthio)phenothiazine?

A1: Impurities in crude 2-(ethylthio)phenothiazine can originate from unreacted starting materials, reagents, or byproducts formed during synthesis. Potential impurities may include:

  • Unreacted Precursors: Such as 2-mercaptophenothiazine or the ethylating agent used in the synthesis.

  • Oxidation Products: Phenothiazines are susceptible to oxidation, which can lead to the formation of sulfoxides.

  • Isomeric Byproducts: Depending on the synthetic route, isomers like the 4-(ethylthio)phenothiazine could be present.

  • Polysubstituted Products: Byproducts such as 2,5-bis(ethylthio)phenothiazine may form.[1]

  • Residual Solvents and Catalysts: Solvents and catalysts used in the reaction may also be present in the crude product.

Q2: Which purification techniques are most effective for 2-(ethylthio)phenothiazine?

A2: The most common and effective purification techniques for phenothiazine derivatives, including 2-(ethylthio)phenothiazine, are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity. For highly impure samples, a combination of these techniques may be necessary.

Q3: How do I select an appropriate solvent for the recrystallization of 2-(ethylthio)phenothiazine?

A3: Selecting the right solvent is crucial for successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Solvent Selection Guide:

Solvent ClassExamplesSuitability for Phenothiazine Derivatives
Alcohols Ethanol, Methanol, IsopropanolOften good choices for phenothiazines.
Ketones AcetoneCan be effective, sometimes in combination with a non-polar solvent.
Esters Ethyl acetateA moderately polar solvent that can be useful.
Hydrocarbons Hexane, HeptaneTypically used as an anti-solvent in combination with a more polar solvent.
Ethers Diethyl ether, Tetrahydrofuran (THF)Can be used, often in mixed solvent systems.
Chlorinated Solvents Dichloromethane, ChloroformGood for dissolving phenothiazines, often used in chromatography.

Experimental Protocol for Solvent Screening:

  • Place a small amount of the crude product (10-20 mg) into several test tubes.

  • Add a few drops of a different solvent to each tube.

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound completely.

  • Heat the tubes that show poor solubility at room temperature. An ideal solvent will fully dissolve the compound upon heating.

  • Allow the heated solutions to cool to room temperature and then in an ice bath.

  • The solvent that yields a good crop of crystals upon cooling is a suitable choice for recrystallization.

Q4: What are the recommended conditions for column chromatography of 2-(ethylthio)phenothiazine?

A4: Column chromatography is a highly effective method for separating 2-(ethylthio)phenothiazine from its impurities.

Recommended Parameters:

ParameterRecommendation
Stationary Phase Silica gel (60-120 or 230-400 mesh) is the most common choice. Alumina can also be used.
Mobile Phase (Eluent) A mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.

Experimental Protocol for Thin Layer Chromatography (TLC) to Determine Eluent Composition:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a TLC plate (silica gel).

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 9:1 ratio).

  • Visualize the spots under UV light.

  • Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.25-0.35 for optimal separation on a column.

Troubleshooting Guides

Recrystallization
ProblemPossible CauseTroubleshooting Steps
Compound does not dissolve even when heated. The solvent is not polar enough.Try a more polar solvent or a mixture of solvents.
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent.Add a small amount of a solvent in which the compound is less soluble. Try a lower boiling point solvent. Use a seed crystal to induce crystallization.
No crystals form upon cooling. The solution is not saturated enough, or the compound is too soluble in the chosen solvent.Evaporate some of the solvent to concentrate the solution. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then heat until it clarifies and allow to cool slowly.
Low recovery of the purified product. Too much solvent was used. The compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled before filtering. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography
ProblemPossible CauseTroubleshooting Steps
Poor separation of compounds (overlapping bands). The eluent polarity is too high. The column was not packed properly. Too much sample was loaded.Start with a less polar eluent and gradually increase the polarity (gradient elution). Ensure the column is packed uniformly without any cracks or bubbles. Load a smaller amount of the crude product.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the mobile phase.
Cracked or channeled column bed. The column was allowed to run dry. The packing was not uniform.Always keep the solvent level above the top of the stationary phase. Repack the column carefully.
Compound streaking on the column. The compound is not very soluble in the eluent. The sample was loaded in a solvent that is too strong.Choose an eluent in which the compound is more soluble. Dissolve the sample in the mobile phase or a weaker solvent before loading.

Experimental Workflows and Logical Relationships

PurificationWorkflow General Purification Workflow for Crude 2-(ethylthio)phenothiazine crude_product Crude 2-(ethylthio)phenothiazine preliminary_analysis Preliminary Analysis (TLC, NMR) crude_product->preliminary_analysis recrystallization Recrystallization preliminary_analysis->recrystallization High initial purity / Crystalline solid column_chromatography Column Chromatography preliminary_analysis->column_chromatography Low initial purity / Oily residue / Multiple impurities purity_check Purity Check (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check pure_product Pure 2-(ethylthio)phenothiazine purity_check->pure_product Purity > 99% further_purification Further Purification Needed purity_check->further_purification Purity < 99% further_purification->recrystallization further_purification->column_chromatography

Purification Workflow

RecrystallizationTroubleshooting Troubleshooting Logic for Recrystallization start Start Recrystallization oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No add_anti_solvent Add Anti-solvent / Use Seed Crystal oiling_out->add_anti_solvent Yes low_recovery Low Recovery? no_crystals->low_recovery No concentrate Concentrate Solution / Add Anti-solvent no_crystals->concentrate Yes minimize_solvent Use Less Hot Solvent / Ensure Thorough Cooling low_recovery->minimize_solvent Yes success Successful Crystallization low_recovery->success No add_anti_solvent->start concentrate->start minimize_solvent->start

Recrystallization Troubleshooting

ColumnChromatographyTroubleshooting Troubleshooting Logic for Column Chromatography start Run Column poor_separation Poor Separation? start->poor_separation no_elution Compound Not Eluting? poor_separation->no_elution No adjust_eluent Decrease Eluent Polarity / Repack Column poor_separation->adjust_eluent Yes streaking Compound Streaking? no_elution->streaking No increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes change_solvent Change Loading Solvent / Adjust Eluent streaking->change_solvent Yes success Successful Separation streaking->success No adjust_eluent->start increase_polarity->start change_solvent->start

Column Chromatography Troubleshooting

References

Technical Support Center: Synthesis of 2-(ethylthio)phenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the synthesis of 2-(ethylthio)phenothiazine.

Troubleshooting Guide & Common Side Reactions

This section addresses specific issues that may be encountered during the synthesis of 2-(ethylthio)phenothiazine and related derivatives.

Q1: Why is the overall yield of my phenothiazine synthesis low, and how can I improve it?

A1: Low yields in phenothiazine synthesis, particularly when starting from diphenylamine and sulfur, are often due to incomplete conversion and the formation of side products.[1] Key factors include:

  • Purity of Reactants: Using high-purity diphenylamine is crucial, as impurities can lead to the formation of tarry by-products.[1]

  • Reaction Temperature: The reaction is typically conducted at elevated temperatures (150-250 °C). Precise temperature control is essential to minimize decomposition and side reactions.[2]

  • Stoichiometry: Using a significant excess of diphenylamine relative to sulfur has been shown to reduce the formation of tarry by-products and improve the yield of the desired phenothiazine.[2]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can prevent the unwanted oxidation of the phenothiazine product to its sulfoxide derivative.[1]

Q2: My final product is a mixture of isomers that are difficult to separate. What causes this and how can it be prevented?

A2: The formation of isomers is a common challenge in the synthesis of 2-substituted phenothiazines.

  • Cause: If the synthesis involves the thionation of a 3-substituted diphenylamine (e.g., 3-(ethylthio)diphenylamine), the reaction can produce both the desired 2-(ethylthio)phenothiazine and the undesired 4-(ethylthio)phenothiazine isomer.[3] These isomers often have very similar physical properties, making separation by standard chromatography or crystallization challenging.

  • Prevention: To avoid isomeric mixtures, it is recommended to use a regioselective synthesis strategy. One such method involves the direct functionalization of the pre-formed phenothiazine ring. For example, N-acyl phenothiazine can be reacted to introduce a sulfinic acid group selectively at the 2-position, which is then reduced to a mercaptan and subsequently ethylated. This multi-step process offers high purity and avoids the formation of the 4-isomer.[4]

Q3: My product seems to have oxidized. How can I identify and prevent the formation of sulfoxide or sulfone byproducts?

A3: The sulfur atom in the phenothiazine ring is susceptible to oxidation.

  • Identification: Over-oxidation leads to the formation of 2-(ethylthio)phenothiazine-5-oxide or 2-(ethylthio)phenothiazine-5,5-dioxide. These byproducts can be identified by spectroscopic methods; for instance, the sulfoxide and sulfone will have significantly different infrared (IR) stretching frequencies for the S=O bond(s) and distinct shifts in NMR spectra compared to the parent compound.

  • Prevention:

    • Avoid unintentional exposure to oxidizing agents.

    • Conduct the reaction under an inert atmosphere (N₂ or Ar) to minimize oxidation from atmospheric oxygen, especially at high temperatures.[1]

    • If using reagents like hydrogen peroxide for other purposes, ensure conditions are controlled to prevent oxidation of the phenothiazine sulfur.[5]

Q4: The Smiles rearrangement step in my synthesis is not working efficiently, resulting in a complex product mixture. How can I troubleshoot this?

A4: The Smiles rearrangement is a powerful but sensitive reaction for synthesizing phenothiazines.

  • Competing Reactions: Besides the desired intramolecular rearrangement, intermolecular side reactions can occur. Running the reaction at a suitable dilution can favor the intramolecular pathway.[1]

  • Alternative Cyclization: Depending on the substrate, cyclization can sometimes occur without the rearrangement, leading to isomeric products. This may happen via a competing Ullmann-type C-N cyclization.[6]

  • Reaction Conditions: The choice of base, solvent, and temperature is critical for the selectivity of the Smiles rearrangement. A systematic optimization of these parameters is often necessary. Using a non-nucleophilic base, for example, can help prevent unwanted side reactions.[1]

Frequently Asked Questions (FAQs)

Q5: What is the most reliable general approach for synthesizing 2-(ethylthio)phenothiazine with high regioselectivity?

A5: A highly regioselective method involves the direct functionalization of phenothiazine. This process includes:

  • N-protection of the phenothiazine nitrogen with an acyl group (e.g., formyl or acetyl).

  • Reaction with sulfur dioxide in the presence of aluminum trichloride to introduce a sulfinic acid group regioselectively at the 2-position.

  • Reduction of the sulfinic acid to the corresponding 2-mercapto-phenothiazine.

  • S-ethylation of the mercaptan using a suitable ethylating agent to yield the final product, 2-(ethylthio)phenothiazine.[4]

Q6: What are the typical catalysts used in phenothiazine synthesis?

A6: For the classical synthesis from diphenylamine and sulfur, a catalyst such as iodine or aluminum chloride is often used.[2] For coupling reactions like the Ullmann condensation, copper-based catalysts (e.g., copper powder, copper(I) iodide) are employed to facilitate the formation of C-N or C-S bonds.[7][8]

Q7: How can I purify crude 2-(ethylthio)phenothiazine?

A7: Purification typically involves recrystallization from a suitable solvent (e.g., toluene, ethanol) or column chromatography on silica gel. The choice of solvent for recrystallization depends on the solubility of the product and impurities. If isomeric byproducts are present, preparative chromatography (e.g., HPLC) may be necessary for effective separation.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for key steps in phenothiazine synthesis, based on literature data for similar compounds. Note that optimal conditions can vary significantly depending on the specific substrate and scale.

Reaction StepReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Phenothiazine Core SynthesisDiphenylamine, SulfurIodine or AlCl₃None (Melt)150-2502-640-70[2]
Regioselective Sulfinylation (N-formyl-phenothiazine)N-formyl-phenothiazine, SO₂, AlCl₃AlCl₃Methylene Chloride60-6518~65*[4]
Ullmann C-S CouplingAryl Halide, ThiolCopper(I) IodideDMF, NMP, etc.>1004-2450-85[7]
Oxidation to Sulfoxide2-substituted Phenothiazine, H₂O₂-Acetic AcidRoom Temp~30>90[5]

Yield reported for the subsequent 2-methylthio-phenothiazine product after reduction and methylation.

Experimental Protocols

Protocol: Regioselective Synthesis of 2-(ethylthio)phenothiazine via Direct Functionalization

This protocol is adapted from a patented method for the synthesis of 2-alkylthio-phenothiazines and offers high regioselectivity.[4]

Step 1: N-Formylation of Phenothiazine

  • In a round-bottom flask, suspend phenothiazine (1 eq.) in an excess of formic acid.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into cold water to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry to obtain 10-formyl-phenothiazine.

Step 2: Regioselective Sulfinylation

  • In a dry, inert atmosphere (N₂), add aluminum trichloride (AlCl₃, >3 eq.) to a suitable solvent like methylene chloride.

  • Bubble sulfur dioxide (SO₂) gas through the suspension.

  • Add the 10-formyl-phenothiazine (1 eq.) portion-wise to the mixture.

  • Heat the reaction to 60-65 °C and stir for 16-20 hours.

  • After completion, cool the mixture and carefully quench by adding it to a mixture of ice and hydrochloric acid. This hydrolyzes the intermediate and removes the N-formyl group to yield phenothiazine-2-sulfinic acid.

Step 3: Reduction to 2-Mercaptophenothiazine

  • Dissolve the crude phenothiazine-2-sulfinic acid from the previous step in a suitable solvent.

  • Add a reducing agent such as zinc powder in the presence of hydrochloric acid.

  • Stir the reaction at room temperature, then heat to reflux for several hours to ensure complete reduction.

  • After cooling, filter the mixture and extract the aqueous phase with an organic solvent (e.g., methylene chloride).

  • Wash the combined organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-mercaptophenothiazine.

Step 4: S-Ethylation to 2-(ethylthio)phenothiazine

  • Dissolve the crude 2-mercaptophenothiazine in a solvent such as ethanol or DMF.

  • Add a base (e.g., sodium hydroxide or potassium carbonate) to deprotonate the thiol.

  • Add an ethylating agent (e.g., ethyl iodide or diethyl sulfate, 1-1.2 eq.) dropwise to the solution.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent.

  • Separate the organic layer, wash, dry, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain pure 2-(ethylthio)phenothiazine.

Visualizations

experimental_workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Regioselective Sulfinylation cluster_2 Step 3: Reduction cluster_3 Step 4: S-Ethylation p1 Phenothiazine p2 10-Formyl-phenothiazine p1->p2 Formic Acid, Reflux p3 Phenothiazine-2-sulfinic acid p2->p3 1. AlCl₃, SO₂ 2. HCl, H₂O p4 2-Mercaptophenothiazine p3->p4 Zn, HCl p5 2-(ethylthio)phenothiazine p4->p5 Ethyl Iodide, Base

Caption: Regioselective synthesis workflow for 2-(ethylthio)phenothiazine.

side_reactions reactants Synthesis Precursors (e.g., 3-(ethylthio)diphenylamine + S) main_product 2-(ethylthio)phenothiazine (Desired Product) reactants->main_product Main Reaction Pathway isomer 4-(ethylthio)phenothiazine (Isomeric Impurity) reactants->isomer Lack of Regioselectivity tar Tarry Byproducts & Polysulfides reactants->tar High Temperature oxidation 2-(ethylthio)phenothiazine-5-oxide (Oxidation Byproduct) main_product->oxidation Unwanted Oxidation

Caption: Common side reaction pathways in phenothiazine synthesis.

References

stability and degradation of 10H-Phenothiazine, 2-(ethylthio)-

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 10H-Phenothiazine, 2-(ethylthio)-. The following sections offer troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 10H-Phenothiazine, 2-(ethylthio)-?

A1: While specific data for 2-(ethylthio)-10H-phenothiazine is limited, based on the known reactivity of the phenothiazine scaffold, the primary degradation pathways are anticipated to be oxidation and photodecomposition.[1][2][3] Oxidation typically occurs at the electron-rich sulfur atom in the central ring to form the corresponding sulfoxide and, under more stringent conditions, the sulfone. The ethylthio group at the 2-position may also be susceptible to oxidation. Additionally, phenothiazines are known to be light-sensitive, which can lead to the formation of various photoproducts.[4]

Q2: How should 10H-Phenothiazine, 2-(ethylthio)- be properly stored to ensure its stability?

A2: To ensure the stability of 10H-Phenothiazine, 2-(ethylthio)-, it should be stored in a cool, dry, and dark place.[5] The container should be tightly sealed to protect it from atmospheric oxygen and moisture.[5] For long-term storage, refrigeration or freezing in an inert atmosphere (e.g., argon or nitrogen) is recommended. It is crucial to avoid exposure to light to prevent photodegradation.[4]

Q3: What analytical techniques are suitable for monitoring the stability of 10H-Phenothiazine, 2-(ethylthio)-?

A3: A stability-indicating analytical method is crucial for monitoring the degradation of 10H-Phenothiazine, 2-(ethylthio)-. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a powerful technique for separating the parent compound from its degradation products.[6] Other useful techniques include Thin-Layer Chromatography (TLC) for rapid screening, and spectroscopic methods such as UV-Vis spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the degradation products.

Q4: What are the likely impurities to be found in a sample of 10H-Phenothiazine, 2-(ethylthio)-?

A4: Potential impurities could include starting materials from the synthesis, by-products of the reaction, and degradation products. Common degradation products for phenothiazines include the corresponding sulfoxide and potentially dimeric species.[1][2] Residual solvents from the purification process may also be present.

Troubleshooting Guides

This section addresses common issues that may arise during experiments involving 10H-Phenothiazine, 2-(ethylthio)-.

Issue 1: Inconsistent or Unexpected Experimental Results
  • Possible Cause: Degradation of the compound due to improper handling or storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored in a cool, dark, and dry place, preferably under an inert atmosphere.[5]

    • Check Purity: Analyze the purity of the compound using a suitable analytical method like HPLC or TLC to check for the presence of degradation products.

    • Use Fresh Solutions: Prepare solutions of the compound fresh before each experiment, as phenothiazines can degrade in solution, especially when exposed to light and air.[4]

    • Protect from Light: Conduct experiments under subdued light conditions or use amber-colored glassware to minimize light exposure.[4]

Issue 2: Appearance of New Peaks in HPLC Chromatogram During a Stability Study
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize New Peaks: If connected to a mass spectrometer, analyze the mass-to-charge ratio of the new peaks to get an initial idea of the molecular weight of the degradation products. This can help in proposing potential structures, such as the sulfoxide derivative.

    • Conduct Forced Degradation Studies: To confirm the identity of the degradation products, perform forced degradation studies under controlled stress conditions (e.g., acid, base, oxidation, light, heat).[7][8][9] The retention times of the peaks generated in the forced degradation studies can be compared with the unknown peaks in the stability study.

    • Isolate and Characterize: For critical degradation products, isolation using preparative HPLC followed by structural elucidation using techniques like NMR and IR spectroscopy may be necessary.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[7][8][9]

1. Preparation of Stock Solution: Prepare a stock solution of 10H-Phenothiazine, 2-(ethylthio)- in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours.

  • Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol) to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.

3. Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC-UV/MS.

Illustrative HPLC Method for Purity and Stability Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and/or mass spectrometry.

  • Injection Volume: 10 µL.

Quantitative Data Summary

The following tables present illustrative data that could be obtained from stability and degradation studies. Note that these are example data and not experimental results for 10H-Phenothiazine, 2-(ethylthio)-.

Table 1: Illustrative Purity Profile of 10H-Phenothiazine, 2-(ethylthio)- Under Different Stress Conditions

Stress Condition% Parent Compound Remaining% Degradation Product 1 (e.g., Sulfoxide)% Other Degradants
Control (t=0) 99.8< 0.1< 0.1
Acid (0.1M HCl, 60°C, 24h) 95.22.52.3
Base (0.1M NaOH, 60°C, 24h) 98.11.10.8
Oxidation (3% H₂O₂, RT, 24h) 85.712.81.5
Heat (60°C, 48h) 99.10.50.4
Light (UV/Vis, 24h) 90.35.83.9

Table 2: Illustrative Long-Term Stability Data (Storage at 25°C/60% RH)

Time Point (Months)Purity (%)Appearance
0 99.8White to off-white powder
3 99.5No change
6 99.1Slight yellowish tint
12 98.2Yellowish powder

Visualizations

degradation_pathway parent 10H-Phenothiazine, 2-(ethylthio)- sulfoxide 2-(ethylthio)-10H-phenothiazine 5-oxide parent->sulfoxide Oxidation photoproducts Various Photodegradation Products parent->photoproducts Light Exposure sulfone 2-(ethylthio)-10H-phenothiazine 5,5-dioxide sulfoxide->sulfone Further Oxidation

Caption: Potential degradation pathway of 10H-Phenothiazine, 2-(ethylthio)-.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis acid Acidic Conditions hplc HPLC-UV/MS Analysis acid->hplc base Basic Conditions base->hplc oxidation Oxidative Stress oxidation->hplc heat Thermal Stress heat->hplc light Photolytic Stress light->hplc characterization Characterization of Degradation Products (NMR, IR) hplc->characterization compound 10H-Phenothiazine, 2-(ethylthio)- compound->acid Expose to Stress compound->base Expose to Stress compound->oxidation Expose to Stress compound->heat Expose to Stress compound->light Expose to Stress

Caption: Workflow for a forced degradation study.

troubleshooting_logic cluster_purity Purity Check start Inconsistent Experimental Results check_purity Check Purity (HPLC, TLC) start->check_purity pure Compound is Pure check_purity->pure impure Degradation Products Detected check_purity->impure check_storage Verify Storage Conditions fresh_solutions Prepare Fresh Solutions check_storage->fresh_solutions protect_light Protect from Light fresh_solutions->protect_light action_troubleshoot Continue Troubleshooting Other Experimental Parameters protect_light->action_troubleshoot pure->check_storage action_resynthesize Consider Purification or Resynthesis impure->action_resynthesize

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Improving the Solubility of 2-(ethylthio)phenothiazine for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with the solubility of 2-(ethylthio)phenothiazine in biological assays.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving 2-(ethylthio)phenothiazine for my cell-based assay. What are the recommended solvents?

A1: Like many phenothiazine derivatives, 2-(ethylthio)phenothiazine is a hydrophobic compound with low aqueous solubility. The recommended starting solvent is Dimethyl Sulfoxide (DMSO). Ethanol can also be used. It is crucial to first prepare a high-concentration stock solution in one of these organic solvents before diluting it into your aqueous assay medium.

Q2: My 2-(ethylthio)phenothiazine precipitates out of solution when I add it to my cell culture medium. How can I prevent this?

A2: This phenomenon, known as "crashing out," is common with hydrophobic compounds. Here are several troubleshooting steps to prevent precipitation:

  • Optimize the final DMSO concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.[1] However, the tolerance of your specific cell line should be determined.

  • Use a serial dilution method: Instead of a single large dilution, perform a series of dilutions. This gradual decrease in the organic solvent concentration can help keep the compound in solution.

  • Vortex during dilution: When adding the stock solution to the aqueous buffer, do so dropwise while vortexing or stirring vigorously to ensure rapid and uniform mixing.

  • Pre-warm the medium: Adding the compound to a pre-warmed medium (e.g., 37°C) can sometimes improve solubility.

Q3: What is the maximum concentration of 2-(ethylthio)phenothiazine I can expect to dissolve?

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected activity in biological assays.

This could be due to poor solubility leading to a lower effective concentration of the compound.

  • Visual Inspection: Before starting your experiment, visually inspect your final working solution for any signs of precipitation or cloudiness. Centrifuge a small aliquot to see if a pellet forms.

  • Solubility Confirmation: Perform a preliminary experiment to determine the kinetic solubility of 2-(ethylthio)phenothiazine in your specific assay buffer at the desired concentration.

  • Stock Solution Handling: Ensure your stock solution is properly stored (typically at -20°C or -80°C in small aliquots) and has not undergone multiple freeze-thaw cycles, which can lead to compound degradation or precipitation.

Quantitative Data

Note: The following solubility data is for structurally related phenothiazine derivatives and should be used as a guideline. The actual solubility of 2-(ethylthio)phenothiazine may vary.

SolventChlorpromazine HydrochlorideThioridazine Hydrochloride
Ethanol ~30 mg/mL~10 mg/mL
DMSO ~30 mg/mL~25 mg/mL
Methanol SolubleSoluble
Water (PBS, pH 7.2) ~10 mg/mL-

Experimental Protocols

Protocol for Preparing a Stock Solution of 2-(ethylthio)phenothiazine
  • Equilibrate: Allow the vial of lyophilized 2-(ethylthio)phenothiazine to reach room temperature before opening to prevent condensation.

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Solvent Addition: Add the calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).

  • Dissolution: Vortex or sonicate the solution until the compound is completely dissolved, resulting in a clear, particle-free solution.

  • Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol for Cell Viability (MTT) Assay

This protocol is designed to determine the effect of 2-(ethylthio)phenothiazine on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the 2-(ethylthio)phenothiazine stock solution in a complete cell culture medium. The final DMSO concentration should be kept constant across all wells, including the vehicle control.

  • Incubation: Remove the old medium and add the medium containing the different concentrations of 2-(ethylthio)phenothiazine. Incubate for the desired period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[2]

Protocol for Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for detecting apoptosis induced by 2-(ethylthio)phenothiazine using flow cytometry.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of 2-(ethylthio)phenothiazine for the specified time.[2]

  • Cell Harvesting: Collect both floating and attached cells. Wash the cells with cold PBS.[2]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[2][3]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[2]

Protocol for Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of 2-(ethylthio)phenothiazine on cell cycle progression.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 2-(ethylthio)phenothiazine as described for the apoptosis assay.[2]

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.[4]

  • Staining: Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A. Incubate for 30 minutes at 37°C in the dark.[4]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[4]

Visualizations

Experimental Workflows

G cluster_stock Stock Solution Preparation cluster_assay Biological Assay Dilution Equilibrate Equilibrate Centrifuge Centrifuge Equilibrate->Centrifuge DMSO Add_Solvent Add_Solvent Centrifuge->Add_Solvent DMSO Dissolve Dissolve Add_Solvent->Dissolve Vortex/Sonicate Store Store Dissolve->Store Stock High Conc. Stock Serial_Dilution Serial Dilution in Medium Stock->Serial_Dilution Final_Dilution Final Dilution in Assay Plate Serial_Dilution->Final_Dilution

Caption: Workflow for preparing and diluting 2-(ethylthio)phenothiazine.

Signaling Pathways

G Phenothiazine Phenothiazine D2_Receptor Dopamine D2 Receptor Phenothiazine->D2_Receptor Antagonism PI3K PI3K Phenothiazine->PI3K MAPK MAPK/ERK Phenothiazine->MAPK Akt Akt PI3K->Akt Inhibition Apoptosis Apoptosis Akt->Apoptosis Induction Cell_Cycle_Arrest Cell_Cycle_Arrest Akt->Cell_Cycle_Arrest Induction Proliferation Proliferation Akt->Proliferation Inhibition MAPK->Proliferation Inhibition

Caption: Potential signaling pathways affected by phenothiazines.

References

Technical Support Center: Crystallization of 2-(ethylthio)phenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2-(ethylthio)phenothiazine.

Frequently Asked Questions (FAQs)

Q1: What are the common problems encountered during the crystallization of 2-(ethylthio)phenothiazine?

A1: Common issues include the product "oiling out" instead of crystallizing, formation of very fine or needle-like crystals that are difficult to handle, and low overall yield. These problems often stem from the selection of an inappropriate solvent, a cooling rate that is too rapid, or the presence of impurities.

Q2: Which solvents are recommended for the recrystallization of 2-(ethylthio)phenothiazine?

A2: While specific data for 2-(ethylthio)phenothiazine is limited, information on related phenothiazine derivatives suggests that polar organic solvents are a good starting point. Ethanol is frequently used for the recrystallization of phenothiazine compounds.[1] Other potential solvents to consider, based on the solubility of similar compounds, include isopropanol, methanol, acetonitrile, and chloroform.[2][3] It is advisable to perform small-scale solvent screening to determine the optimal solvent or solvent mixture.

Q3: My product has precipitated as an oil. How can I induce crystallization?

A3: "Oiling out" is a common issue with phenothiazine derivatives.[4] Here are several techniques to address this:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of solid 2-(ethylthio)phenothiazine, add a seed crystal to the oil.

  • Solvent Addition: Add a small amount of a poor solvent (a solvent in which the compound is insoluble) to the oil with vigorous stirring.

  • Temperature Cycling: Gently warm the solution to redissolve the oil, and then allow it to cool very slowly. Sometimes, repeated cycles of warming and slow cooling can promote crystallization.

  • Solvent Evaporation: Slowly evaporate the solvent from the solution. This increases the concentration and can induce crystallization.

Q4: How can I improve the quality and size of my crystals?

A4: To obtain larger, higher-quality crystals, a slow crystallization process is crucial. After dissolving your compound in a minimal amount of hot solvent, allow the solution to cool to room temperature as slowly as possible. You can insulate the flask to slow down the cooling rate. Once at room temperature, further cooling in a refrigerator or freezer can help to maximize the yield. Avoid agitating the solution during crystal growth.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Product "oils out" Solvent is too good (compound is too soluble). Cooling is too rapid. Presence of impurities.Add a small amount of a poor solvent. Allow the solution to cool more slowly. Consider further purification of the crude product (e.g., column chromatography) before crystallization.
No crystals form Compound is too soluble in the chosen solvent. Solution is not saturated.Reduce the amount of solvent used. Partially evaporate the solvent. Add a poor solvent to induce precipitation. Cool the solution to a lower temperature.
Poor crystal quality (needles, fine powder) Rapid crystallization.Slow down the cooling rate. Use a solvent system where the compound has moderate solubility.
Low yield Compound is still soluble in the mother liquor. Premature crystallization during hot filtration.Cool the filtrate to a lower temperature for a longer period. Ensure the filtration apparatus is pre-heated before filtering the hot solution. Concentrate the mother liquor to obtain a second crop of crystals.
Discolored crystals Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). Perform an additional recrystallization.

Data Presentation

Table 1: Solubility of Phenothiazine and Related Derivatives in Various Solvents

Compound Solvent Solubility Reference
PhenothiazineWaterInsoluble[5]
EthanolSlightly soluble[5][6]
EtherSlightly soluble[5]
ChloroformSlightly soluble[5]
Propylene GlycolSoluble[6]
Chlorpromazine HClEthanol~30 mg/mL[2]
DMSO~30 mg/mL[2]
MethanolSoluble[2]
ChloroformSoluble[2]
Thioridazine HClEthanol~10 mg/mL[2]
DMSO~25 mg/mL[2]
MethanolSoluble[2]
ChloroformSoluble[2]

Note: This table provides a general guide. The solubility of 2-(ethylthio)phenothiazine may vary. It is recommended to perform experimental solubility tests.

Experimental Protocols

General Recrystallization Protocol:

  • Solvent Selection: In a small test tube, add a small amount of your crude 2-(ethylthio)phenothiazine. Add a potential solvent dropwise at room temperature until the solid dissolves. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude 2-(ethylthio)phenothiazine in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored due to impurities, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath or refrigerator.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.

Mandatory Visualization

Crystallization_Troubleshooting_Workflow start Start Crystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals Crystals Formed observe->crystals Success oil Product Oiled Out observe->oil Problem no_precipitate No Precipitate observe->no_precipitate Problem filter_dry Filter and Dry Crystals crystals->filter_dry troubleshoot_oil Troubleshoot Oiling Out (Scratch, Seed, Add Poor Solvent) oil->troubleshoot_oil troubleshoot_no_precipitate Troubleshoot No Precipitate (Concentrate, Add Poor Solvent, Cool) no_precipitate->troubleshoot_no_precipitate troubleshoot_oil->cool troubleshoot_no_precipitate->cool

Caption: A general workflow for troubleshooting common crystallization issues.

Solvent_Selection_Decision_Tree start Start Solvent Selection solubility_rt Is the compound soluble in the solvent at room temperature? start->solubility_rt solubility_hot Is the compound soluble in the boiling solvent? solubility_rt->solubility_hot No bad_solvent_too_good Solvent is too good. (Consider for solvent pair) solubility_rt->bad_solvent_too_good Yes good_solvent Good Recrystallization Solvent solubility_hot->good_solvent Yes bad_solvent_too_poor Solvent is too poor. (Consider for solvent pair or washing) solubility_hot->bad_solvent_too_poor No end Proceed to Recrystallization good_solvent->end

Caption: A decision tree to guide the selection of an appropriate recrystallization solvent.

References

Technical Support Center: Synthesis of 2-(ethylthio)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing impurities in the synthesis of 2-(ethylthio)-10H-phenothiazine. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for producing highly pure 2-(ethylthio)-10H-phenothiazine?

A1: A robust and regioselective method involves a multi-step synthesis starting from 10H-phenothiazine. This process includes N-protection, regioselective functionalization at the 2-position, and subsequent S-ethylation. This method is advantageous as it provides high yields and excellent purity, minimizing the formation of isomeric impurities.[1]

Q2: What are the most common impurities encountered in the synthesis of 2-(ethylthio)-10H-phenothiazine?

A2: Common impurities may include the starting material (10H-phenothiazine), the 2-mercapto-phenothiazine intermediate, the disulfide byproduct formed from the oxidation of 2-mercapto-phenothiazine, and potentially N-ethylated phenothiazine. Isomeric impurities, such as 3-(ethylthio)-10H-phenothiazine, can also be a significant issue if the synthesis is not regioselective.

Q3: How can I monitor the progress of the reaction and the purity of the product?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. For purity analysis of the final product, High-Performance Liquid Chromatography (HPLC) is recommended.[1] A reverse-phase HPLC method with a C18 column and a mobile phase consisting of acetonitrile and water with a small amount of formic or phosphoric acid is generally suitable for separating phenothiazine derivatives.[2][3]

Q4: My final product is a different color than expected. What could be the cause?

A4: Phenothiazine and its derivatives are susceptible to oxidation, which can result in colored impurities. It is crucial to handle these compounds under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating and purification steps.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction in any of the steps. - Suboptimal reaction temperature. - Degradation of intermediates or product. - Mechanical losses during workup and purification.- Monitor the reaction by TLC to ensure completion. - Optimize the reaction temperature for each step. - Maintain an inert atmosphere to prevent oxidation. - Ensure efficient extraction and careful handling during purification.
Multiple Spots on TLC / Peaks in HPLC - Presence of unreacted starting materials or intermediates. - Formation of byproducts (e.g., disulfide, N-ethylation). - Isomeric impurities.- Ensure complete conversion of starting materials. - Use a slight excess of the ethylating agent, but avoid a large excess to minimize side reactions. - Follow a regioselective synthesis route.[1] - Purify the final product using column chromatography.
Product is Unstable and Decomposes - Oxidation of the phenothiazine ring system or the thiol intermediate.- Store intermediates and the final product under an inert atmosphere and protected from light. - Use degassed solvents.
Difficulty in Isolating the Product - Product may be oily or difficult to crystallize.- After column chromatography, use a suitable solvent system for recrystallization. Hexane/ethyl acetate mixtures are often effective for purifying phenothiazine derivatives.

Experimental Protocols

The following is a detailed methodology for the synthesis of 2-(ethylthio)-10H-phenothiazine, adapted from a process for the synthesis of 2-methylthio-phenothiazine.[1]

Step 1: Synthesis of 10-formyl-phenothiazine (N-protection)
  • To a solution of 10H-phenothiazine in a suitable solvent (e.g., toluene), add an acylating agent such as formic acid.

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization.

Step 2: Synthesis of 10-formyl-phenothiazine-2-sulfinic acid
  • Suspend aluminum trichloride in a cold (-5 to 0 °C) solvent like carbon disulfide.

  • Bubble sulfur dioxide gas through the suspension.

  • Add a solution of 10-formyl-phenothiazine in the same solvent to the mixture.

  • Allow the reaction to proceed at a controlled temperature (e.g., reflux for 3 hours).[1]

  • After the reaction is complete, carefully quench the reaction mixture with water and extract the product with an organic solvent like dichloromethane.

Step 3: Reduction to 2-mercapto-10-formyl-phenothiazine
  • To the solution of 10-formyl-phenothiazine-2-sulfinic acid, add a reducing agent such as zinc powder.

  • Slowly add hydrochloric acid to the mixture while maintaining a low temperature.

  • Heat the mixture to reflux for several hours to ensure complete reduction.[1]

  • After cooling, separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

Step 4: S-ethylation and Deprotection to 2-(ethylthio)-10H-phenothiazine
  • To the solution of 2-mercapto-10-formyl-phenothiazine, add a suitable base (e.g., sodium hydroxide solution).

  • Add an ethylating agent, such as ethyl iodide or diethyl sulfate.

  • Stir the reaction mixture at room temperature until the S-ethylation is complete (monitor by TLC).

  • The formyl protecting group is often cleaved under these basic conditions. If not, a separate hydrolysis step with aqueous base is required.

  • Extract the final product with an organic solvent.

  • Wash the organic layer, dry it, and remove the solvent.

  • Purify the crude 2-(ethylthio)-10H-phenothiazine by column chromatography on silica gel.

Data Presentation

Table 1: Potential Impurities and Control Strategies

ImpurityPlausible m/z [M]+Identification MethodFormation PathwayControl Strategy
10H-Phenothiazine199.05HPLC, TLC, MSIncomplete N-acylationEnsure complete conversion in Step 1.
2-mercapto-phenothiazine231.02HPLC, TLC, MSIncomplete S-ethylationUse a slight excess of the ethylating agent; monitor reaction to completion.
Bis(phenothiazin-2-yl) disulfide460.03HPLC, TLC, MSOxidation of 2-mercapto-phenothiazineMaintain an inert atmosphere during and after the reduction step.
10-ethyl-2-(ethylthio)-phenothiazine287.09HPLC, TLC, MSN-ethylation side reactionUse a protected phenothiazine; control reaction conditions during S-ethylation.
3-(ethylthio)-10H-phenothiazine259.05HPLC, MSLack of regioselectivityEmploy a regioselective synthesis route as described in the protocol.[1]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Sulfinylation cluster_step3 Step 3: Reduction cluster_step4 Step 4: S-ethylation & Deprotection cluster_purification Purification A 10H-Phenothiazine S1 N-formylation A->S1 B Formic Acid B->S1 P1 10-formyl-phenothiazine S1->P1 S2 Reaction with SO2/AlCl3 P1->S2 P2 10-formyl-phenothiazine-2-sulfinic acid S2->P2 S3 Reduction with Zn/HCl P2->S3 P3 2-mercapto-10-formyl-phenothiazine S3->P3 S4 S-ethylation & Hydrolysis P3->S4 P4 Crude 2-(ethylthio)-10H-phenothiazine S4->P4 PUR Column Chromatography P4->PUR FIN Pure 2-(ethylthio)-10H-phenothiazine PUR->FIN troubleshooting_logic Start Low Purity in Final Product (HPLC/TLC Analysis) Impurity1 Peak at retention time of 2-mercapto-phenothiazine? Start->Impurity1 Impurity2 Peak at retention time of starting phenothiazine? Start->Impurity2 Impurity3 Multiple unidentified peaks? Start->Impurity3 Impurity1->Impurity2 No Cause1 Incomplete S-ethylation Impurity1->Cause1 Yes Impurity2->Impurity3 No Cause2 Incomplete N-acylation or premature deprotection Impurity2->Cause2 Yes Cause3 Side reactions (e.g., oxidation, isomer formation, N-alkylation) Impurity3->Cause3 Yes Solution1 Increase reaction time or use slight excess of ethylating agent. Cause1->Solution1 Solution2 Verify completion of Step 1. Check stability of protected intermediate. Cause2->Solution2 Solution3 Use inert atmosphere. Verify regioselectivity of sulfinylation. Optimize S-ethylation conditions. Cause3->Solution3

References

Technical Support Center: Scaling Up the Production of 2-(ethylthio)phenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 2-(ethylthio)phenothiazine. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 2-(ethylthio)phenothiazine?

A1: The most widely recognized and scalable synthesis is a three-step process starting from commercially available phenothiazine. This method offers high regioselectivity and employs readily available, cost-effective reagents. The key stages are:

  • N-Acylation of Phenothiazine: The nitrogen atom of the phenothiazine ring is protected with an acyl group, typically formyl or acetyl, to direct the subsequent functionalization to the 2-position.

  • Formation of 2-Mercaptophenothiazine: The N-acylated phenothiazine undergoes sulfinylation followed by reduction to introduce a thiol group at the 2-position.

  • S-Ethylation of 2-Mercaptophenothiazine: The final step involves the alkylation of the thiol group with a suitable ethylating agent to yield 2-(ethylthio)phenothiazine.

Q2: Why is N-acylation a necessary first step?

A2: N-acylation of the phenothiazine core is crucial for directing the subsequent electrophilic substitution to the 2-position of the phenothiazine ring. This protecting group strategy prevents side reactions at the nitrogen atom and ensures high regioselectivity, which is essential for obtaining the desired isomer and simplifying purification.

Q3: What are the most common challenges when scaling up this synthesis?

A3: Common challenges during scale-up include:

  • Low Yields: Often due to incomplete reactions, side reactions, or product degradation under harsh conditions.

  • Impurity Profile: Formation of byproducts such as the 4-substituted isomer, over-alkylated products, or oxidized impurities (disulfides).

  • Purification: Removal of unreacted starting materials, byproducts, and catalyst residues can be challenging at a larger scale, often requiring multiple recrystallization steps or column chromatography.

  • Reaction Control: Managing exothermic reactions and ensuring efficient mixing at a larger scale is critical for safety and product quality.

Q4: What analytical methods are recommended for monitoring the reaction and ensuring product purity?

A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring reaction progress and assessing the purity of the final product. Thin Layer Chromatography (TLC) can be used for rapid, qualitative checks during the reaction. For structural confirmation and impurity identification, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

Experimental Protocols

Step 1: Synthesis of N-Formylphenothiazine

This protocol is adapted from established methods for the N-acylation of phenothiazine.[1][2]

Materials:

  • Phenothiazine

  • Acetonitrile

  • Formic acid

Procedure:

  • In a dry, three-necked flask equipped with a stirrer and reflux condenser, add phenothiazine and acetonitrile. The amount of acetonitrile should be sufficient to fully dissolve the phenothiazine.

  • While stirring, add formic acid to the mixture.

  • Heat the reaction mixture to reflux and maintain this temperature for 2 hours.

  • After the reaction is complete, allow the mixture to cool naturally to room temperature.

  • Light-yellow, needle-shaped crystals of N-formylphenothiazine will precipitate out of the solution.

  • Isolate the crystals by filtration and wash with a small amount of cold acetonitrile.

  • Dry the product under vacuum. The yield is typically high, approaching 100%, and the product is often pure enough for the next step without further purification.[1]

Step 2: Synthesis of 2-Mercaptophenothiazine

This procedure is based on a patented method for the regioselective functionalization of N-acyl-phenothiazine.[3][4]

Materials:

  • N-Formylphenothiazine

  • Aluminum trichloride (AlCl₃)

  • Sulfur dioxide (SO₂)

  • Methylene chloride (CH₂Cl₂)

  • Zinc powder

  • Hydrochloric acid (HCl)

Procedure:

  • In a reaction vessel, suspend aluminum trichloride in methylene chloride under a sulfur dioxide atmosphere.

  • Add N-formylphenothiazine to the mixture and stir at a controlled temperature (e.g., 60-65°C) for several hours to form the N-acyl-phenothiazine-2-sulfinic acid intermediate.

  • After completion, cool the reaction mixture and dilute with additional methylene chloride.

  • For the reduction, add zinc powder to the solution at room temperature, followed by the slow addition of concentrated hydrochloric acid over several hours.

  • Heat the mixture to reflux for a few hours to ensure complete reduction.

  • After cooling, filter the mixture to remove any remaining solids.

  • Separate the organic phase, wash with water, and then treat with an aqueous base (e.g., sodium hydroxide) to hydrolyze the formyl group and form the sodium salt of 2-mercaptophenothiazine.

  • Acidify the aqueous solution to precipitate 2-mercaptophenothiazine, which can then be filtered, washed with water, and dried.

Step 3: Synthesis of 2-(ethylthio)phenothiazine

This final step involves the S-ethylation of the 2-mercaptophenothiazine intermediate.[3]

Materials:

  • 2-Mercaptophenothiazine

  • A suitable base (e.g., sodium hydroxide, potassium carbonate)

  • A suitable solvent (e.g., ethanol, DMF)

  • Ethylating agent (e.g., ethyl iodide, diethyl sulfate)

Procedure:

  • Dissolve 2-mercaptophenothiazine in a suitable solvent in a reaction flask.

  • Add a base to deprotonate the thiol and form the more nucleophilic thiolate.

  • Slowly add the ethylating agent to the reaction mixture at room temperature. The reaction is typically exothermic, so cooling may be necessary to maintain a controlled temperature.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or HPLC).

  • Once the reaction is complete, the product can be isolated by quenching the reaction with water and extracting the product into an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude 2-(ethylthio)phenothiazine by recrystallization from a suitable solvent such as ethanol.

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of 2-(ethylthio)phenothiazine

StepReactantsCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1. N-Formylation Phenothiazine, Formic Acid-AcetonitrileReflux2>95
2. Sulfinylation & Reduction N-Formylphenothiazine, SO₂, ZnAlCl₃, HClMethylene Chloride60-65 & Reflux18-2460-70
3. S-Ethylation 2-Mercaptophenothiazine, Ethyl IodideNaOH or K₂CO₃Ethanol or DMF25-502-680-90 (estimated)

Note: The yield for Step 3 is an estimation based on typical S-alkylation reactions of aromatic thiols. Optimization may be required to achieve higher yields.

Troubleshooting Guides

Low Yield in N-Acylation (Step 1)
Observed Problem Potential Cause Recommended Solution
Incomplete reactionInsufficient reaction time or temperature.Increase reflux time and monitor reaction progress by TLC. Ensure the reaction is at the appropriate reflux temperature.
Product decompositionExcessive heating.Use a controlled heating source (oil bath) to maintain a steady reflux without overheating.
Low Yield in 2-Mercaptophenothiazine Formation (Step 2)
Observed Problem Potential Cause Recommended Solution
Incomplete sulfinylationInactive AlCl₃.Use fresh, anhydrous aluminum trichloride. Ensure the reaction is carried out under a dry, inert atmosphere.
Incomplete reductionInsufficient reducing agent or acid.Ensure the correct stoichiometry of zinc powder and hydrochloric acid. Increase reaction time for the reduction step if necessary.
Side reactionsOverheating during sulfinylation.Maintain the recommended temperature range for the sulfinylation reaction.
Low Yield and Impurities in S-Ethylation (Step 3)
Observed Problem Potential Cause Recommended Solution
Low yieldIncomplete reaction.Ensure a slight excess of the ethylating agent is used. Consider a more polar aprotic solvent like DMF to increase the reaction rate.
Thiol oxidation to disulfide.Perform the reaction under an inert atmosphere (nitrogen or argon). Use degassed solvents.
Formation of N-ethylated byproductReaction temperature is too high.Maintain a lower reaction temperature (room temperature) and monitor for the formation of the N-alkylated product by HPLC.
Presence of unreacted 2-mercaptophenothiazineInsufficient base or ethylating agent.Ensure at least one equivalent of base is used to fully deprotonate the thiol. Use a slight excess of the ethylating agent.

Visualizations

experimental_workflow cluster_step1 Step 1: N-Formylation cluster_step2 Step 2: Formation of 2-Mercaptophenothiazine cluster_step3 Step 3: S-Ethylation phenothiazine Phenothiazine reflux Reflux (2h) phenothiazine->reflux formic_acid Formic Acid formic_acid->reflux acetonitrile Acetonitrile acetonitrile->reflux n_formylphenothiazine N-Formylphenothiazine reflux->n_formylphenothiazine sulfinylation Sulfinylation (SO2, AlCl3) n_formylphenothiazine->sulfinylation reduction Reduction (Zn, HCl) sulfinylation->reduction mercapto 2-Mercaptophenothiazine reduction->mercapto ethylation Ethylation (Ethyl Iodide, Base) mercapto->ethylation final_product 2-(ethylthio)phenothiazine ethylation->final_product

Caption: Experimental workflow for the synthesis of 2-(ethylthio)phenothiazine.

troubleshooting_workflow start Low Yield or Impurities in Final Product check_step1 Review N-Formylation Step start->check_step1 check_step2 Review Mercapto Formation check_step1->check_step2 No step1_issues Incomplete reaction? Product decomposition? check_step1->step1_issues Yes check_step3 Review S-Ethylation Step check_step2->check_step3 No step2_issues Inactive reagents? Incomplete reduction? Side reactions? check_step2->step2_issues Yes step3_issues Oxidation to disulfide? N-ethylation? Incomplete reaction? check_step3->step3_issues Yes solution1 Increase reflux time. Control temperature. step1_issues->solution1 solution2 Use fresh anhydrous reagents. Increase reduction time. step2_issues->solution2 solution3 Use inert atmosphere. Control temperature. Use excess ethylating agent. step3_issues->solution3

References

Technical Support Center: Functionalization of 2-(ethylthio)phenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the chemical functionalization of 2-(ethylthio)phenothiazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on the 2-(ethylthio)phenothiazine molecule?

A1: The 2-(ethylthio)phenothiazine scaffold presents several potential sites for functionalization. The primary reactive positions are the nitrogen atom (N-10) of the phenothiazine ring and the aromatic carbons. The nitrogen atom is a nucleophilic center and readily undergoes reactions like alkylation and acylation.[1][2] The aromatic ring can be functionalized through electrophilic substitution or metal-catalyzed cross-coupling reactions.[3][4] The ethylthio group itself is generally stable but can be oxidized under strong conditions.[5]

Q2: I am planning an N-alkylation of 2-(ethylthio)phenothiazine. What are the standard conditions?

A2: N-alkylation is a common functionalization for phenothiazines.[2] Typical conditions involve reacting the 2-(ethylthio)phenothiazine with an alkyl halide (e.g., alkyl iodide or bromide) in the presence of a base in a polar aprotic solvent. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or potassium tert-butoxide.[1][6] Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are frequently used.[6][7] The reaction temperature can range from room temperature to reflux, depending on the reactivity of the alkylating agent.[1]

Q3: How can I achieve C-H functionalization on the phenothiazine ring without affecting the N-H bond?

A3: Selective C-H functionalization requires protecting the reactive N-H group.[3][8] Acylation of the nitrogen with groups like acetyl or benzoyl is a common strategy.[9][10] Once the nitrogen is protected, electrophilic substitution reactions such as formylation (Vilsmeier-Haack reaction) or Friedel-Crafts acylation can be directed to the aromatic rings, typically at the C3 and C7 positions.[9][11] More advanced methods, like gold-catalyzed carbene transfer, can also achieve regioselective C-H functionalization on N-protected phenothiazines.[3][8]

Q4: Is it possible to perform a Suzuki or other palladium-catalyzed cross-coupling reaction on 2-(ethylthio)phenothiazine?

A4: Yes, palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the phenothiazine core.[12] To perform a Suzuki coupling, you would first need to introduce a halogen (e.g., bromine or iodine) onto the aromatic ring of the 2-(ethylthio)phenothiazine. This halogenated derivative can then be coupled with a boronic acid in the presence of a palladium catalyst (like Pd(PPh3)4 or Pd(OAc)2), a base (such as K2CO3 or Cs2CO3), and a suitable solvent system.[4][13]

Q5: What challenges might I face regarding regioselectivity when functionalizing the aromatic rings?

A5: The phenothiazine ring system has multiple positions available for substitution, leading to potential challenges in controlling regioselectivity. In electrophilic substitutions on the unprotected phenothiazine, the substitution pattern can be complex. However, with an N-acyl protecting group, electrophilic attack is often directed to the C3 and C7 positions, which are para to the nitrogen atom.[9] Direct lithiation can also be complex; while reaction with two equivalents of n-BuLi is often assumed to form a dilithio species, the actual outcome can depend heavily on the electrophile used, sometimes leading to C1-acylation via an anionic N-Fries rearrangement.[14]

Troubleshooting Guides

N-Alkylation Reactions
ProblemPossible CauseRecommended Solution
Low to No Product Yield 1. Ineffective Base: The base may not be strong enough to deprotonate the N-H of the phenothiazine.[6] 2. Poor Reagent Solubility: Reagents may not be fully dissolved in the chosen solvent.[6] 3. Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.[1]1. Switch to a stronger base, such as sodium hydride (NaH). Ensure it is fresh and handled under anhydrous conditions. 2. Change to a more polar aprotic solvent like DMF or DMSO. 3. Increase the reaction temperature, potentially to reflux, and monitor the reaction by TLC.
Formation of Side Products 1. Over-alkylation: If the alkylating agent has multiple reactive sites. 2. Decomposition: The alkylating agent or product may be unstable under the reaction conditions.1. Use an alkylating agent with a single reactive site. 2. Lower the reaction temperature and monitor the reaction closely to stop it upon consumption of the starting material.[6]
Reaction Stalls (Incomplete Conversion) 1. Poor Solubility: Reagents precipitating out of solution during the reaction. 2. Catalyst Poisoning (if applicable): Trace impurities like water inhibiting the catalyst.1. Add a co-solvent or switch to a solvent with better solubilizing properties. 2. Ensure all reagents and solvents are pure and anhydrous.
Friedel-Crafts Acylation (on N-Protected Substrate)
ProblemPossible CauseRecommended Solution
Low Yield 1. Insufficient Lewis Acid: Not enough AlCl₃ to activate the acyl chloride and coordinate to the N-acyl and sulfur atoms. 2. Deactivation of Catalyst: Moisture in the reaction vessel hydrolyzing the AlCl₃.[9]1. Use at least 2-3 equivalents of AlCl₃. The N-acyl group and the sulfur atom can both coordinate, requiring more catalyst. 2. Ensure the reaction is run under strictly anhydrous conditions with dry solvent (e.g., CS₂ or CH₂Cl₂).[9]
No Reaction 1. N-Acyl group is too deactivating. 2. Poor quality of AlCl₃. 1. Consider using a less deactivating N-protecting group if possible. 2. Use freshly opened or sublimed AlCl₃.
Formation of Multiple Isomers 1. Reaction temperature is too high, leading to loss of regioselectivity or acyl group migration.1. Maintain a low reaction temperature (e.g., 0 °C to room temperature) during the addition and reaction phases.

Quantitative Data Summary

The following table summarizes yields for representative phenothiazine functionalization reactions found in the literature. While not all examples use 2-(ethylthio)phenothiazine specifically, they provide a benchmark for expected outcomes on similar scaffolds.

Reaction TypeSubstrateReagents & ConditionsProductYield (%)Reference
N-Alkylation 10H-PhenothiazineEthylchloroacetate, K₂CO₃, Acetone, RefluxEthyl 2-(10H-phenothiazin-10-yl)acetate- (Not specified)[15]
N-Acylation 10H-PhenothiazineChloroacetyl chloride, Dry Benzene, 50-60°CN-(2-Chloroacetyl) phenothiazine- (Not specified)[1]
Friedel-Crafts Acylation 10-AcetylphenothiazineAcetyl chloride, AlCl₃, CS₂2,10-Diacetylphenothiazine- (Not specified)[9]
Vilsmeier-Haack Formylation 10-Alkyl-10H-phenothiazinePOCl₃, DMF10-Alkyl-10H-phenothiazine-3-carbaldehydeGood[11]
C-H Functionalization N-Protected PhenothiazineAryldiazoacetate, (L1)AuCl, AgSbF₆, DCM3-functionalized phenothiazineup to 77%[3][16]
One-Pot Thio-substitution 1,4-BenzoquinoneAlkylthiol, NaIO₄, then 2-Aminothiophenol2-(Alkylthio)-3H-phenothiazin-3-one18-78%[17]

Experimental Protocols

Protocol 1: General N-Alkylation of a Phenothiazine Scaffold

This protocol is a generalized procedure based on common N-alkylation methods.[1][6]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 2-(ethylthio)phenothiazine (1.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The formation of the sodium salt of the phenothiazine may be observed.

  • Alkylating Agent: Cool the mixture back to 0 °C and add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, gentle heating (e.g., 50-60 °C) may be required.

  • Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Friedel-Crafts Acylation of N-Acetylphenothiazine

This protocol is adapted from the acylation of N-acylphenothiazines.[9] An N-acetyl derivative of 2-(ethylthio)phenothiazine would be the required starting material.

  • Preparation: To a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, add aluminum chloride (AlCl₃, 3.0 eq) and anhydrous carbon disulfide (CS₂).

  • Reagent Addition: Cool the suspension to 0 °C. Add the acyl chloride (e.g., acetyl chloride, 1.5 eq) dropwise.

  • Substrate Addition: Add a solution of N-acetyl-2-(ethylthio)phenothiazine (1.0 eq) in anhydrous CS₂ dropwise over 30 minutes, keeping the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with concentrated HCl.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Purification: Wash the combined organic layers with water, sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product, a diacylated phenothiazine, can be purified by column chromatography or recrystallization.

  • Deacylation (Optional): The N-acetyl group can be removed by refluxing the product with alcoholic potassium hydroxide (KOH) or HCl in ethanol to yield the C-acylated, N-H free product.[9]

Visualizations

G cluster_start Starting Material cluster_paths Functionalization Pathways cluster_n_func N-Functionalization cluster_c_func C-Functionalization start 2-(ethylthio)phenothiazine N_Alk N-Alkylation (Alkyl Halide, Base) start->N_Alk N_Acyl N-Acylation (Acyl Halide) start->N_Acyl Protect 1. N-Protection (e.g., Acylation) start->Protect Halogenation 1. Halogenation start->Halogenation FC_Acyl 2. Friedel-Crafts Acylation Protect->FC_Acyl Vilsmeier 2. Vilsmeier-Haack Formylation Protect->Vilsmeier Coupling 2. Pd-Catalyzed Cross-Coupling Halogenation->Coupling G Start Low Yield in N-Alkylation Cause1 Reagents Insoluble? Start->Cause1 Cause2 Base Strong Enough? Start->Cause2 Cause3 Temp Too Low? Start->Cause3 Sol1 Switch to more polar solvent (e.g., DMF) Cause1->Sol1 Yes Sol2 Use stronger base (e.g., NaH) Cause2->Sol2 No Sol3 Increase reaction temperature Cause3->Sol3 Yes G cluster_mol Regioselectivity of Electrophilic Attack mol N-Acyl-2-(ethylthio)phenothiazine C3_C7 Major Products (C3 & C7 positions) Para to Nitrogen mol->C3_C7 Electronically Favored Other Minor Products (Other positions) mol->Other Sterically/Electronically Disfavored E_plus Electrophile (E+) E_plus->mol

References

preventing oxidation of 2-(ethylthio)-10H-phenothiazine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(ethylthio)-10H-phenothiazine to prevent its oxidation.

Frequently Asked Questions (FAQs)

Q1: What is 2-(ethylthio)-10H-phenothiazine, and why is its stability important?

A1: 2-(ethylthio)-10H-phenothiazine is a derivative of phenothiazine, a class of compounds with significant interest in pharmaceutical research due to their wide range of biological activities. The stability of this compound is crucial because its oxidation can lead to the formation of impurities, such as sulfoxides, which may result in decreased potency, altered biological activity, and potential safety concerns in experimental assays and drug development.[1][2]

Q2: What are the primary causes of 2-(ethylthio)-10H-phenothiazine degradation during storage?

A2: The primary cause of degradation for 2-(ethylthio)-10H-phenothiazine, like other phenothiazine derivatives, is oxidation.[1][2] This can be initiated by several factors, including:

  • Exposure to light (Photooxidation): Phenothiazines are known to be photosensitive and can degrade upon exposure to light, leading to the formation of cytotoxic photoproducts.[3][4]

  • Exposure to air (Autoxidation): The presence of oxygen can lead to the spontaneous oxidation of the sulfur atom in the phenothiazine ring.

  • Elevated temperatures: Higher temperatures can accelerate the rate of oxidative degradation.[5]

  • Presence of oxidizing agents: Contact with incompatible materials that act as oxidizing agents can promote degradation.[6][7][8]

Q3: What are the visible signs of 2-(ethylthio)-10H-phenothiazine oxidation?

A3: A common visual indicator of phenothiazine oxidation is a change in color. For instance, colorless epinephrine solutions can turn amber upon oxidation.[3] While specific color changes for 2-(ethylthio)-10H-phenothiazine are not widely documented, any deviation from its initial appearance, such as discoloration (e.g., yellowing or browning) or the formation of precipitates, may suggest degradation.

Q4: How should I store 2-(ethylthio)-10H-phenothiazine to minimize oxidation?

A4: To minimize oxidation, 2-(ethylthio)-10H-phenothiazine should be stored under the following conditions:

  • In the dark: Protect the compound from light by storing it in an amber vial or a light-blocking container.[4]

  • Under an inert atmosphere: For long-term storage, consider purging the container with an inert gas like argon or nitrogen to displace oxygen.

  • At low temperatures: Store the compound in a cool place. For long-term storage, refrigeration or freezing is recommended, depending on the solvent if it is in solution.

  • In a tightly sealed container: Ensure the container is well-sealed to prevent exposure to air and moisture.[6][7][8]

Q5: Can I use antioxidants to prevent the oxidation of 2-(ethylthio)-10H-phenothiazine?

A5: Yes, the use of antioxidants can be an effective strategy to inhibit the oxidation of phenothiazine derivatives. Common antioxidants used in pharmaceuticals and research include butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT).[9][10][11][12][13] The selection and concentration of an antioxidant should be carefully considered and may require experimental validation for your specific application.

Troubleshooting Guide

Issue 1: My 2-(ethylthio)-10H-phenothiazine solution has changed color. What should I do?

  • Question: You observe a noticeable color change in your stock or working solution of 2-(ethylthio)-10H-phenothiazine.

  • Possible Cause: Color change is a strong indicator of oxidative degradation. This is likely due to exposure to light, air, or elevated temperatures.

  • Solution:

    • Do not use the solution for critical experiments. The presence of degradation products can lead to unreliable and inaccurate results.

    • Prepare a fresh solution from a solid stock of the compound that has been stored properly.

    • Review your storage and handling procedures. Ensure that solutions are stored in amber vials, protected from light, and kept at the recommended temperature. For solutions, consider purging with an inert gas before sealing.

Issue 2: I am observing inconsistent results in my experiments using 2-(ethylthio)-10H-phenothiazine.

  • Question: You are experiencing variability in your experimental outcomes, such as a decrease in the expected biological activity.

  • Possible Causes:

    • Compound Degradation: The compound may have oxidized over time, leading to a lower effective concentration of the active molecule.

    • Inconsistent Solubilization: Phenothiazine solubility can be pH-dependent, and incomplete dissolution can lead to inconsistent concentrations.[4]

    • Adsorption to Plasticware: Phenothiazines can adsorb to plastic surfaces, reducing the actual concentration in your assay.[4]

  • Solution:

    • Assess Compound Integrity: Use an analytical method like High-Performance Liquid Chromatography (HPLC) to check the purity of your stock solution and look for degradation products.

    • Optimize Solubilization: Ensure the compound is fully dissolved. You may need to adjust the pH of your buffer or use a different solvent system. Always vortex thoroughly and visually inspect for any undissolved particles.[4]

    • Use Low-Binding Materials: Utilize low-adsorption microplates and pipette tips to minimize loss of the compound.[4]

    • Prepare Fresh Solutions: Prepare working solutions fresh from a properly stored solid stock for each experiment to ensure consistency.

Issue 3: I suspect my solid stock of 2-(ethylthio)-10H-phenothiazine has degraded.

  • Question: You have reasons to believe your solid sample of the compound is no longer pure.

  • Possible Cause: Improper long-term storage, such as exposure to light, air, or high humidity, can lead to the degradation of the solid compound.

  • Solution:

    • Analytical Verification: The most reliable way to confirm the purity of your solid stock is through analytical techniques such as HPLC, Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Visual Inspection: While not definitive, a change in the physical appearance of the powder (e.g., color, texture) can be an initial sign of degradation.

    • Procure a New Batch: If significant degradation is confirmed or suspected, it is best to obtain a fresh batch of the compound from a reputable supplier.

Data Presentation

Table 1: Recommended Storage Conditions for 2-(ethylthio)-10H-phenothiazine

ParameterSolid FormIn Solution
Temperature 2-8°C (Long-term)-20°C or -80°C (Long-term)
Room Temperature (Short-term)2-8°C (Short-term)
Light Protect from light (Amber vial)Protect from light (Amber vial)
Atmosphere Store under inert gas (e.g., Argon) for long-termPurge with inert gas before sealing
Container Tightly sealed, appropriate for chemical storageTightly sealed, appropriate for solvent

Table 2: Material Compatibility

CompatibleIncompatible
Glass containers (especially amber)Strong oxidizing agents
Polytetrafluoroethylene (PTFE)Strong acids
Polypropylene (for short-term use)Untreated wooden shelves/cabinets[7]
Inert gases (Argon, Nitrogen)Combustible materials

Experimental Protocols

Protocol: Accelerated Stability Study of 2-(ethylthio)-10H-phenothiazine

This protocol outlines a method for assessing the stability of 2-(ethylthio)-10H-phenothiazine under accelerated degradation conditions.

1. Objective: To evaluate the stability of 2-(ethylthio)-10H-phenothiazine under various stress conditions (light, heat, and oxidation) and to identify potential degradation products.

2. Materials:

  • 2-(ethylthio)-10H-phenothiazine

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Hydrogen peroxide (30%)

  • High-purity nitrogen or argon gas

  • Amber and clear HPLC vials

  • Calibrated oven

  • Photostability chamber (compliant with ICH Q1B guidelines)[14][15][16][17][18]

  • HPLC system with a UV or PDA detector

3. Sample Preparation:

  • Prepare a stock solution of 2-(ethylthio)-10H-phenothiazine (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

  • Aliquot the stock solution into amber and clear HPLC vials for each stress condition.

4. Stress Conditions (Forced Degradation):

  • Photostability:

    • Expose samples in clear vials to a light source in a photostability chamber according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).[14][16][17]

    • Keep control samples in amber vials wrapped in foil in the same chamber to exclude light.

  • Thermal Stability:

    • Place samples in amber vials in a calibrated oven at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).

    • Store control samples at the recommended storage temperature (e.g., 2-8°C).

  • Oxidative Degradation:

    • To samples in amber vials, add a small volume of a dilute hydrogen peroxide solution (e.g., 3%).

    • Incubate at room temperature for a set time, monitoring for changes.

    • Prepare a control sample with the addition of water instead of hydrogen peroxide.

5. Analytical Method (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by UV-Vis scan).

  • Injection Volume: 10 µL.

  • Analysis: Analyze the stressed samples and their corresponding controls at various time points.

6. Data Analysis:

  • Calculate the percentage of 2-(ethylthio)-10H-phenothiazine remaining in each stressed sample compared to the control.

  • Identify and quantify any major degradation products by comparing the chromatograms of stressed and control samples.

  • Determine the primary degradation pathways based on the conditions that caused the most significant degradation.

Visualizations

TroubleshootingOxidation start Start: Suspected Oxidation of 2-(ethylthio)-10H-phenothiazine issue What is the nature of the issue? start->issue color_change Visual Change (e.g., color) issue->color_change Visual inconsistent_results Inconsistent Experimental Results issue->inconsistent_results Performance solid_degradation Suspected Solid Stock Degradation issue->solid_degradation Stock action_fresh_solution Action: Prepare fresh solution from reliable stock. color_change->action_fresh_solution action_verify_purity Action: Verify purity via HPLC/MS. inconsistent_results->action_verify_purity solid_degradation->action_verify_purity action_review_procedures Action: Review storage and handling procedures. action_fresh_solution->action_review_procedures action_optimize_protocol Action: Optimize experimental protocol (solubilization, low-binding plates). action_verify_purity->action_optimize_protocol Purity OK action_new_batch Action: Procure a new batch of the compound. action_verify_purity->action_new_batch Degraded action_verify_purity->action_new_batch Degraded

Caption: Troubleshooting workflow for suspected oxidation of 2-(ethylthio)-10H-phenothiazine.

PhenothiazineOxidationPathway phenothiazine 2-(ethylthio)-10H- phenothiazine cation_radical Cation Radical Intermediate phenothiazine->cation_radical -e⁻ sulfoxide Sulfoxide Derivative cation_radical->sulfoxide +H₂O, -H⁺, -e⁻

Caption: General oxidation pathway of phenothiazine derivatives.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of 2-(ethylthio)phenothiazine and Other Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant activity of 2-(ethylthio)phenothiazine in relation to other phenothiazine derivatives. By examining structure-activity relationships and available experimental data, we aim to offer a valuable resource for researchers engaged in the development of novel antioxidant agents.

Phenothiazine and its derivatives are a well-established class of heterocyclic compounds renowned for their diverse pharmacological activities, including their significant antioxidant properties.[1][2][3] This antioxidant capacity is primarily attributed to the phenothiazine nucleus's ability to donate a hydrogen atom or an electron to neutralize free radicals, thus mitigating oxidative stress.[4] The substitution pattern on the phenothiazine ring plays a crucial role in modulating this activity.

Structure-Activity Relationship: The Influence of Substituents

The antioxidant potential of phenothiazine derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. A key principle that has emerged from numerous studies is that the presence of electron-donating groups enhances antioxidant activity.[5] These groups increase the electron density on the phenothiazine core, facilitating the donation of a hydrogen atom or an electron to scavenge free radicals.

Conversely, the introduction of electron-withdrawing groups at the 2-position of the phenothiazine nucleus has been shown to increase antipsychotic activity, a different pharmacological property.[6] This highlights the potential to selectively tune the biological activities of phenothiazine derivatives through targeted chemical modifications.

While direct comparative experimental data for 2-(ethylthio)phenothiazine is limited in the readily available literature, we can infer its potential antioxidant activity based on these established structure-activity relationships. The ethylthio (-SCH2CH3) group at the 2-position is considered an electron-donating group. Therefore, it is hypothesized that 2-(ethylthio)phenothiazine would exhibit notable antioxidant activity. The sulfur atom in the ethylthio group can contribute to the stabilization of the radical cation formed after electron donation, further enhancing its antioxidant capacity.

Comparative Antioxidant Activity of Phenothiazine Derivatives

To provide a quantitative comparison, the following table summarizes the 50% inhibitory concentration (IC50) values from various studies for different phenothiazine derivatives, as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value indicates a higher antioxidant activity.

Phenothiazine DerivativeSubstitution at Position 2Other SubstitutionsDPPH IC50 (µg/mL)Reference Standard
Hypothetical 2-(ethylthio)phenothiazine -S-CH2CH3-Expected to be low-
Diethyl malonate adduct 2d-4-OCH3 on phenyl36.1Quercetin (44.53)
Diethyl malonate adduct 2a-4-OH on phenyl39.13Quercetin (44.53)
Diethyl malonate adduct 2b-Unsubstituted phenyl40.00Quercetin (44.53)

Note: The IC50 values are sourced from a study on diethyl malonate adducts of phenothiazine and are provided for comparative purposes to illustrate the effect of electron-donating groups.[7] The antioxidant activity for 2-(ethylthio)phenothiazine is a projection based on structure-activity principles.

Experimental Protocols

The following are detailed methodologies for common in vitro antioxidant assays used to evaluate phenothiazine derivatives.

DPPH Radical Scavenging Assay

This assay is a widely used, rapid, and simple method to assess the free radical scavenging ability of a compound.[8]

Principle: In the presence of an antioxidant, the stable purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant and its scavenging capacity.[8]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test compounds (phenothiazine derivatives)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox, Butylated Hydroxyanisole - BHA)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Preparation of Test Samples: Prepare a series of concentrations of the phenothiazine derivatives and the standard antioxidant in the same solvent.

  • Reaction: Add a specific volume of the DPPH solution to each well of the microplate or cuvette, followed by the addition of the test sample or standard.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the test compound.[9]

ABTS Radical Cation Scavenging Assay

The ABTS assay is another common method for determining the total antioxidant capacity of a substance.

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds

  • Standard antioxidant (e.g., Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare an aqueous solution of ABTS (e.g., 7 mM) and an aqueous solution of potassium persulfate (e.g., 2.45 mM). Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add the diluted ABTS•+ working solution to a cuvette or microplate well, followed by the addition of the test compound or standard.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

Signaling Pathways and Experimental Workflows

The antioxidant action of phenothiazines involves direct interaction with free radicals. The following diagram illustrates the general workflow for evaluating the antioxidant activity of phenothiazine derivatives using the DPPH assay.

DPPH_Assay_Workflow cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare DPPH Solution (0.1 mM) mix Mix DPPH with Sample/Standard/Control prep_dpph->mix prep_samples Prepare Phenothiazine Derivative Solutions (various concentrations) prep_samples->mix prep_standard Prepare Standard (e.g., Ascorbic Acid) prep_standard->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance @ 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for DPPH Radical Scavenging Assay.

The antioxidant mechanism of phenothiazines primarily involves the donation of a hydrogen atom from the nitrogen at position 10 or an electron from the aromatic system to a free radical. The resulting phenothiazine radical is stabilized by resonance.

Phenothiazine_Antioxidant_Mechanism cluster_hat Hydrogen Atom Transfer (HAT) PTZ Phenothiazine (PTZ-H) PTZ_Radical Phenothiazine Radical (PTZ•) PTZ->PTZ_Radical H• donation PTZ_Cation Phenothiazine Radical Cation (PTZ-H•+) PTZ->PTZ_Cation e- donation Radical Free Radical (R•) Radical->Radical Neutralized_Radical Neutralized Radical (RH) Radical->Neutralized_Radical Electron e-

Caption: Antioxidant Mechanisms of Phenothiazines.

References

Structure-Activity Relationship of 2-(Ethylthio)-10H-phenothiazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Structure and Pharmacophore

The foundational structure is 2-(ethylthio)-10H-phenothiazine. The key pharmacophoric elements that influence biological activity are the substituent at the 2-position of the phenothiazine ring and the nature of the aminoalkyl side chain attached to the nitrogen atom at the 10-position.

Comparative Analysis of Structural Modifications

The biological activity of 2-(ethylthio)-10H-phenothiazine derivatives is significantly influenced by modifications to the N10-side chain. The following table outlines the predicted impact of these changes on dopamine D2 receptor binding affinity, a common measure of antipsychotic potential. The predicted potencies are based on well-established SAR for other phenothiazine series.

Disclaimer: The quantitative values (Ki) in the table below are hypothetical and intended for illustrative purposes to demonstrate expected trends based on general phenothiazine SAR. They are not based on direct experimental data for this specific series of 2-(ethylthio) derivatives.

Derivative IDN10-Side ChainPredicted D2 Receptor Binding Affinity (Ki)Rationale for Predicted Potency
ETP-01 -CH2CH2CH2N(CH3)2+++The three-carbon chain between the ring nitrogen and the side chain nitrogen is optimal for neuroleptic activity. A terminal tertiary dimethylamino group is a classic feature for potent D2 antagonism.
ETP-02 -CH2CH2N(CH3)2++A two-carbon chain generally results in decreased antipsychotic potency compared to the optimal three-carbon chain.
ETP-03 -CH2CH2CH2NHCH3++A secondary amine is typically less potent than a tertiary amine for D2 receptor antagonism.
ETP-04 -CH2CH2CH2N(C2H5)2+Alkyl groups larger than methyl on the terminal nitrogen tend to decrease antipsychotic activity.
ETP-05 -CH2CH(CH3)CH2N(CH3)2++Branching on the alkyl chain, particularly at the β-position, can reduce neuroleptic activity.
ETP-06 -(CH2)3-4-(CH3)-piperazinyl++++The incorporation of a piperazine ring, especially with a methyl substituent at the 4-position, often enhances potency compared to simple alkylamino chains.
ETP-07 -(CH2)3-4-(CH2CH2OH)-piperazinyl+++++A hydroxyethyl substituent on the 4-position of the piperazine ring is known to substantially increase antipsychotic activity.
ETP-08 -(CH2)2-piperidinyl++A piperidine ring in the side chain can confer activity, but the potency is highly dependent on other structural factors.

(Potency Prediction: +++++ Very High, ++++ High, +++ Moderate, ++ Low, + Very Low)

Structure-Activity Relationship Summary

  • Influence of the 2-Substituent : The presence of an electron-withdrawing group at the 2-position of the phenothiazine ring is crucial for antipsychotic activity. The ethylthio (-SCH2CH3) group at this position is considered to contribute favorably to the potency. The general order of potency for substituents at the 2-position is OH < H < CH3 < C3H7CO < CH3CO < SCH3 < CF3.

  • The N10-Alkyl Side Chain : A three-carbon propylene chain connecting the phenothiazine nitrogen to the terminal amino group is optimal for maximum neuroleptic activity.[1][2] Shortening or lengthening this chain generally leads to a decrease in potency. Branching of this alkyl chain can also negatively impact activity.[1]

  • The Terminal Amino Group : For maximal activity, the terminal amino group should be tertiary.[2] Primary and secondary amines are generally less potent.[1] The nature of the substituents on the tertiary amine is also critical; while dimethylamino groups are effective, incorporating the nitrogen into a piperazine ring, particularly with a hydroxyethyl substituent, can significantly enhance potency.

Experimental Protocols

Dopamine D2 Receptor Binding Assay (Competitive Radioligand Binding)

This in vitro assay is a standard method to determine the affinity of a test compound for the dopamine D2 receptor.

Objective: To determine the inhibitory constant (Ki) of 2-(ethylthio)-10H-phenothiazine derivatives for the dopamine D2 receptor.

Materials:

  • Receptor Source: Membranes prepared from cell lines stably expressing the human dopamine D2 receptor (e.g., CHO or HEK-293 cells) or from rat striatal tissue homogenates.

  • Radioligand: A high-affinity D2 receptor antagonist radiolabeled with tritium ([3H]), such as [3H]-Spiperone or [3H]-Raclopride.

  • Non-specific Binding Determinand: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol or unlabeled spiperone) to determine the amount of non-specific binding of the radioligand.

  • Test Compounds: The 2-(ethylthio)-10H-phenothiazine derivatives of interest, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing ions such as MgCl2, CaCl2, and NaCl.

  • Scintillation Cocktail: A liquid that emits light when it interacts with the radioactive particles from the radioligand.

  • Instrumentation: A cell harvester for rapid filtration and a liquid scintillation counter to measure radioactivity.

Procedure:

  • Membrane Preparation: The receptor-containing cell membranes or tissue homogenates are prepared by centrifugation and resuspension in the assay buffer. The protein concentration is determined using a standard protein assay (e.g., Bradford assay).

  • Assay Setup: The assay is typically performed in 96-well plates. For each test compound concentration, the following are added to the wells:

    • A fixed volume of the D2 receptor membrane preparation.

    • A fixed concentration of the radioligand (typically at or near its Kd value).

    • Varying concentrations of the test compound.

    • Total Binding Wells: Contain membranes, radioligand, and assay buffer (no test compound).

    • Non-specific Binding Wells: Contain membranes, radioligand, and a high concentration of the non-specific binding determinand.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination of Reaction: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are placed in scintillation vials, scintillation cocktail is added, and the radioactivity on each filter is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The percentage of specific binding is plotted against the logarithm of the test compound concentration.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

G cluster_0 Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R binds Gi Gi Protein (inhibitory) D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA activates PKA_active Protein Kinase A (active) CellularResponse Decreased Cellular Response

Caption: Dopamine D2 Receptor Signaling Pathway.

G cluster_1 Competitive Radioligand Binding Assay Workflow Start Start Preparation Prepare Receptor Membranes Start->Preparation Incubation Incubate Membranes with Radioligand & Test Compound Preparation->Incubation Filtration Rapid Filtration to Separate Bound & Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting Analysis Data Analysis (IC50 & Ki Determination) Counting->Analysis End End Analysis->End

Caption: Competitive Radioligand Binding Assay Workflow.

References

Comparative In Vitro Biological Activity of 2-(ethylthio)phenothiazine and Standard Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activity of the phenothiazine derivative, 2-(ethylthio)phenothiazine, against established first-generation and second-generation antipsychotic agents. The primary focus of this comparison is the receptor binding affinity at key targets implicated in the treatment of psychosis, namely the dopamine D2 and serotonin 5-HT2A receptors. All quantitative data is summarized for clear comparison, and detailed experimental protocols for the cited assays are provided.

Data Presentation: Comparative Receptor Binding Affinities

The antipsychotic activity of many compounds is attributed to their ability to antagonize dopamine D2 receptors.[1][2][3] Atypical antipsychotics are often distinguished by their additional high affinity for serotonin 5-HT2A receptors, which is thought to contribute to a more favorable side effect profile.[4] The binding affinity of a compound for a receptor is inversely proportional to its equilibrium dissociation constant (Ki); a lower Ki value signifies a higher binding affinity.

CompoundClassDopamine D2 Receptor Ki (nM)Serotonin 5-HT2A Receptor Ki (nM)
2-(ethylthio)phenothiazine Phenothiazine (Typical Antipsychotic)1.5 (Hypothetical) 45.0 (Hypothetical)
Chlorpromazine Phenothiazine (Typical Antipsychotic)0.66[5]27.1[5]
Olanzapine Thienobenzodiazepine (Atypical Antipsychotic)12.8 - 31[6]~0.2[7]
Risperidone Benzisoxazole (Atypical Antipsychotic)3.13 - 3.2[8][9][10]0.16 - 0.2[8][9][10]

Experimental Protocols

Dopamine D2 Receptor Radioligand Binding Assay

This in vitro assay determines the binding affinity of a test compound to the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand.

Principle: This competitive binding assay quantifies the affinity of a test compound for the dopamine D2 receptor. It achieves this by measuring the displacement of a radiolabeled ligand with a known high affinity for the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. This value is then used to calculate the equilibrium dissociation constant (Ki).[5]

Methodology: [5][6]

  • Cell Culture and Membrane Preparation:

    • A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) is cultured to 80-90% confluency.

    • Cells are harvested and centrifuged. The resulting cell pellet is resuspended in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • The cells are then homogenized and the homogenate is centrifuged at high speed. The final pellet, containing the cell membranes, is resuspended in the assay buffer.

  • Binding Assay:

    • The membrane preparations are incubated with a specific radioligand for the D2 receptor, such as [3H]-Spiperone or [3H]-Raclopride.

    • Varying concentrations of the test compound (e.g., 2-(ethylthio)phenothiazine) are added to compete with the radioligand for binding to the D2 receptors.

    • To determine non-specific binding, a separate set of samples is incubated with an excess of a known D2 receptor antagonist (e.g., 10 µM spiperone).

    • The incubation is carried out at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Detection and Data Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 value is determined by non-linear regression analysis of the competition binding data.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin 5-HT2A Receptor Radioligand Binding Assay

This assay is analogous to the D2 receptor binding assay but is specific for the 5-HT2A receptor.

Principle: This competitive binding assay measures the affinity of a test compound for the serotonin 5-HT2A receptor by quantifying its ability to displace a specific radiolabeled ligand. The resulting IC50 value is used to calculate the Ki, indicating the compound's binding affinity.

Methodology:

  • Cell Culture and Membrane Preparation:

    • A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 cells) is used.

    • Membrane preparation follows the same procedure as described for the D2 receptor assay.

  • Binding Assay:

    • The membrane preparations are incubated with a specific 5-HT2A receptor radioligand, such as [3H]-Ketanserin or [18F]-Setoperone.

    • Varying concentrations of the test compound are added.

    • Non-specific binding is determined in the presence of an excess of a known 5-HT2A antagonist (e.g., 10 µM ketanserin).

    • Incubation is performed at 37°C for a specified time (e.g., 30 minutes).

  • Detection and Data Analysis:

    • The process of filtration, washing, and scintillation counting is identical to the D2 receptor assay.

    • IC50 and Ki values are calculated using the same principles and equations.

Visualizations

experimental_workflow cluster_prep Cell Culture & Membrane Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis culture Culture cells expressing D2 or 5-HT2A receptors harvest Harvest and homogenize cells culture->harvest membrane Isolate cell membranes via centrifugation harvest->membrane incubate Incubate membranes with: - Radioligand - Test Compound (variable conc.) - Control (for non-specific binding) membrane->incubate filter_wash Separate bound/free radioligand (Rapid Filtration) incubate->filter_wash count Quantify radioactivity (Scintillation Counting) filter_wash->count calc_specific Calculate Specific Binding count->calc_specific determine_ic50 Determine IC50 (Non-linear Regression) calc_specific->determine_ic50 calc_ki Calculate Ki (Cheng-Prusoff Equation) determine_ic50->calc_ki

General workflow for in vitro radioligand binding assays.

dopamine_signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron dopamine Dopamine d2r Dopamine D2 Receptor dopamine->d2r Activates gi Gi Protein d2r->gi ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka Activates response Cellular Response pka->response Phosphorylates targets phenothiazine 2-(ethylthio)phenothiazine phenothiazine->d2r Antagonizes

Dopamine D2 receptor signaling pathway and its antagonism.

References

Comparative Cytotoxicity Analysis: 2-(ethylthio)phenothiazine and Chlorpromazine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic profiles of 2-(ethylthio)phenothiazine and the widely studied antipsychotic drug, chlorpromazine.

Executive Summary

Introduction

Phenothiazines are a class of heterocyclic compounds with a broad spectrum of biological activities. Chlorpromazine, a well-known phenothiazine derivative, is primarily used as an antipsychotic medication but has also demonstrated significant cytotoxic effects, making it a subject of interest in cancer research.[1][2][3] The cytotoxic potential of phenothiazines is influenced by substitutions on the phenothiazine ring and the nature of the side chain.[4] This guide focuses on comparing the known cytotoxicity of chlorpromazine with the anticipated cytotoxic profile of 2-(ethylthio)phenothiazine, a derivative with an ethylthio group at the 2-position of the phenothiazine core.

Data Presentation: Cytotoxicity of Chlorpromazine

The cytotoxic effects of chlorpromazine have been documented across various cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of a compound. The following table summarizes representative IC50 values for chlorpromazine from the literature.

Cell LineAssay TypeIC50 (µM)Reference
HCT116 (Colon Cancer)MTT Assay (24h)11.6[5]
HCT116 (Colon Cancer)MTT Assay (48h)3.7[5]
Isolated Rat HepatocytesMitochondrial Membrane PotentialConcentration-dependent inhibition[6]

Comparative Analysis and Structure-Activity Relationship

While specific cytotoxicity data for 2-(ethylthio)phenothiazine is unavailable, the principles of structure-activity relationships (SAR) for phenothiazine derivatives can offer valuable insights.

  • Substitution at the 2-Position: The nature of the substituent at the 2-position of the phenothiazine ring is a critical determinant of its biological activity, including cytotoxicity. For instance, electron-withdrawing groups like trifluoromethyl (CF3) have been shown to enhance cytotoxic activity.[4] Chlorpromazine has a chlorine atom at this position, which is also an electron-withdrawing group.

  • The Ethylthio Group: The ethylthio (-SCH2CH3) group present in 2-(ethylthio)phenothiazine is generally considered to be less electron-withdrawing than a chloro group. Based on this, it could be hypothesized that 2-(ethylthio)phenothiazine might exhibit a different, potentially lower, cytotoxic profile compared to chlorpromazine. However, other factors such as lipophilicity and steric effects also play a significant role and could modulate the overall cytotoxic effect. For example, a study on thioridazine, which has a methylthio (-SCH3) group at the 2-position, found it to be the most toxic among the phenothiazines tested in that particular study.[4] This suggests that sulfur-containing substituents at this position can contribute significantly to cytotoxicity.

Further empirical testing is essential to definitively determine the cytotoxic potency of 2-(ethylthio)phenothiazine relative to chlorpromazine.

Experimental Protocols

To facilitate direct comparison, standardized experimental protocols are crucial. Below are detailed methodologies for common assays used to evaluate the cytotoxicity of phenothiazine derivatives.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9]

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (2-(ethylthio)phenothiazine and chlorpromazine) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compounds for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for comparing cytotoxicity and a simplified signaling pathway for phenothiazine-induced apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HCT116) Treatment Cell Treatment (Varying Concentrations) Cell_Culture->Treatment Compound_Prep Compound Preparation (2-(ethylthio)phenothiazine & Chlorpromazine) Compound_Prep->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Data_Collection Data Collection (Absorbance/Flow Cytometry) MTT_Assay->Data_Collection Apoptosis_Assay->Data_Collection IC50_Calc IC50 Calculation Data_Collection->IC50_Calc Pathway_Analysis Signaling Pathway Analysis Data_Collection->Pathway_Analysis

Caption: Experimental workflow for comparative cytotoxicity analysis.

Apoptosis_Pathway Phenothiazine Phenothiazine Derivative (e.g., Chlorpromazine) ROS Reactive Oxygen Species (ROS) Production Phenothiazine->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified signaling pathway for phenothiazine-induced apoptosis.

Conclusion

While a direct, quantitative comparison of the cytotoxicity of 2-(ethylthio)phenothiazine and chlorpromazine is currently limited by the lack of specific experimental data for the former, this guide provides a solid foundation for researchers. The extensive information on chlorpromazine's cytotoxicity, coupled with an understanding of the structure-activity relationships of phenothiazines, allows for a reasoned, albeit qualitative, initial assessment. The provided experimental protocols and workflow diagrams offer a clear path for conducting the necessary research to generate quantitative comparative data. Future studies directly comparing these two compounds are warranted to fully elucidate their relative cytotoxic potentials and to explore the therapeutic promise of novel phenothiazine derivatives.

References

A Comparative Analysis of 2-(ethylthio)phenothiazine and 2-(methylthio)phenothiazine in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the nuanced differences and structure-activity relationships of two closely related phenothiazine derivatives.

Introduction

Phenothiazine and its derivatives represent a cornerstone in the history of medicinal chemistry, giving rise to the first generation of antipsychotic drugs and demonstrating a broad spectrum of biological activities, including antihistaminic, antiemetic, and more recently, anticancer and antimicrobial properties. The biological profile of these tricyclic compounds is exquisitely sensitive to the nature and position of substituents on the phenothiazine ring. The substituent at the 2-position is particularly crucial in modulating pharmacological activity. This guide provides a comparative analysis of two such derivatives: 2-(ethylthio)phenothiazine and 2-(methylthio)phenothiazine.

While 2-(methylthio)phenothiazine is a well-studied moiety, notably as the core of the established antipsychotic drug thioridazine, a direct and comprehensive comparison with its ethylthio counterpart is conspicuously absent in the current scientific literature. This guide, therefore, synthesizes the available data on 2-(methylthio)phenothiazine and extrapolates the potential properties of 2-(ethylthio)phenothiazine based on established structure-activity relationship (SAR) principles for phenothiazine derivatives. The objective is to provide a framework for future research and to highlight the potential, albeit currently unquantified, differences that a single methylene unit extension in the 2-position substituent may confer.

Comparative Biological Activity: A Data-Driven Overview

A thorough review of published experimental data reveals a significant gap in head-to-head comparative studies between 2-(ethylthio)phenothiazine and 2-(methylthio)phenothiazine. The majority of available research focuses on phenothiazine derivatives with complex side chains at the N-10 position, which are critical for antipsychotic activity. However, from broader SAR studies, we can infer certain trends.

It is well-established that an electron-withdrawing group at the 2-position of the phenothiazine ring enhances antipsychotic activity.[1] The potency of these substituents generally follows the order: -CF3 > -SCH3 > -Cl > -H.[2] The methylthio (-SCH3) group in thioridazine is known to contribute significantly to its dopamine D2 receptor antagonism.[3][4] The slight increase in lipophilicity and steric bulk from a methyl to an ethyl group could potentially modulate receptor binding affinity and pharmacokinetic properties.

The following table summarizes the known biological data for a key derivative containing the 2-(methylthio)phenothiazine core (thioridazine) and offers a hypothetical projection for a corresponding 2-(ethylthio) derivative based on SAR principles.

Biological Parameter2-(methylthio)phenothiazine Derivative (Thioridazine)2-(ethylthio)phenothiazine Derivative (Hypothetical)Reference / Rationale
Antipsychotic Activity
Dopamine D2 Receptor Binding Affinity (Ki)High affinityPotentially comparable or slightly lower affinity[3][4] Increased alkyl chain length may slightly decrease binding affinity due to steric hindrance.
Cytotoxicity
IC50 (e.g., against cancer cell lines)Cell-line dependent cytotoxicity observedUnknown, potentially similar cytotoxic profile[5] Cytotoxicity in phenothiazines is multifactorial.
Antibacterial Activity
Minimum Inhibitory Concentration (MIC)Active against certain multidrug-resistant strainsUnknown, likely possesses antibacterial properties[6] The phenothiazine core is associated with antibacterial activity.

Note: The data for the 2-(ethylthio)phenothiazine derivative is hypothetical and intended to guide future experimental validation.

Key Signaling Pathways

The primary mechanism of action for the antipsychotic effects of many phenothiazine derivatives is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism helps to alleviate the positive symptoms of schizophrenia.

Dopamine_D2_Receptor_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi D2R->Gi AC Adenylyl Cyclase Gi->AC Inhibits Dopamine Dopamine Dopamine->D2R Binds & Activates Phenothiazine 2-(Alkylthio)phenothiazine (Antagonist) Phenothiazine->D2R Blocks ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (inactive) cAMP->PKA PKA_active Protein Kinase A (active) PKA->PKA_active Activates Cellular_Response Reduced Cellular Response PKA_active->Cellular_Response Phosphorylates Targets

Dopamine D2 Receptor Antagonism by Phenothiazines.

Experimental Protocols

To empirically determine the comparative biological activities of 2-(ethylthio)phenothiazine and 2-(methylthio)phenothiazine, the following experimental protocols are proposed.

Dopamine D2 Receptor Binding Assay

This assay determines the binding affinity of the test compounds to the dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing human dopamine D2 receptors

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Radioligand (e.g., [3H]-Spiperone)

  • Unlabeled competitor (e.g., Haloperidol) for non-specific binding determination

  • Test compounds: 2-(ethylthio)phenothiazine and 2-(methylthio)phenothiazine

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Culture and harvest HEK293-D2R cells. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Binding Assay: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compounds.

  • Incubation: Incubate the plates at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values for each test compound and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Receptor_Binding_Assay_Workflow Start Start Prep_Membranes Prepare D2 Receptor- Expressing Cell Membranes Start->Prep_Membranes Setup_Assay Set up Binding Assay: Membranes + [3H]-Spiperone + Test Compound Prep_Membranes->Setup_Assay Incubate Incubate to Reach Equilibrium Setup_Assay->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 and Ki Count->Analyze End End Analyze->End

Workflow for Dopamine D2 Receptor Binding Assay.
Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic effect of the compounds on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds: 2-(ethylthio)phenothiazine and 2-(methylthio)phenothiazine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.

Antibacterial Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of the compounds against a bacterial strain.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Test compounds: 2-(ethylthio)phenothiazine and 2-(methylthio)phenothiazine

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the microtiter plates.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The substitution at the 2-position of the phenothiazine nucleus is a key determinant of its biological activity. While 2-(methylthio)phenothiazine is a component of the well-characterized drug thioridazine, a direct experimental comparison with 2-(ethylthio)phenothiazine is lacking in the scientific literature. Based on established SAR principles, it is plausible that the ethylthio derivative will exhibit a similar, though potentially slightly attenuated, biological profile in terms of antipsychotic activity. However, the impact of this minor structural modification on cytotoxicity, antibacterial efficacy, and pharmacokinetic parameters remains to be empirically determined. The experimental protocols outlined in this guide provide a clear path for future research to fill this knowledge gap, enabling a more complete understanding of the structure-activity landscape of 2-alkylthio-phenothiazine derivatives. Such studies are essential for the rational design of novel phenothiazine-based therapeutic agents with improved efficacy and safety profiles.

References

A Comparative Analysis of the Electrochemical Properties of Substituted Phenothiazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenothiazine and its derivatives are a versatile class of heterocyclic compounds with significant applications in medicine and materials science. Their utility is intrinsically linked to their redox properties, which can be finely tuned through chemical substitution. This guide provides a comparative analysis of the electrochemical behavior of various substituted phenothiazines, supported by experimental data, to aid in the selection and design of these compounds for specific applications.

Executive Summary

The electrochemical properties of phenothiazines are predominantly governed by the nature and position of substituents on the phenothiazine core. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. This tunable redox behavior is critical for their function as antioxidants, redox mediators, and components of electrochemical sensors and energy storage devices. This guide will delve into a comparative analysis of these properties, presenting key quantitative data and outlining the experimental methodologies used for their characterization.

Comparative Electrochemical Data

The following tables summarize the key electrochemical parameters for a selection of substituted phenothiazines, primarily obtained through cyclic voltammetry (CV). These values provide a quantitative basis for comparing the redox behavior of different derivatives.

Phenothiazine DerivativeSubstituent(s)Oxidation Potential (Epa vs. Ag/AgCl)Key FindingsReference
2-Aminophenothiazine (APH)-NH2 at C20.38 VThe amino group lowers the oxidation potential compared to the parent phenothiazine (0.69 V), indicating it is more easily oxidized.[1][1]
3,7-bis(4-aminophenylamino)phenothiazin-5-ium chlorideCationic with terminal amino groupsNot specifiedExhibits complex electrode kinetics. The amino groups influence the electropolymerization process.[2][3][2][3]
3,7-bis(4-carboxyphenylamino)phenothiazin-5-ium chlorideAnionic with terminal carboxyl groupsNot specifiedThe carboxylic groups critically influence electropolymerization. Shows different electrochemical behavior compared to the amino-substituted derivative.[2][3][2][3]
N-substituted phenothiazines (Promethazine, Prochlorperazine, etc.)Various N-alkyl chainsNot specified directly, but used as redox indicatorsExhibit reversible color changes at specific potentials, making them suitable as redox indicators in titrations.[4][4]
Extended Phenothiazines (with fused aromatic rings)Extended π-conjugationNot specifiedDisplay reversible redox behavior and strong excited-state reduction potential. Increased conjugation leads to red-shifted light absorption.[5][6][5][6]
N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazineAlkoxy groups on the nitrogen and at C3, C70.65 V vs. Fc/Fc+Introduction of alkoxy groups significantly improves solubility and electrochemical stability.[7][7]
Ethylpromethazine bis(trifluoromethanesulfonyl)imide (EPRT-TFSI)Ionic liquid modification1.12 V vs. Fc/Fc+Exhibits a high redox potential and high solubility, making it suitable for non-aqueous redox flow batteries.[7][7]
Chlorpromazine (CPZ)-Cl at C2 and N-dimethylaminopropyl chain0.595 V (reversible)Undergoes a one-electron oxidation to form a stable radical cation.[8][8]
2-Chlorophenothiazine (2CPTZ)-Cl at C20.376 V and 0.758 VShows two initial reversible oxidation peaks.[9][9]

Experimental Protocols

The electrochemical properties of substituted phenothiazines are typically investigated using a three-electrode system with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).

Cyclic Voltammetry (CV)

Cyclic voltammetry is the most common technique used to study the redox behavior of phenothiazines.

  • Objective: To determine the oxidation and reduction potentials of the compound and to assess the reversibility of the redox processes.

  • Methodology: A solution of the phenothiazine derivative in a suitable solvent (e.g., acetonitrile, dichloromethane, or an aqueous buffer) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF6) is prepared.[10] The potential of the working electrode is swept linearly from an initial potential to a final potential and then back again, while the current response is measured.

  • Data Analysis: The resulting voltammogram is a plot of current versus potential. The peak potentials (Epa for anodic/oxidation and Epc for cathodic/reduction) provide information about the redox potentials. The ratio of the peak currents (ipa/ipc) and the separation between the peak potentials (ΔEp = Epa - Epc) indicate the reversibility of the electron transfer process.[11]

Electrochemical Impedance Spectroscopy (EIS)

EIS is used to characterize the electrode-electrolyte interface and the charge transfer properties of the system.

  • Objective: To investigate the resistance and capacitance properties of the electrode modified with phenothiazine derivatives.

  • Methodology: A small amplitude AC voltage is applied to the electrode system at different frequencies. The resulting current and phase shift are measured to determine the impedance of the system.

  • Data Analysis: The data is often represented as a Nyquist plot. This analysis can provide information on the charge transfer resistance, which is related to the kinetics of the electron transfer process.[2]

Visualizing Electrochemical Processes and Applications

The following diagrams illustrate key concepts and workflows related to the electrochemical analysis of substituted phenothiazines.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Electrochemical Analysis cluster_data Data Acquisition & Analysis Phenothiazine Substituted Phenothiazine Solution Electrochemical Cell Solution Phenothiazine->Solution Solvent Solvent + Supporting Electrolyte Solvent->Solution CV Cyclic Voltammetry (CV) Solution->CV Apply Potential Sweep EIS Electrochemical Impedance Spectroscopy (EIS) Solution->EIS Apply AC Voltage Voltammogram Voltammogram (Current vs. Potential) CV->Voltammogram Nyquist Nyquist Plot (Impedance Data) EIS->Nyquist Parameters Electrochemical Parameters (Epa, Epc, ΔEp) Voltammogram->Parameters

General workflow for the electrochemical analysis of substituted phenothiazines.

logical_relationship cluster_structure Molecular Structure cluster_properties Electrochemical Properties cluster_applications Potential Applications Substituent Substituent Type (Electron Donating/Withdrawing) RedoxPotential Redox Potential Substituent->RedoxPotential Position Substituent Position Position->RedoxPotential Antioxidant Antioxidant Activity RedoxPotential->Antioxidant Sensors Electrochemical Sensors RedoxPotential->Sensors Electrochromics Electrochromic Devices RedoxPotential->Electrochromics Reversibility Reversibility Reversibility->Sensors Energy Energy Storage Reversibility->Energy Kinetics Electron Transfer Kinetics Kinetics->Energy

Relationship between phenothiazine structure, electrochemical properties, and applications.

Conclusion

The electrochemical properties of substituted phenothiazines are highly tunable, making them a fascinating and valuable class of compounds for a wide range of applications. By carefully selecting substituents, researchers can modulate the redox potential, reversibility, and electron transfer kinetics to suit specific needs. The data and methodologies presented in this guide offer a starting point for the rational design and evaluation of novel phenothiazine derivatives in fields ranging from medicinal chemistry to materials science. The antioxidant properties of phenothiazines are linked to their chemical structure, with the addition of certain functional groups enhancing their ability to scavenge free radicals.[12][13] Furthermore, their unique electrochemical and photophysical properties make them promising candidates for the development of electrochromic devices and as photocatalysts.[5][14]

References

In Vivo Efficacy of 2-(ethylthio)phenothiazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of 2-(ethylthio)phenothiazine derivatives and related compounds. While specific in vivo data for 2-(ethylthio)phenothiazine itself is limited in publicly available literature, this document synthesizes findings from studies on structurally similar phenothiazine derivatives, offering insights into their potential therapeutic applications, particularly in oncology and neuroprotection. The information is presented to facilitate comparison and guide future research in the development of this class of compounds.

I. Comparative In Vivo Efficacy Data

The following tables summarize the quantitative in vivo efficacy data for various phenothiazine derivatives. Due to the limited data on 2-(ethylthio)phenothiazine, derivatives with other substitutions are included to provide a comparative context for their potential anticancer and neuroprotective activities.

Table 1: In Vivo Anticancer Efficacy of Phenothiazine Derivatives

DerivativeAnimal ModelCancer TypeDosing RegimenKey Efficacy Results
PEGylated PhenothiazineBALB/c mice with CT26 colon carcinoma xenograftsColon CarcinomaIntraperitoneal injection, one dose per day for 10 days92% inhibition of tumor growth.[1]
Trifluoperazine Derivative (A4)Nude mice with Ca922 oral cancer xenograftsOral Cancer10 and 20 mg/kg, intraperitoneallySuppressed tumor growth.
Unsubstituted PhenothiazineNot ApplicableNot ApplicableNot ApplicableNot Applicable

Table 2: In Vivo Neuroprotective Efficacy of Phenothiazine Derivatives

DerivativeAnimal ModelNeurological ConditionDosing RegimenKey Efficacy Results
Unsubstituted PhenothiazineC57BI6 mice with controlled cortical impact (CCI) injuryTraumatic Brain Injury3 mg/kg (low dose) or 30 mg/kg (high dose) s.c. 30 mins post-injuryDose-dependent reduction in brain lesion volume (-19.8% for low dose, -26.1% for high dose).[2]
Promethazine Derivative (Compound 51)Rats with middle cerebral artery occlusion (MCAO)Ischemic StrokeNot specifiedExcellent therapeutic effect.[3]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in the in vivo studies of phenothiazine derivatives.

A. Anticancer Efficacy in a Xenograft Mouse Model

This protocol is a generalized representation based on common practices for evaluating the antitumor activity of phenothiazine derivatives in vivo.[4]

1. Cell Culture and Animal Model:

  • Cell Line: Human cancer cell lines (e.g., CT26 colon carcinoma, Ca922 oral squamous cell carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude, NSG) aged 6-8 weeks are used to prevent rejection of human tumor xenografts.

2. Tumor Implantation:

  • Cultured cancer cells are harvested, washed, and resuspended in a sterile medium or phosphate-buffered saline (PBS).

  • A specific number of cells (typically 1 x 10^6 to 1 x 10^7) are injected subcutaneously into the flank of each mouse.

3. Treatment Regimen:

  • Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups.

  • The phenothiazine derivative, formulated in a suitable vehicle (e.g., saline, DMSO, or a mixture with solubilizing agents), is administered via a specified route (e.g., intraperitoneal, oral gavage).

  • Dosing is performed according to a predetermined schedule (e.g., daily, every other day) for a defined period.

4. Efficacy Evaluation:

  • Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²) / 2.

  • Animal body weight and general health are monitored throughout the study.

  • At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

B. Neuroprotective Efficacy in a Traumatic Brain Injury (TBI) Model

This protocol is based on a study evaluating the neuroprotective effects of unsubstituted phenothiazine in a mouse model of TBI.[2][5][6]

1. Animal Model:

  • Adult male C57BI6 mice are used.

2. Traumatic Brain Injury Induction:

  • Animals are anesthetized, and a craniotomy is performed.

  • A controlled cortical impact (CCI) device is used to induce a standardized brain injury.

3. Treatment Administration:

  • Thirty minutes after the TBI, a single subcutaneous injection of the phenothiazine derivative or vehicle is administered.

4. Neurological and Histological Assessment:

  • Neurofunctional impairment is assessed at specific time points (e.g., 24 hours post-injury) using a neurological severity score.

  • At the end of the experiment, animals are euthanized, and brains are collected.

  • Brain lesion volume is determined by histological analysis of brain sections.

  • Markers of cerebral inflammation (e.g., Iba-1 positive cells, TNFα expression) can be assessed using immunohistochemistry or other molecular techniques.

III. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the action of phenothiazine derivatives and a typical experimental workflow for in vivo efficacy studies.

G cluster_0 Anticancer Mechanism of Phenothiazine Derivatives Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Ras Ras Growth Factor Receptor->Ras PDK1 PDK1 PI3K->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Proliferation Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Phenothiazine Derivative Phenothiazine Derivative Phenothiazine Derivative->PDK1 Phenothiazine Derivative->Akt Phenothiazine Derivative->ERK

Caption: PI3K/Akt/mTOR and MAPK/ERK signaling pathways and the inhibitory action of phenothiazine derivatives.

G cluster_1 In Vivo Anticancer Efficacy Workflow A Cancer Cell Culture B Tumor Cell Implantation (Subcutaneous Xenograft) A->B C Tumor Growth & Animal Monitoring B->C D Randomization into Control & Treatment Groups C->D E Drug Administration (Phenothiazine Derivative) D->E F Tumor Volume Measurement E->F Regular Intervals G Data Analysis & Efficacy Determination F->G

Caption: A generalized experimental workflow for assessing the in vivo anticancer efficacy of phenothiazine derivatives.

References

Comparative Analysis of Phenothiazine Cross-Reactivity in Biological Assays with a Focus on 2-(ethylthio)phenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural similarities among phenothiazine derivatives often lead to cross-reactivity in biological assays, particularly in immunoassays and receptor binding studies. This guide focuses on the cross-reactivity at the level of dopamine and serotonin receptors, which are primary targets for the therapeutic actions of many phenothiazines.

Quantitative Receptor Binding Affinity Comparison

The following table summarizes the in vitro binding affinities (Ki, expressed in nM) of several common phenothiazine antipsychotics for a range of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. This data provides a baseline for understanding the potential for cross-reactivity of phenothiazine derivatives at these key central nervous system receptors.

ReceptorChlorpromazine (Ki, nM)Thioridazine (Ki, nM)Fluphenazine (Ki, nM)Perphenazine (Ki, nM)
Dopamine Receptors
D19.624--
D21.13.2--
D32.57.4--
D41.98.8--
Serotonin Receptors
5-HT1A26120--
5-HT2A1.54.6--
5-HT2C1325--
Adrenergic Receptors
Alpha-1----
Alpha-2----

Ring-hydroxylated and N-demethylated metabolites of phenothiazines generally retain a significant affinity for dopamine D2 and alpha-1 adrenoceptors, with relative potencies ranging from 20% to 70% compared to the parent drug.[1] Conversely, ring sulfoxides are typically inactive in these binding systems.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of phenothiazine derivatives is significantly influenced by their chemical structure.[2] Modifications to the phenothiazine core can lead to major differences in their biological effects.[3] The substituent at the 2-position of the phenothiazine ring is particularly crucial in determining the antipsychotic activity. Electron-withdrawing groups at this position tend to increase the neuroleptic potency. The nature of the side chain at the 10-position also plays a significant role in the pharmacological profile.

Given that 2-(ethylthio)phenothiazine possesses an ethylthio group at the 2-position, its receptor binding profile is likely to differ from phenothiazines with other substituents like chlorine or a trifluoromethyl group. The ethylthio group is not a classical electron-withdrawing group, which may influence its affinity for dopamine and other receptors. However, without direct experimental data, any prediction of its cross-reactivity remains speculative.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol outlines a general procedure for determining the binding affinity of a test compound (like a phenothiazine derivative) to the dopamine D2 receptor by measuring its ability to displace a specific radiolabeled ligand.

1. Materials:

  • Receptor Source: Rat brain striatal membranes or cell lines stably expressing the human dopamine D2 receptor.
  • Radioligand: [3H]Spiperone or another suitable D2 receptor antagonist.
  • Test Compound: 2-(ethylthio)phenothiazine or other phenothiazine derivatives.
  • Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., haloperidol).
  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
  • Scintillation Cocktail and Vials.
  • Filtration Apparatus with glass fiber filters.

2. Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.
  • Assay Setup: In triplicate, prepare tubes containing:
  • Total Binding: Radioligand and assay buffer.
  • Non-specific Binding: Radioligand, non-specific binding control, and assay buffer.
  • Test Compound Displacement: Radioligand, varying concentrations of the test compound, and assay buffer.
  • Incubation: Add the membrane preparation to all tubes, mix gently, and incubate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
  • Filtration: Rapidly filter the contents of each tube through the glass fiber filters under vacuum to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
  • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis receptor Receptor Source (e.g., Brain Tissue) incubation Incubation of Membranes with Ligands receptor->incubation radioligand Radioligand ([3H]Spiperone) radioligand->incubation test_compound Test Compound (e.g., 2-(ethylthio)phenothiazine) test_compound->incubation filtration Filtration to Separate Bound/Free Ligand incubation->filtration counting Scintillation Counting filtration->counting ic50 IC50 Determination counting->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki affinity Binding Affinity Profile ki->affinity

Caption: Workflow for a Radioligand Binding Assay.

dopamine_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular dopamine Dopamine d2_receptor Dopamine D2 Receptor dopamine->d2_receptor Binds & Activates phenothiazine Phenothiazine (Antagonist) phenothiazine->d2_receptor Blocks Binding g_protein Gi/o Protein Activation d2_receptor->g_protein Activates ac Adenylyl Cyclase Inhibition g_protein->ac Inhibits camp Decreased cAMP ac->camp Reduces Production downstream Downstream Cellular Effects camp->downstream

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

References

Benchmarking 2-(ethylthio)-10H-phenothiazine: A Comparative Analysis Against Established Antipsychotic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a comparative benchmark of the potential antipsychotic agent 2-(ethylthio)-10H-phenothiazine against a panel of established first and second-generation antipsychotic medications. Due to a lack of direct experimental data for 2-(ethylthio)-10H-phenothiazine, this analysis leverages established structure-activity relationships (SAR) within the phenothiazine class to project a hypothetical profile for this compound. This allows for a preliminary assessment of its potential therapeutic value and guides future preclinical and clinical research.

Executive Summary

Phenothiazine derivatives have long been a cornerstone in the treatment of psychosis, primarily through their action as antagonists at dopamine D2 receptors.[1][2][3] The introduction of atypical (second-generation) antipsychotics, with their additional high affinity for serotonin 5-HT2A receptors, offered improved side-effect profiles, particularly concerning extrapyramidal symptoms.[1] This guide evaluates 2-(ethylthio)-10H-phenothiazine in the context of these established drug classes, providing a framework for its potential positioning in the antipsychotic landscape.

Comparative Analysis of Receptor Binding Affinities

The therapeutic efficacy and side-effect profiles of antipsychotic drugs are largely determined by their binding affinities to various neurotransmitter receptors. Key targets include the dopamine D2 and serotonin 5-HT2A receptors.

Table 1: Receptor Binding Affinities (Ki, nM) of Known Antipsychotic Drugs and a Projected Profile for 2-(ethylthio)-10H-phenothiazine

DrugClassDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)D2/5-HT2A Ratio
2-(ethylthio)-10H-phenothiazine Phenothiazine (Projected) ~10-50 ~5-25 ~2
ChlorpromazinePhenothiazine (Typical)10 - 2015 - 300.67
FluphenazinePhenothiazine (Typical)0.4 - 15 - 150.07
HaloperidolButyrophenone (Typical)0.5 - 220 - 500.04
ClozapineAtypical100 - 2005 - 2010
OlanzapineAtypical1 - 101 - 52
RisperidoneAtypical3 - 60.2 - 0.515
QuetiapineAtypical300 - 600100 - 2003
AripiprazoleAtypical (Partial Agonist)0.3 - 13 - 100.1

Note: Ki values are approximate and can vary between studies. The values for 2-(ethylthio)-10H-phenothiazine are projected based on SAR principles.

Structure-Activity Relationship (SAR) Insights for 2-(ethylthio)-10H-phenothiazine:

The antipsychotic activity of phenothiazines is critically influenced by the substituent at the 2-position of the phenothiazine ring.[4][5][6] Electron-withdrawing groups at this position generally enhance antipsychotic potency.[6] The ethylthio (-SCH2CH3) group in 2-(ethylthio)-10H-phenothiazine is considered an electron-withdrawing group, suggesting a potential for significant D2 receptor antagonism. Furthermore, the three-carbon chain at the 10-position is a common feature of potent phenothiazine antipsychotics.[6] Based on these principles, a moderate to high affinity for D2 receptors is projected. The affinity for 5-HT2A receptors is also projected to be in a range that could classify it as having "atypical" characteristics, with a D2/5-HT2A ratio potentially similar to that of olanzapine.

In Vivo and Pharmacokinetic Profiles

The clinical utility of an antipsychotic is also dependent on its in vivo efficacy and pharmacokinetic properties.

Table 2: Comparative In Vivo and Pharmacokinetic Data

DrugAnimal Model Efficacy (e.g., Conditioned Avoidance Response)Half-life (hours)Metabolism
2-(ethylthio)-10H-phenothiazine (Projected) (Projected) (Projected)
Predicted to be effective in models sensitive to D2 antagonism.15-30Primarily hepatic via CYP450 enzymes, likely with active metabolites.
ChlorpromazineEffective16-30Extensive hepatic metabolism (CYP2D6, CYP3A4), numerous active metabolites.
FluphenazineHighly Potent15-30 (oral), weeks (depot)Hepatic metabolism.
HaloperidolHighly Potent12-38Hepatic metabolism (CYP3A4, CYP2D6).
ClozapineEffective9-17Extensive hepatic metabolism (CYP1A2).
OlanzapineEffective21-54Hepatic metabolism (CYP1A2, CYP2D6).
RisperidoneHighly Potent3-20Hepatic metabolism (CYP2D6) to an active metabolite (paliperidone).
QuetiapineEffective6Extensive hepatic metabolism (CYP3A4).
AripiprazoleEffective75Hepatic metabolism (CYP3A4, CYP2D6) to an active metabolite.

Projected Profile for 2-(ethylthio)-10H-phenothiazine:

Given its phenothiazine core, 2-(ethylthio)-10H-phenothiazine is expected to undergo extensive hepatic metabolism, likely involving cytochrome P450 enzymes, a common pathway for this class of drugs.[7] The presence of the ethylthio group may influence its metabolic pathway and the activity of its metabolites. A half-life in the range of other phenothiazines is anticipated. In animal models of psychosis, such as those assessing the inhibition of conditioned avoidance responses or amphetamine-induced stereotypy, its projected D2 receptor affinity suggests it would demonstrate efficacy.[8][9]

Key Signaling Pathways and Experimental Workflows

The therapeutic and adverse effects of antipsychotic drugs are mediated through complex signaling pathways. The primary mechanism involves the modulation of dopaminergic and serotonergic neurotransmission.

Antipsychotic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles D2_Receptor D2 Receptor Dopamine_Vesicle->D2_Receptor Dopamine Serotonin_Vesicle Serotonin Vesicles HT2A_Receptor 5-HT2A Receptor Serotonin_Vesicle->HT2A_Receptor Serotonin Signaling_Cascade Intracellular Signaling Cascade D2_Receptor->Signaling_Cascade Inhibition of Adenylyl Cyclase HT2A_Receptor->Signaling_Cascade Activation of Phospholipase C Therapeutic_Effect Therapeutic Effect (Reduction of Psychosis) Signaling_Cascade->Therapeutic_Effect Antipsychotic Antipsychotic Drug (e.g., 2-(ethylthio)-10H-phenothiazine) Antipsychotic->D2_Receptor Antagonism Antipsychotic->HT2A_Receptor Antagonism

Caption: Dopaminergic and Serotonergic Pathways Targeted by Antipsychotics.

The evaluation of novel antipsychotic candidates involves a standardized workflow, from initial in vitro screening to in vivo behavioral and pharmacokinetic studies.

Experimental_Workflow Start Compound Synthesis (2-(ethylthio)-10H-phenothiazine) Receptor_Binding In Vitro Receptor Binding Assays (D2, 5-HT2A, etc.) Start->Receptor_Binding Functional_Assay In Vitro Functional Assays (e.g., cAMP, Ca2+ flux) Receptor_Binding->Functional_Assay In_Vivo_Behavior In Vivo Behavioral Models (e.g., Amphetamine-induced hyperlocomotion, Conditioned avoidance response) Functional_Assay->In_Vivo_Behavior PK_Studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) In_Vivo_Behavior->PK_Studies Tox_Studies Toxicology Studies PK_Studies->Tox_Studies Clinical_Trials Clinical Trials Tox_Studies->Clinical_Trials

Caption: Standardized Workflow for Antipsychotic Drug Discovery and Development.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antipsychotic drug candidates.

1. Radioligand Receptor Binding Assay (General Protocol)

  • Objective: To determine the affinity of a test compound for a specific receptor.

  • Materials: Cell membranes expressing the target receptor (e.g., D2 or 5-HT2A), a radiolabeled ligand with known high affinity for the receptor (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A), unlabeled test compound (2-(ethylthio)-10H-phenothiazine), incubation buffer, filter plates, and a scintillation counter.

  • Procedure:

    • A constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound are incubated with the cell membranes.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

2. Amphetamine-Induced Hyperlocomotion in Rodents (In Vivo Model)

  • Objective: To assess the in vivo efficacy of a potential antipsychotic drug by measuring its ability to block dopamine-mediated hyperlocomotion.

  • Materials: Rodents (rats or mice), amphetamine, test compound (2-(ethylthio)-10H-phenothiazine), vehicle control, and automated activity monitoring chambers.

  • Procedure:

    • Animals are habituated to the activity chambers.

    • Animals are pre-treated with either the vehicle or the test compound at various doses.

    • After a specific pre-treatment time, animals are administered amphetamine to induce hyperlocomotion.

    • Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period.

    • The ability of the test compound to dose-dependently reduce amphetamine-induced hyperlocomotion is evaluated.

Conclusion and Future Directions

While direct experimental data for 2-(ethylthio)-10H-phenothiazine is currently unavailable, this comparative analysis, based on established structure-activity relationships, suggests it holds promise as a potential antipsychotic agent. Its chemical structure implies a strong likelihood of dopamine D2 receptor antagonism, a key characteristic of effective antipsychotics.[1] The projected affinity for the serotonin 5-HT2A receptor could potentially confer an "atypical" profile, which may translate to a more favorable side-effect profile compared to traditional phenothiazines.

To validate these projections, a comprehensive preclinical evaluation of 2-(ethylthio)-10H-phenothiazine is imperative. This should include in vitro receptor binding and functional assays across a wide range of CNS receptors, followed by in vivo behavioral studies in established animal models of psychosis. Furthermore, detailed pharmacokinetic and toxicology studies will be essential to determine its drug-like properties and safety profile. The data presented in this guide provides a robust framework for initiating and guiding these critical next steps in the development of 2-(ethylthio)-10H-phenothiazine as a potential novel therapeutic for psychotic disorders.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 10H-Phenothiazine, 2-(ethylthio)-

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 10H-Phenothiazine, 2-(ethylthio)-, a compound used in various research applications. The following procedures are based on established safety protocols for analogous phenothiazine derivatives, in the absence of a specific Safety Data Sheet (SDS) for the named compound. It is crucial to always consult and adhere to local and national regulations for chemical waste disposal.

Personal Protective Equipment (PPE)

Before handling 10H-Phenothiazine, 2-(ethylthio)-, ensure that the appropriate Personal Protective Equipment is worn. This is the first line of defense in preventing chemical exposure.

PPE CategoryItemSpecification/Standard
Eye Protection Safety glasses, GogglesNIOSH (US) or EN 166 (EU) approved
Hand Protection Chemical-resistant glovesInspected prior to use
Body Protection Laboratory coat, Full suitImpervious clothing
Respiratory RespiratorType P95 (US) or P1 (EU EN 143) for nuisance exposures; Type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) for higher-level protection

General Disposal Guidelines

Disposal of 10H-Phenothiazine, 2-(ethylthio)- must be conducted in a manner that avoids environmental contamination. The primary methods of disposal are through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1][2] Under no circumstances should this chemical be discharged into sewer systems or waterways. [1][2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Evacuate and Secure the Area : Alert personnel in the vicinity and restrict access to the spill area.

  • Ensure Adequate Ventilation : Use local exhaust ventilation to control vapors or dust.

  • Don Appropriate PPE : Wear the protective equipment outlined in the table above.

  • Contain the Spill : For dry spills, use dry clean-up procedures to avoid generating dust.[3] For liquid spills, use a suitable absorbent material to collect as much of the spill as possible.

  • Collect and Store Waste : Place the collected material into a suitable, sealed, and labeled container for disposal.

  • Decontaminate the Area : Wash the spill area thoroughly with large amounts of water. Prevent runoff from entering drains.

Step-by-Step Disposal Procedure

The following workflow outlines the process for the routine disposal of 10H-Phenothiazine, 2-(ethylthio)- waste.

A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Segregate Waste (Solid vs. Liquid) A->B Proceed with caution C Step 3: Package Waste (Labelled, Sealed Containers) B->C Proper containment D Step 4: Store Temporarily (Designated, Ventilated Area) C->D Secure storage E Step 5: Arrange for Pickup (Licensed Waste Disposal Service) D->E Official handover F Step 6: Final Disposal (Incineration or Chemical Plant) E->F Regulatory compliance

Figure 1: Workflow for the disposal of 10H-Phenothiazine, 2-(ethylthio)-.

Contaminated Packaging

Any packaging that has come into contact with 10H-Phenothiazine, 2-(ethylthio)- should be treated as hazardous waste. Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or incinerated if combustible.[1]

First Aid Measures

In the event of accidental exposure, follow these first aid procedures and seek immediate medical attention.

  • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids apart.[1][4]

  • Skin Contact : Take off all contaminated clothing immediately and wash the affected area with soap and plenty of water.[1]

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen.[1]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1]

By adhering to these safety and disposal protocols, laboratories can ensure the well-being of their personnel and minimize their environmental impact. Always refer to your institution's specific safety guidelines and the relevant local and national regulations.

References

Personal protective equipment for handling 10H-Phenothiazine, 2-(ethylthio)-

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 10H-Phenothiazine, 2-(ethylthio)-. The following procedures for personal protective equipment, handling, and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE for handling 10H-Phenothiazine, 2-(ethylthio)-.

PPE CategorySpecification
Eye/Face Protection Face shield and safety glasses tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin Protection Chemical-impermeable gloves (e.g., Butyl rubber, Neoprene, Nitrile rubber) and a complete suit protecting against chemicals.[1][2][3]
Respiratory Protection For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-risk tasks, use ABEK-P2 (EU EN 143) respirator cartridges.[1]

Experimental Protocols: Handling and Disposal

Precautions for Safe Handling:

  • Avoid contact with skin and eyes.[1][4]

  • Prevent the formation of dust and aerosols.[1]

  • Ensure adequate ventilation, preferably with local exhaust.[1][5]

  • Wash hands thoroughly after handling.[1]

Conditions for Safe Storage:

  • Store in a cool, dry, and well-ventilated place.[1][4]

  • Keep the container tightly closed.[1][4]

  • Store away from incompatible materials and foodstuff containers.[4]

Disposal Plan:

  • Dispose of the chemical by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]

  • Do not allow the product to enter drains.[1][6]

  • Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill.[6]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water and consult a doctor.[6]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[6]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[6]

Visual Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for handling 10H-Phenothiazine, 2-(ethylthio)- from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Review Safety Data Sheet B Don Appropriate PPE A->B C Weigh/Measure in Ventilated Hood B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Doff PPE Correctly E->F G Segregate Waste F->G H Dispose via Licensed Vendor G->H

Caption: Standard Operating Procedure for Handling 10H-Phenothiazine, 2-(ethylthio)-.

Emergency Response Workflow

This diagram outlines the immediate steps to take in the event of an accidental exposure to 10H-Phenothiazine, 2-(ethylthio)-.

cluster_response Immediate Response cluster_followup Follow-Up Actions A Exposure Occurs B Remove from Exposure Source A->B C Administer First Aid B->C D Notify Supervisor C->D E Seek Medical Attention D->E F Document Incident E->F

Caption: Emergency Response Plan for Accidental Exposure.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.